molecular formula C4H6O2 B1205236 Isocrotonic acid CAS No. 503-64-0

Isocrotonic acid

Cat. No.: B1205236
CAS No.: 503-64-0
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-IHWYPQMZSA-N
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Description

Isocrotonic acid, also known as perisocrotonate or (Z)-2-butenoic acid, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. This compound exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome. This compound is also a parent compound for other transformation products, including but not limited to, angelic acid, heliosupine, and ethyl (2Z)-but-2-enoate.
This compound is a but-2-enoic acid having a cis- double bond at C-2. It is a conjugate acid of an isocrotonate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2-
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InChI Key

LDHQCZJRKDOVOX-IHWYPQMZSA-N
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Canonical SMILES

CC=CC(=O)O
Source PubChem
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Isomeric SMILES

C/C=C\C(=O)O
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Molecular Formula

C4H6O2
Record name isocrotonic acid
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DSSTOX Substance ID

DTXSID70880977
Record name (2Z)-2-Butenoic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Liquid
Record name Isocrotonic acid
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Boiling Point

169.00 °C. @ 760.00 mm Hg
Record name Isocrotonic acid
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Solubility

1000 mg/mL at 20 °C
Record name Isocrotonic acid
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CAS No.

503-64-0, 3724-65-0
Record name Isocrotonic acid
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Record name Isocrotonic acid
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Record name 2-Butenoic acid
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Record name ISOCROTONIC ACID
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Melting Point

14.6 °C
Record name Isocrotonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a monounsaturated short-chain fatty acid. It is the cis isomer of crotonic acid ((E)-2-butenoic acid).[1][2] This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and its relevance in biochemical pathways.

Chemical and Physical Properties

This compound is a colorless, oily liquid with an odor reminiscent of brown sugar.[1][3] It is miscible with water and other polar solvents.[3] At its boiling point, it isomerizes to the more stable trans isomer, crotonic acid.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
CAS Number 503-64-0
Melting Point 12.5 - 15°C
Boiling Point 168 - 171.9°C
Density 1.026 - 1.03g/cm³
Refractive Index ~1.446
Water Solubility 1000mg/mL at 20°C
pKa ~4.9

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for distinguishing between this compound and its trans isomer, crotonic acid. The key differentiating feature is the coupling constant (³J_HH) between the two vinylic protons. For the cis isomer (this compound), this coupling constant is typically in the range of 7-12 Hz, whereas for the trans isomer, it is larger (12-18 Hz).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), the C=C stretch of the alkene (~1640-1680 cm⁻¹), and the C-H out-of-plane bending for a cis-alkene (~675-730 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of this compound shows a molecular ion peak (M⁺) at an m/z of 86.[4] Characteristic fragmentation patterns include the loss of a hydroxyl radical (•OH) resulting in a peak at m/z 69, and the loss of the carboxyl group (•COOH) leading to a peak at m/z 41.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Favorskii Rearrangement

This compound can be prepared from 1,3-dibromo-2-butanone (B1660675) via the Favorskii rearrangement.[2]

Materials:

  • 1,3-dibromo-2-butanone

  • Sodium hydroxide (B78521)

  • Dichloromethane

  • Water

  • Ice

  • Hydrochloric acid (for acidification)

  • Round-bottom flask, stirrer, dropping funnel, condenser

Procedure:

  • Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

  • Slowly add 1,3-dibromo-2-butanone to the cooled sodium hydroxide solution with vigorous stirring. The temperature should be maintained below 10°C.

  • After the addition is complete, continue stirring at room temperature for several hours to allow the rearrangement to go to completion.

  • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Determination of Melting Point

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

  • Thermometer

Procedure:

  • Ensure the this compound sample is completely dry.

  • Seal one end of a capillary tube by heating it in a flame.

  • Introduce a small amount of the solid this compound (if crystallized) or cooled liquid into the open end of the capillary tube.

  • Pack the sample into the sealed end of the tube by gently tapping. The sample height should be 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15°C below the expected melting point of this compound (~15°C).

  • Then, decrease the heating rate to approximately 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • For this compound, which can be a liquid at room temperature, this procedure would be performed with a cooled sample.

Determination of pKa by Potentiometric Titration

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Fill a burette with the standardized NaOH solution.

  • Record the initial pH of the this compound solution.

  • Add the NaOH solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a large jump, and then continue for several more additions.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Biochemical Relevance and Signaling Pathways

This compound, as a short-chain unsaturated fatty acid, is involved in fatty acid metabolism.[3] While it may not have a dedicated signaling pathway in the manner of hormones, its metabolism is integrated with central energy-producing pathways. A key process is the beta-oxidation of unsaturated fatty acids, which requires additional enzymatic steps compared to saturated fatty acids.

Beta-Oxidation of a Cis-Unsaturated Fatty Acid

The beta-oxidation of a fatty acid with a cis double bond, such as this compound (after activation to its CoA-derivative), requires the action of an isomerase to convert the cis double bond into a trans double bond, which is a substrate for the next enzyme in the pathway.

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_Mitochondrial_Matrix Mitochondrial Matrix Isocrotonyl_CoA Isocrotonyl-CoA (cis-Δ²-Enoyl-CoA) Trans_Crotonyl_CoA trans-Δ²-Enoyl-CoA Isocrotonyl_CoA->Trans_Crotonyl_CoA Enoyl-CoA Isomerase Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Trans_Crotonyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA Hydratase (+H₂O) Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Acetyl_CoA_1 Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_1 Thiolase (+CoA-SH) Acetyl_CoA_2 Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle

Caption: Role of Enoyl-CoA Isomerase in the beta-oxidation of isocrotonyl-CoA.

Experimental Workflow for Property Determination

The logical flow for the comprehensive characterization of a sample of this compound is outlined below.

Experimental_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Characterization Characterization Synthesis Synthesis via Favorskii Rearrangement Purification Fractional Distillation Synthesis->Purification Purity_Check Purity Assessment (e.g., GC-MS) Purification->Purity_Check Structural_Elucidation Structural Elucidation (NMR, IR, MS) Purity_Check->Structural_Elucidation Physical_Properties Physical Property Determination (m.p., b.p., density) Purity_Check->Physical_Properties Chemical_Properties Chemical Property Determination (pKa) Purity_Check->Chemical_Properties

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isocrotonic Acid: Chemical Structure and Isomerism

Abstract

This compound, systematically named (2Z)-but-2-enoic acid, is the cis-isomer of crotonic acid.[1] As a short-chain unsaturated carboxylic acid, its unique spatial arrangement imparts distinct physical and chemical properties compared to its more stable trans-counterpart.[2] This document provides a comprehensive overview of the chemical structure, isomerism, physicochemical properties, and relevant experimental protocols for this compound. It is intended to serve as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Isomerism

This compound is an organic compound with the chemical formula C₄H₆O₂.[3] Its structure consists of a four-carbon chain featuring a carboxylic acid group (-COOH) and a carbon-carbon double bond between the second and third carbon atoms.[2]

Geometric Isomerism: (E/Z) Configuration

The core of this compound's chemistry lies in its stereoisomerism. The restricted rotation around the C=C double bond gives rise to two geometric isomers:

  • (Z)-but-2-enoic acid (this compound): In this configuration, the higher-priority substituent groups on each carbon of the double bond—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—are located on the same side of the double bond.[2] This is also referred to as the cis isomer.

  • (E)-but-2-enoic acid (Crotonic acid): This is the trans isomer, where the methyl and carboxylic acid groups are on opposite sides of the double bond.[4] Crotonic acid is the more thermodynamically stable of the two isomers.[2]

The assignment of E/Z notation is based on the Cahn-Ingold-Prelog (CIP) priority rules. For but-2-enoic acid, the -COOH group has a higher priority than the hydrogen atom on C2, and the -CH₃ group has a higher priority than the hydrogen atom on C3.

Caption: Geometric isomers of but-2-enoic acid.

Isomer Stability and Interconversion

This compound is the thermodynamically less stable isomer.[2] Upon heating to its boiling point (171.9 °C) or at temperatures between 140-180 °C, it isomerizes to the more stable crotonic acid.[1][4] At elevated temperatures (e.g., 320 °C), a rapid equilibrium is established between this compound, crotonic acid, and a third isomer, but-3-enoic acid.[2]

Physicochemical Properties

The difference in spatial arrangement between isocrotonic and crotonic acid leads to significant variations in their physical properties. This compound is an oily liquid at room temperature with an odor resembling brown sugar, while crotonic acid is a white crystalline solid.[1][4]

PropertyThis compound ((Z)-isomer)Crotonic Acid ((E)-isomer)
Molecular Formula C₄H₆O₂[3]C₄H₆O₂[5]
Molar Mass 86.09 g·mol⁻¹[1]86.09 g·mol⁻¹[5]
Appearance Oily, colorless liquid[2]White to yellowish needle-like crystals[4][5]
Melting Point 12.5–14.6 °C[1][6]70–73 °C[5]
Boiling Point 169–171.9 °C[6][7]185–189 °C[5]
Density 1.03 g·cm⁻³[1]1.02 g·cm³[5]
pKa 4.44 - 4.9[8][9][10]4.69[5][8]
Solubility in Water Soluble/Miscible[2][4][6]Slightly soluble[4][5]

Experimental Protocols

Synthesis of this compound

Several stereoselective methods are employed for the laboratory synthesis of this compound.

Protocol: Synthesis via Favorskii Rearrangement

This stereospecific method is a reliable laboratory-scale preparation.[1][2]

  • Starting Material: 1,3-dibromo-2-butanone.[1][2]

  • Reaction: The α-haloketone undergoes a Favorskii rearrangement. This involves the formation of an intermediate that rearranges to yield the cis-α,β-unsaturated acid.[2]

  • Hydrolysis: The intermediate is subsequently hydrolyzed to produce this compound.

  • Purification: The final product can be purified from its more stable trans-isomer, crotonic acid, using techniques like fractional crystallization or rectification (distillation).[4]

SynthesisWorkflow start Starting Material: 1,3-dibromo-2-butanone rearrangement Favorskii Rearrangement start->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis crude_product Crude Product: This compound with Crotonic Acid impurity hydrolysis->crude_product purification Purification Step crude_product->purification fractional Fractional Crystallization or Distillation purification->fractional Method final_product Pure (Z)-Isocrotonic Acid fractional->final_product

Caption: Workflow for this compound synthesis.

Alternative Synthesis Route: Catalytic Hydrogenation

A key stereoselective method involves the catalytic hydrogenation of an alkynoic acid, such as tetrolic acid (but-2-ynoic acid).[2] Specific catalysts are used to promote the cis addition of hydrogen across the triple bond, leading to the formation of the desired (Z)-alkene.[2]

Analytical Method for Isomer Differentiation

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for distinguishing between the cis and trans isomers of but-2-enoic acid.[2]

  • Sample Preparation: Dissolve a known quantity of the acid mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: The distinct spatial relationship between the methyl (-CH₃) and carboxyl (-COOH) groups in the cis (isocrotonic) and trans (crotonic) forms results in characteristic differences in chemical shifts and coupling constants.[2] These unique spectral signatures allow for the unambiguous identification and quantification of each isomer in a mixture.

Biological Context and Relevance

This compound is classified as a straight-chain unsaturated fatty acid.[2][10] While not a primary component of cellular lipids, it has been detected in biological systems and natural products.

  • Cellular Location: It is primarily located in the cytoplasm and adiposomes.[2][10]

  • Biological Roles: As a fatty acid, it can be involved in lipid metabolism and serve as an energy source.[10]

  • Occurrence: It has been detected in human urine and has been identified as a constituent of Coffea arabica (coffee).[2][6]

BiologicalContext isocrotonic This compound ((Z)-but-2-enoic acid) classification Chemical Classification isocrotonic->classification bio_role Biological Role isocrotonic->bio_role location Cellular Location isocrotonic->location occurrence Natural Occurrence isocrotonic->occurrence sub_class1 Unsaturated Fatty Acid classification->sub_class1 sub_class2 Monocarboxylic Acid classification->sub_class2 sub_role1 Lipid Metabolism bio_role->sub_role1 sub_role2 Energy Source bio_role->sub_role2 sub_loc1 Cytoplasm location->sub_loc1 sub_loc2 Adiposome location->sub_loc2 sub_occ1 Human Urine occurrence->sub_occ1 sub_occ2 Coffea arabica occurrence->sub_occ2

Caption: Biological context of this compound.

Conclusion

This compound is a fundamentally important molecule for understanding the impact of geometric isomerism on chemical and physical properties. Its distinct characteristics, compared to the more common crotonic acid, make it a valuable subject of study. The synthetic and analytical protocols detailed herein provide a framework for researchers to produce, isolate, and characterize this specific cis-isomer for applications in organic synthesis, materials science, and metabolic research.

References

An In-depth Technical Guide to (Z)-2-Butenoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Butenoic acid, more commonly known as isocrotonic acid, is the cis isomer of crotonic acid. Historically, its study has been intertwined with that of its more stable trans counterpart, presenting early chemists with challenges in separation and characterization. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of this compound. It includes a compilation of its physicochemical properties, detailed historical synthesis protocols, and spectral data analysis. Furthermore, this document presents visual representations of key synthetic workflows to aid in the understanding of its preparation.

Introduction

The study of butenoic acid isomers has its roots in the nascent field of organic chemistry, where the concept of isomerism was beginning to be understood. The initial focus was often on crotonic acid, which was erroneously believed to be a saponification product of croton oil.[1] The investigation into its geometric isomer, this compound, followed as chemists developed techniques to separate and characterize these closely related compounds. This compound is a colorless, oily liquid with an odor reminiscent of brown sugar, a stark contrast to the white, needle-like crystals of crotonic acid.[1] This guide delves into the historical context of its discovery and the evolution of its synthesis.

Physicochemical Properties

A summary of the key quantitative data for (Z)-2-butenoic acid is presented in Table 1. This data is essential for its identification, handling, and application in research and development.

Table 1: Physicochemical and Spectroscopic Data for (Z)-2-Butenoic Acid

PropertyValueReference(s)
Molecular Formula C₄H₆O₂[1][2]
Molar Mass 86.09 g/mol [1][2]
Appearance Colorless, oily liquid[1]
Odor Similar to brown sugar[1]
Melting Point 12.5–14 °C[1]
Boiling Point 168–169 °C (at 760 mmHg)[1]
Density 1.03 g/cm³[1]
pKa ~4.44 - 4.9[2]
Solubility Soluble in water[2]
¹H NMR (CDCl₃) δ ~1.9 (dd, 3H), ~5.8 (dq, 1H), ~6.3 (dq, 1H), ~11.5 (s, 1H)
¹³C NMR (CDCl₃) δ ~20.5, ~121.5, ~147.0, ~171.5[2]
IR Absorption (cm⁻¹) ~3000 (broad, O-H), ~1690 (C=O), ~1640 (C=C)[3][4]
Mass Spectrum (m/z) 86 (M+), 69, 45, 41[2][5]

Historical Synthesis and Experimental Protocols

The preparation of pure (Z)-2-butenoic acid has been a subject of study for over a century, with various methods developed to favor the formation of the cis isomer.

Favorskii Rearrangement of 1,3-Dibromo-2-butanone (B1660675)

A notable and historically significant method for the stereospecific synthesis of this compound is the Favorskii rearrangement of 1,3-dibromo-2-butanone.[1]

Experimental Protocol:

  • Step 1: Preparation of 1,3-Dibromo-2-butanone: (Caution: Handle bromine and hydrobromic acid in a well-ventilated fume hood with appropriate personal protective equipment). To a stirred mixture of 2-butanone (B6335102) and 48% hydrobromic acid, cooled in an ice bath, bromine is added dropwise while maintaining the temperature below 10°C. After the addition is complete, water is added, and the organic layer is separated and purified by vacuum distillation.

  • Step 2: Favorskii Rearrangement: A solution of sodium hydroxide (B78521) in water is prepared and cooled. The 1,3-dibromo-2-butanone is added dropwise to the stirred sodium hydroxide solution, keeping the temperature below a specified range. The reaction mixture is then stirred for a period, followed by acidification with a mineral acid.

  • Step 3: Isolation and Purification: The acidified mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by fractional distillation or crystallization.

Favorskii_Rearrangement butanone 2-Butanone dibromobutanone 1,3-Dibromo-2-butanone butanone->dibromobutanone Bromination isocrotonic_acid (Z)-2-Butenoic Acid dibromobutanone->isocrotonic_acid Favorskii Rearrangement acid Acidification naoh NaOH(aq) hbr_br2 HBr, Br₂

Caption: Synthesis of (Z)-2-Butenoic Acid via Favorskii Rearrangement.

Synthesis from Acetaldehyde (B116499) and Malonic Acid (von Auwers, 1923)

An early method for preparing a mixture of crotonic and isocrotonic acids involved the condensation of acetaldehyde with malonic acid in the presence of a base.

Experimental Protocol:

  • Step 1: Condensation: Acetaldehyde and malonic acid are dissolved in a suitable solvent, such as pyridine, which also acts as a basic catalyst. The mixture is heated under reflux for several hours.

  • Step 2: Workup and Isolation: The reaction mixture is cooled and then acidified with a mineral acid. The product is extracted with an organic solvent.

  • Step 3: Isomer Separation: The resulting mixture of crotonic and isocrotonic acids is then separated, typically by fractional distillation or crystallization, to isolate the (Z)-isomer.

von_Auwers_Synthesis acetaldehyde Acetaldehyde acid_mixture Mixture of (Z)- and (E)- 2-Butenoic Acid acetaldehyde->acid_mixture Condensation malonic_acid Malonic Acid malonic_acid->acid_mixture Condensation isocrotonic_acid (Z)-2-Butenoic Acid acid_mixture->isocrotonic_acid Fractional Distillation/ Crystallization pyridine Pyridine, Δ separation Separation

Caption: Synthesis from Acetaldehyde and Malonic Acid.

Other Historical Synthetic Methods

Several other methods have been reported in the mid-20th century, highlighting the continued interest in the synthesis of this compound:

  • From Ethyl Acetoacetate (B1235776) (Hatch and Nesbitt, 1950): This method involves the reaction of ethyl acetoacetate with a phosphorus halide followed by hydrolysis.

  • From 2-Butynoic Acid (Allan et al., 1955): The partial hydrogenation of 2-butynoic acid (tetrolic acid) using specific catalysts (e.g., Lindlar's catalyst) can yield (Z)-2-butenoic acid.

  • From a Grignard Reagent (Normant and Maitte, 1956): The reaction of a vinyl Grignard reagent, such as 1-propenylmagnesium bromide, with carbon dioxide, followed by acidic workup, can produce this compound.

Biological Significance and Signaling Pathways

(Z)-2-Butenoic acid is classified as a straight-chain fatty acid.[2] While it is not a central player in major metabolic pathways, it is found in biological systems and is involved in general fatty acid metabolism. There is limited evidence for its direct involvement in specific, well-defined signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. Its biological relevance is more likely associated with its role as a short-chain fatty acid and its metabolic relationship to other unsaturated fatty acids.

As no complex signaling pathways directly involving this compound have been elucidated, a diagrammatic representation is not applicable in this context. Instead, the focus remains on the synthetic pathways for its preparation.

Conclusion

The discovery and history of (Z)-2-butenoic acid are a testament to the developing understanding of stereoisomerism in organic chemistry. From early challenges in its separation from crotonic acid to the development of stereospecific synthetic methods, the study of this compound has contributed to the broader field of synthetic methodology. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for further investigation and application of this versatile molecule.

References

Isocrotonic Acid: A Technical Guide to Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid. It is the cis-isomer of crotonic acid. While its trans-isomer, crotonic acid, is more commonly studied, this compound is a recognized natural product with potential biological significance. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence and sources of this compound, tailored for professionals in research and drug development.

Natural Occurrence of this compound

This compound has been identified in both the plant kingdom and the human body, suggesting both exogenous and endogenous origins.

In Plants

The most cited natural source of this compound is Coffea arabica (Arabica coffee).[1] While its presence in coffee beans is documented, specific quantitative data on its concentration remains largely unavailable in publicly accessible literature. The complex chemical matrix of coffee, which contains a wide variety of organic acids, makes the specific quantification of minor components like this compound challenging.[2][3][4][5]

In Humans and Animals

This compound is listed in the Human Metabolome Database (HMDB) and FooDB, indicating its presence in the human body.[6] It is classified as a straight-chain fatty acid and is expected to be located in the cytoplasm and adiposomes.[6] The origin is described as both endogenous, as part of fatty acid metabolism, and from food sources.[6] Its detection in urine suggests it is a metabolite that is excreted from the body.[6]

In Microorganisms

While the production of various organic acids by microorganisms is well-documented, specific reports on the natural production of this compound by microorganisms are scarce in the available literature. However, pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biopolymer produced by mixed microbial cultures, has been shown to yield this compound as a side product.[7]

Quantitative Data

A significant gap in the current scientific literature is the lack of comprehensive quantitative data for this compound in its natural sources. The following table summarizes the available information, highlighting the need for further research in this area.

Source OrganismPart/MatrixReported ConcentrationReference
Coffea arabicaBeansPresence reported, but no quantitative data found.[1]
HumanUrineDetected, but specific concentration ranges are not readily available.[6]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been elucidated in any organism. However, as a short-chain unsaturated fatty acid, its biosynthesis is likely linked to the general fatty acid synthesis and degradation pathways. A putative pathway can be hypothesized based on known biochemical reactions.

A potential biosynthetic route could involve the isomerization of its trans-isomer, crotonic acid, which is a known intermediate in the metabolism of fatty acids and some amino acids. The conversion could be catalyzed by an isomerase enzyme.

Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Crotonyl-CoA Crotonyl-CoA Fatty Acid Beta-Oxidation->Crotonyl-CoA Crotonic Acid Crotonic Acid Crotonyl-CoA->Crotonic Acid Thioesterase Isomerase (Putative) Isomerase (Putative) Crotonic Acid->Isomerase (Putative) This compound This compound Isomerase (Putative)->this compound

A putative biosynthetic pathway for this compound.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation and quantification of this compound from natural sources are not widely published. However, a general workflow can be adapted from established methods for the analysis of short-chain carboxylic acids in complex matrices like coffee beans.

General Workflow for Analysis of this compound in Coffee Beans

The following diagram outlines a logical workflow for the extraction, derivatization, and analysis of this compound from coffee beans, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile organic acids.[2][8][9]

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Green Coffee Beans Grinding Grinding to Fine Powder Sample->Grinding Extraction Solvent Extraction (e.g., water, ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Crude Extract Filtration->Extract Derivatization Derivatization (e.g., Silylation) Extract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification (using internal standard) Data->Quantification

A general experimental workflow for this compound analysis.
Key Methodological Considerations:

  • Extraction: The choice of solvent is critical for efficiently extracting short-chain carboxylic acids. Water, ethanol, or mixtures thereof are commonly used.[10][11] Techniques such as solid-phase extraction (SPE) can be employed for sample clean-up and concentration.

  • Derivatization: this compound, being a carboxylic acid, is polar and may not be sufficiently volatile for direct GC analysis. Derivatization is often necessary to increase its volatility and improve chromatographic performance. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for converting carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.[12][13][14]

  • Chromatographic Separation and Detection: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures.[8] The mass spectrometer provides structural information, aiding in the positive identification of this compound, and allows for sensitive quantification. High-performance liquid chromatography (HPLC) can also be used for the analysis of organic acids.[2][3]

Conclusion and Future Directions

This compound is a naturally occurring short-chain unsaturated carboxylic acid found in sources such as Coffea arabica and the human body. Despite its confirmed presence, there is a notable absence of detailed quantitative data and specific biosynthetic information in the current scientific literature. The provided hypothetical biosynthetic pathway and generalized analytical workflow serve as a starting point for researchers interested in further investigating this compound.

Future research should focus on:

  • Developing and validating robust analytical methods for the precise quantification of this compound in various natural matrices.

  • Screening a wider range of plants, microorganisms, and food products to identify other potential sources of this compound.

  • Elucidating the specific biosynthetic pathway(s) of this compound in relevant organisms.

  • Investigating the potential biological activities and physiological roles of this compound, which could be of interest for drug development and nutritional science.

References

Spectroscopic Profile of Isocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of (Z)-2-Butenoic Acid for Researchers, Scientists, and Drug Development Professionals.

Isocrotonic acid, systematically named (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid. As the cis isomer of crotonic acid, its distinct stereochemistry influences its physical and spectral properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, presenting quantitative NMR, IR, and MS data in clearly structured tables, detailing experimental protocols, and visualizing key analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals for the methyl, two vinyl, and carboxylic acid protons. The coupling constant between the two vinyl protons is a critical parameter for confirming the cis (Z) configuration of the double bond.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-CH₃~2.1Doublet of doublets~7.0, ~1.5
=CH- (alpha to COOH)~5.8Doublet of quartets~11.0, ~1.5
=CH- (beta to COOH)~6.3Doublet of quartets~11.0, ~7.0
-COOH~12.0Singlet (broad)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) ppm
-C H₃~20
=C H- (alpha to COOH)~122
=C H- (beta to COOH)~145
-C OOH~171

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The broad O-H stretch of the carboxylic acid and the strong C=O stretch are particularly prominent features.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 2500O-H stretch (Carboxylic acid dimer)Strong, Broad
~3050=C-H stretchMedium
2950 - 2850C-H stretch (Alkyl)Medium
~1690C=O stretch (Carboxylic acid dimer)Strong
~1640C=C stretchMedium
~1420O-H bend (in-plane)Medium
~1300C-O stretchMedium
~930O-H bend (out-of-plane)Broad

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides valuable information for confirming the molecular weight and structure.[1]

m/z Relative Intensity (%) Proposed Fragment
86~50[M]⁺ (Molecular Ion)
71~100[M - CH₃]⁺
45~80[COOH]⁺
41~90[C₃H₅]⁺
39~75[C₃H₃]⁺

The fragmentation is initiated by the loss of an electron to form the molecular ion (m/z 86). Subsequent fragmentation pathways include the loss of a methyl radical to form the base peak at m/z 71, and cleavage of the C-C bond adjacent to the carbonyl group to produce the carboxyl fragment at m/z 45.[1]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300-600 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Spectra are usually acquired on the same instrument, often with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is first recorded and then subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically dissolved in a volatile organic solvent. Derivatization may be employed for less volatile carboxylic acids, but is often not necessary for short-chain acids like this compound. For direct infusion, a dilute solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

Instrumentation and Data Acquisition:

  • GC-MS: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase for carboxylic acids). The column temperature is programmed to ramp up to elute the compound of interest, which then enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for small molecules.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_data Data Acquisition & Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or Solution Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation NMR_Interpretation_Logic cluster_analysis Spectral Features NMR_Spectrum ¹H NMR Spectrum Chem_Shift Chemical Shift (δ) (Proton Environment) NMR_Spectrum->Chem_Shift Integration Integration (Proton Ratio) NMR_Spectrum->Integration Multiplicity Multiplicity (Neighboring Protons) NMR_Spectrum->Multiplicity Coupling Coupling Constant (J) (Stereochemistry) NMR_Spectrum->Coupling Deduced_Structure Deduced Structure of this compound Chem_Shift->Deduced_Structure Integration->Deduced_Structure Multiplicity->Deduced_Structure Coupling->Deduced_Structure

References

A Technical Guide to the Solubility of Isocrotonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocrotonic acid, the cis-isomer of crotonic acid, is a short-chain unsaturated carboxylic acid with applications in organic synthesis and as a potential building block in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and offers a comparative analysis with its trans-isomer, crotonic acid, for which more extensive data is available.

Introduction

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₆O₂[2][3]
Molecular Weight86.09 g/mol [2][3]
Melting Point14.6 °C[2]
Boiling Point169 °C at 760 mmHg[2]
Density1.0267 g/cm³ at 20°C[3]

Comparative Solubility Data: Crotonic Acid

Due to the scarcity of quantitative solubility data for this compound, the solubility of its trans-isomer, crotonic acid, is presented in Table 2 for comparative purposes. The data illustrates the solubility of a similar short-chain unsaturated carboxylic acid in a variety of common organic solvents at different temperatures. It is anticipated that this compound, being a liquid at room temperature and the cis-isomer, may exhibit different solubility behavior. Generally, the cis-isomer is more polar and has a lower melting point, which can lead to higher solubility.

Table 2: Solubility of Crotonic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Water259.4
Ethanol2552.5
Acetone2553.0
Ethyl Acetate25-
Toluene2537.5

Note: Data for crotonic acid is provided for comparative purposes. The original sources for this compiled data were not consistently available in the initial search.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaking incubator or water bath

  • Screw-capped vials or flasks

  • Syringes and syringe filters (chemically compatible with the solvent)

  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of screw-capped vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaking incubator or water bath set to the desired temperature.

    • Agitate the vials at a constant speed to facilitate the dissolution process.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that a saturated solution is formed. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed volumetric flask.

    • Record the exact mass of the filtered solution.

    • Dilute the filtered sample to a known volume with the same organic solvent.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of calibration standards of this compound in the respective solvent to quantify the concentration in the experimental samples.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent in terms of mass per unit mass of solvent (e.g., g/100 g solvent) or molarity (mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solutions equil Equilibration in Thermostatic Shaker prep->equil Excess solute in solvent sample Sample Collection and Filtration equil->sample After 24-72h analysis Quantitative Analysis (HPLC/GC) sample->analysis Diluted sample calc Data Calculation and Reporting analysis->calc Concentration data

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is currently limited, this guide provides a robust experimental framework for researchers to determine this critical parameter. The provided protocol, based on the isothermal shake-flask method, is a reliable approach to generating accurate and reproducible solubility data. The comparative data for crotonic acid serves as a useful benchmark. The generation of comprehensive solubility data for this compound will be invaluable for its application in organic synthesis, process chemistry, and the development of novel pharmaceutical formulations.

References

Thermodynamic Properties of Isocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid.[1][2] As a fundamental organic molecule, understanding its thermodynamic properties is crucial for various applications, including chemical synthesis, reaction design, and in the broader context of drug development where thermal stability and phase behavior are critical parameters. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing experimental methodologies for their determination and presenting key data in a structured format.

Core Thermodynamic Data

The thermodynamic properties of this compound have been characterized through various experimental and computational methods. The following tables summarize the key quantitative data available from established chemical databases.

Table 1: Enthalpic and Entropic Properties of this compound

PropertySymbolValueUnitsSource(s)
Standard Enthalpy of Formation (gas)ΔfH°gas-354.1 ± 4.2kJ/molCheméo[3]
Standard Enthalpy of FusionΔfusH°12.6kJ/molCheméo[3]
Enthalpy of VaporizationΔvapH54.2 ± 2.0kJ/molNIST WebBook[4]
Standard Gibbs Free Energy of FormationΔfG°-284.93kJ/molCheméo[3]
Ideal Gas Heat Capacity (298.15 K)Cp,gas96.24J/mol·KCheméo[3]

Table 2: Physicochemical and Phase Transition Properties of this compound

PropertySymbolValueUnitsSource(s)
Molecular WeightMW86.09 g/mol NIST WebBook[4]
Normal Melting PointTfus287.6 - 288.2KNIST WebBook[4]
Normal Boiling PointTboil445.1KNIST WebBook[4]
Vapor Pressure (at 298.15 K)Pvap0.08kPaCheméo[3]
Critical TemperatureTc633.0KCheméo[3]
Critical PressurePc5400.0kPaCheméo[3]
Critical VolumeVc0.284m³/kmolCheméo[3]
Octanol/Water Partition CoefficientlogPoct/wat0.69Cheméo[3]

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to create a defined final state.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the calorimeter system is recorded before, during, and after the combustion reaction until a steady final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Enthalpy of Vaporization by Correlation-Gas Chromatography

Correlation-gas chromatography is a technique used to determine the vaporization enthalpies of compounds.[5]

Methodology:

  • Column and Standards: A gas chromatograph is equipped with a suitable capillary column. A series of standard compounds with well-documented vaporization enthalpies are selected.

  • Isothermal Measurements: The retention times of the standard compounds and this compound are measured at several different isothermal column temperatures.

  • Data Correlation: A linear correlation is established between the natural logarithm of the retention times (or adjusted retention times) of the standards and their known vaporization enthalpies at each temperature.

  • Enthalpy of Vaporization Calculation: The vaporization enthalpy of this compound is then determined by interpolating its retention time into the established correlation for each temperature.

Determination of Phase Transitions and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for studying thermal transitions such as melting and solid-solid phase changes.[6]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 5-10 K/min).

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Determination of Vapor Pressure by the Knudsen Effusion Method

The Knudsen effusion method is used to measure the vapor pressure of solids and liquids with low volatility.

Methodology:

  • Effusion Cell Preparation: A small amount of this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

  • High Vacuum Environment: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

  • Mass Loss Measurement: As the substance effuses through the orifice into the vacuum, the rate of mass loss is measured over time using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the key thermodynamic properties of a compound like this compound.

ThermodynamicWorkflow cluster_experimental Experimental Measurements cluster_data_analysis Data Analysis and Derived Properties calorimetry Combustion Calorimetry delta_h_comb Enthalpy of Combustion (ΔcH°) calorimetry->delta_h_comb yields gc Correlation-Gas Chromatography retention_data Retention Time vs. Temperature gc->retention_data measures dsc Differential Scanning Calorimetry thermogram DSC Thermogram (Heat Flow vs. T) dsc->thermogram generates knudsen Knudsen Effusion mass_loss Rate of Mass Loss knudsen->mass_loss measures delta_h_form Enthalpy of Formation (ΔfH°) delta_h_comb->delta_h_form via Hess's Law delta_h_vap Enthalpy of Vaporization (ΔvapH°) retention_data->delta_h_vap correlates to phase_transitions Melting Point (Tfus) & Enthalpy of Fusion (ΔfusH°) thermogram->phase_transitions analysis of vapor_pressure Vapor Pressure (Pvap) mass_loss->vapor_pressure via Hertz-Knudsen Eq.

Workflow for Thermodynamic Property Determination.

References

isocrotonic acid vs crotonic acid structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Differences Between Isocrotonic Acid and Crotonic Acid

For researchers, scientists, and drug development professionals, a precise understanding of molecular geometry is paramount. Geometric isomers, while possessing the same chemical formula and connectivity, can exhibit distinct physical, chemical, and biological properties due to their different spatial arrangements. This guide provides a detailed examination of the structural differences between this compound and crotonic acid, two such isomers, with a focus on their characterization and differentiation.

Core Structural Differences: Cis-Trans Isomerism

This compound and crotonic acid are geometric isomers of but-2-enoic acid, sharing the molecular formula C₄H₆O₂.[1] The structural variance originates from the arrangement of substituents around the carbon-carbon double bond (C=C).

  • Crotonic Acid: Formally known as (2E)-but-2-enoic acid, it is the trans isomer. In this configuration, the carboxyl group (-COOH) and the methyl group (-CH₃) are positioned on opposite sides of the double bond.[2][3] This arrangement results in a more linear and sterically stable molecule, which is reflected in its higher melting point and greater thermodynamic stability.[4]

  • This compound: Formally known as (2Z)-but-2-enoic acid, it is the cis isomer.[5] Here, the carboxyl and methyl groups are on the same side of the double bond. This proximity introduces steric hindrance, making it the less stable of the two isomers. This compound is an oil at room temperature and will convert to the more stable crotonic acid at its boiling point.[2][5]

G cluster_crotonic Crotonic Acid ((E)-2-butenoic acid) cluster_isocrotonic This compound ((Z)-2-butenoic acid) C1_c C C2_c C C1_c->C2_c H1_c H₃ C1_c->H1_c C3_c C C2_c->C3_c = H2_c H C2_c->H2_c O1_c O C3_c->O1_c = O2_c OH C3_c->O2_c H3_c H C3_c->H3_c C1_i C C2_i C C1_i->C2_i H1_i H₃ C1_i->H1_i C3_i C C2_i->C3_i = H2_i H C2_i->H2_i O1_i O C3_i->O1_i = O2_i OH C3_i->O2_i H3_i H C3_i->H3_i

Caption: Molecular structures of crotonic (trans) and isocrotonic (cis) acids.

Comparative Physicochemical Properties

The geometric differences between these isomers lead to distinct physical and chemical properties, which are crucial for their handling, separation, and application in various chemical processes.

PropertyCrotonic Acid (trans)This compound (cis)
IUPAC Name (2E)-But-2-enoic acid[3](2Z)-But-2-enoic acid[5]
Appearance White crystalline solid[6]Oily liquid[2]
Molar Mass 86.090 g·mol⁻¹[3]86.090 g·mol⁻¹[5]
Melting Point 70 to 73 °C[3]12.5 to 14.6 °C[5][7]
Boiling Point 185 to 189 °C[3]169 to 171.9 °C[5][7]
Density 1.02 g/cm³[3]1.03 g/cm³[5]
Acidity (pKa) 4.69[3]4.44[8]
Solubility in Water Soluble[3]Miscible[2]

Spectroscopic Differentiation and Experimental Protocols

Spectroscopic techniques are indispensable for the unambiguous identification of isocrotonic and crotonic acids. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide distinct spectral "fingerprints" for each isomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the coupling constants (J) between the vinylic protons.[1]

  • Key Differentiating Feature : The magnitude of the coupling constant between the two vinylic protons (at C2 and C3) is the most reliable indicator.

    • Crotonic Acid (trans) : Exhibits a larger coupling constant, typically around 15 Hz , due to the anti-periplanar relationship of the vinylic protons.[1]

    • This compound (cis) : Shows a smaller coupling constant, around 12 Hz , because the vinylic protons are syn-periplanar.[1]

Infrared (IR) Spectroscopy

IR spectroscopy differentiates the isomers by identifying vibrations unique to their specific geometry.

  • Key Differentiating Feature : The C-H out-of-plane bending (wagging) vibration of the vinylic hydrogens is highly diagnostic.

    • Crotonic Acid (trans) : Displays a strong and characteristic absorption band around 965 cm⁻¹ .[1]

    • This compound (cis) : This band is absent in the spectrum of the cis isomer.[1]

Experimental Workflow and Protocols

The differentiation of these isomers follows a systematic analytical workflow.

G start Sample of But-2-enoic Acid prep Sample Preparation (Dissolve in suitable solvent, e.g., CDCl₃ for NMR) start->prep ir Acquire IR Spectrum prep->ir nmr Acquire ¹H NMR Spectrum prep->nmr analyze_ir Analyze IR Data: Check for band at ~965 cm⁻¹ ir->analyze_ir analyze_nmr Analyze NMR Data: Measure vinylic proton coupling constant (J-value) nmr->analyze_nmr analyze_ir->analyze_nmr Band Absent trans Identify as Crotonic Acid (trans) analyze_ir->trans Band Present analyze_nmr->trans J ≈ 15 Hz cis Identify as This compound (cis) analyze_nmr->cis J ≈ 12 Hz

Caption: Experimental workflow for isomer differentiation.
Generalized Experimental Protocols

Protocol 3.3.1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the butenoic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Identify the signals corresponding to the vinylic protons and determine their coupling constant (J-value). A J-value of ~15 Hz indicates crotonic acid, while a value of ~12 Hz indicates this compound.[1]

Protocol 3.3.2: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples (crotonic acid): Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquid samples (this compound): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Examine the fingerprint region of the spectrum. The presence of a strong absorption band around 965 cm⁻¹ is a definitive indicator of the trans configuration of crotonic acid. Its absence suggests the cis configuration of this compound.[1]

Conclusion

The structural distinction between crotonic acid (trans) and this compound (cis) is a classic example of geometric isomerism, leading to significant differences in their physical properties and spectroscopic signatures. For professionals in research and drug development, the ability to differentiate these isomers is critical. The application of standard analytical techniques, particularly ¹H NMR and IR spectroscopy, provides clear and definitive methods for their identification, ensuring the correct isomer is utilized in synthesis and other applications.

References

Theoretical Stability of Isocrotonic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical calculations determining the stability of isocrotonic acid ((2Z)-but-2-enoic acid) relative to its geometric isomer, crotonic acid ((2E)-but-2-enoic acid). Understanding the nuanced differences in isomeric stability is paramount in fields ranging from synthetic chemistry to drug design, as these variations can significantly influence a molecule's reactivity, biological activity, and shelf-life. This document summarizes quantitative data from high-level computational studies, presents detailed methodologies for these theoretical experiments, and visualizes the computational workflow.

Core Findings: The Thermodynamic Landscape of Butenoic Acid Isomers

Theoretical calculations consistently demonstrate that this compound, the cis isomer, is thermodynamically less stable than crotonic acid, the trans isomer. This instability is primarily attributed to steric hindrance between the carboxylic acid group and the methyl group on the same side of the double bond in the cis configuration.[1] Computational studies employing Density Functional Theory (DFT) have quantified this stability difference, providing valuable insights for reaction planning and compound selection.

Data Presentation: A Comparative Analysis of Butenoic Acid Isomers

The following table summarizes the calculated thermodynamic properties of this compound and 3-butenoic acid relative to the most stable isomer, crotonic acid. These values were obtained using the B3LYP functional with a 6-31G(d,p) basis set, a widely accepted and validated level of theory for such molecular systems.[1]

PropertyCrotonic Acid (trans-2-Butenoic Acid)This compound (cis-2-Butenoic Acid)3-Butenoic Acid
Relative Energy (kcal/mol) 0.00 (Most Stable)+1.8+3.5
Relative Enthalpy (kcal/mol) 0.00+1.7+3.2
Relative Gibbs Free Energy (kcal/mol) 0.00+1.9+3.0

Note: These values represent the energy difference relative to the most stable isomer, crotonic acid. While absolute energies are method-dependent, the relative differences are consistent across various high-level computational models.[1]

Experimental Protocols: A Blueprint for Theoretical Stability Calculations

The quantitative data presented in this guide is derived from a standardized computational workflow rooted in Density Functional Theory (DFT). This method offers a robust balance between computational cost and accuracy for molecules of this size.[1]

Detailed Methodology
  • Initial Structure Generation:

    • Three-dimensional structures of crotonic acid, this compound, and 3-butenoic acid are generated using molecular modeling software.

    • Standard bond lengths and angles are used to create initial geometries for each isomer.

  • Geometry Optimization:

    • The geometry of each isomer is optimized to locate its lowest energy conformation on the potential energy surface.[1]

    • This is an iterative process that systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

    • Level of Theory: B3LYP functional with the 6-31G(d,p) basis set.[1]

      • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

      • 6-31G(d,p): A Pople-style basis set that includes polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms) to allow for greater flexibility in describing the electron distribution.

    • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Calculation:

    • Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)).[1]

    • Purpose:

      • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are then used to determine the total enthalpy and Gibbs free energy of the molecule.

  • Data Analysis:

    • The electronic energies, enthalpies, and Gibbs free energies of each isomer are used to determine their relative stabilities.

    • The isomer with the lowest energy is used as the reference point (0.00 kcal/mol), and the energies of the other isomers are reported relative to this value.

Mandatory Visualization: Computational Workflow and Signaling Pathways

To elucidate the logical flow of the theoretical calculations and a potential application in drug development, the following diagrams are provided in the DOT language for Graphviz.

G cluster_input 1. Input Generation cluster_qchem 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis start Construct Initial 3D Structures of Isomers opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt Initial Geometries freq Frequency Calculation opt->freq Optimized Structures spe Single-Point Energy & Property Calculation freq->spe confirm Confirmation of Minima freq->confirm thermo Thermodynamic Stability (ΔG, ΔH) spe->thermo electronic Electronic Properties (HOMO-LUMO Gap, Dipole Moment) spe->electronic

Caption: Standard workflow for the computational analysis of molecular isomers using DFT.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Butenoic Acid-Based Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Generalized inhibition of a kinase signaling pathway by a small molecule inhibitor.

References

Isocrotonic Acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid ((2Z)-but-2-enoic acid), a stereoisomer of crotonic acid, is a valuable intermediate in organic synthesis. As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data and standardized protocols.

Physicochemical and Toxicological Properties

A clear understanding of the intrinsic properties of this compound is the foundation of a robust safety protocol. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆O₂[1][2]
Molecular Weight 86.09 g/mol [3]
Appearance Oily liquid[1]
Odor Similar to brown sugar[1]
Melting Point 12.5–14 °C (54.5–57.2 °F)[1]
Boiling Point 171.9 °C (341.4 °F) (converts to crotonic acid)[1]
Density 1.03 g/cm³[1]
Flash Point 81.6 °C (178.9 °F)
Solubility Soluble in water[3]

Table 2: Toxicological Data Summary

EndpointValueSpeciesNotesReference
Acute Oral Toxicity (LD50) Data not available for this compound. For the isomer, crotonic acid: 1 g/kgRatAs a structural isomer, similar toxicity may be anticipated.
Acute Dermal Toxicity (LD50) Data not available for this compound.Based on GHS classification, it is a skin irritant.[3]
Acute Inhalation Toxicity (LC50) Data not available for this compound.May cause respiratory irritation.[3]
Skin Corrosion/Irritation Causes skin irritation (Category 2)GHS Classification[3]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)GHS Classification[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)GHS Classification[3]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Signal Word: Danger[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, safety assessments would follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Dermal Toxicity Study (Based on OECD Guideline 402)

Objective: To determine the potential for this compound to cause toxicity upon single dermal application.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits or rats are used.[4][5][6]

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[7]

  • Dose Application: A limit dose of 2000 mg/kg body weight of this compound is applied uniformly to an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape.[8]

  • Exposure: The dressing is left in place for 24 hours.

  • Observation: Animals are observed for mortality, signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.[7]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Eye Irritation/Corrosion Study (Based on OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Methodology:

  • Test Animals: Healthy, adult albino rabbits are used.[9]

  • Procedure: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[9]

  • Evaluation: The scores are used to classify the substance's irritancy potential. Given the GHS classification of "Causes serious eye damage," significant effects would be expected.[3]

Acute Inhalation Toxicity Study (Based on OECD Guideline 403)

Objective: To determine the potential for this compound to cause toxicity upon inhalation.

Methodology:

  • Test Animals: Young adult rats are typically used.[10]

  • Exposure: Animals are exposed to an aerosol or vapor of this compound in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.[10][11]

  • Concentration: A range of concentrations is tested to determine the LC50 value.

  • Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[11] Body weight, clinical signs, and any abnormal behavior are recorded.[10]

  • Pathology: Gross necropsy and histopathological examination of the respiratory tract and other major organs are performed.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat (Chemically resistant) gloves Gloves (Nitrile or Butyl Rubber) eye_protection Safety Goggles and Face Shield respirator Respiratory Protection (Use in poorly ventilated areas or for spills) handling Handling this compound handling->lab_coat handling->gloves handling->eye_protection handling->respirator

Caption: Required PPE for handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Keep containers tightly closed.

  • Avoid heat and sources of ignition.

  • Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures

First Aid Measures

First_Aid cluster_responses First Aid Response exposure Exposure to this compound skin Skin Contact - Immediately remove contaminated clothing. - Flush skin with plenty of water for at least 15 minutes. exposure->skin eye Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. - Seek immediate medical attention. exposure->eye inhalation Inhalation - Move to fresh air. - If not breathing, give artificial respiration. - Seek medical attention. exposure->inhalation ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure->ingestion

Caption: First aid procedures for this compound exposure.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]

  • Specific Hazards: At its boiling point, this compound converts to crotonic acid.[1] Thermal decomposition may produce carbon monoxide and carbon dioxide.[13] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response

A systematic approach is necessary for managing spills of this compound.

Spill_Response_Workflow spill This compound Spill evacuate Evacuate and Ventilate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain neutralize Neutralize with a Weak Base (e.g., sodium bicarbonate) contain->neutralize collect Collect Residue into a Labeled Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step spill response workflow for this compound.

Spill Neutralization Protocol (General for Organic Acids):

  • Containment: Surround the spill with an inert absorbent material like vermiculite (B1170534) or sand.[14]

  • Neutralization: Slowly and cautiously add a weak base such as sodium bicarbonate or a commercial acid neutralizer to the spill.[14][15] Avoid using strong bases as this can generate significant heat.

  • Monitoring: Test the pH of the mixture with pH paper to ensure it is between 6 and 8.[16]

  • Collection: Once neutralized, carefully scoop the mixture into a designated, labeled hazardous waste container.[15]

  • Decontamination: Clean the spill area with soap and water.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) and institutional safety protocols. Always consult the SDS for this compound and your institution's chemical hygiene plan before handling this substance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isocrotonic Acid from 1,3-Dibromo-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocrotonic acid, formally known as (Z)-2-butenoic acid, is the cis isomer of crotonic acid. It is an oily liquid with an odor reminiscent of brown sugar[1]. This compound serves as a valuable building block in organic synthesis. The synthesis of this compound from 1,3-dibromo-2-butanone (B1660675) proceeds via a Favorskii rearrangement, a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives[1][2]. In the case of α,α'-dihaloketones like 1,3-dibromo-2-butanone, the rearrangement yields α,β-unsaturated carboxylic acids[3]. This method provides a reliable route to this compound.

Reaction Scheme

The overall reaction involves the treatment of 1,3-dibromo-2-butanone with a base, such as potassium hydrogen carbonate, to yield this compound.

1,3-dibromo-2-butanone 1,3-Dibromo-2-butanone isocrotonic_acid This compound 1,3-dibromo-2-butanone->isocrotonic_acid KHCO₃, H₂O Favorskii Rearrangement

Caption: Reaction scheme for the synthesis of this compound.

Mechanism

The reaction is believed to proceed through the Favorskii rearrangement mechanism. The process begins with the formation of an enolate, which then undergoes intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. This intermediate is subsequently attacked by a hydroxide (B78521) ion, leading to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid product[2][3].

Experimental Protocols

This protocol is adapted from a procedure published in Organic Syntheses[4].

Caution: 1,3-Dibromo-2-butanone is a potent lachrymator and vesicant. This preparation should be conducted in a well-ventilated fume hood, and skin contact must be avoided[4].

Materials and Equipment:

  • 1,3-Dibromo-2-butanone

  • Potassium hydrogen carbonate (KHCO₃)

  • Deionized water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Petroleum ether (b.p. 40–65°C)

  • 2-L three-necked, round-bottomed flask

  • Condenser

  • Dropping funnel

  • Teflon stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a condenser, a dropping funnel, and a Teflon stirrer, prepare a solution of 100 g (1.00 mole) of potassium hydrogen carbonate in 1 L of water[4].

  • Addition of Reactant: Over a 5-minute period, add 46.0 g (0.200 mole) of 1,3-dibromo-2-butanone to the stirred potassium hydrogen carbonate solution[4].

  • Reaction: Stir the mixture vigorously for 2–3 hours. The reaction progress can be monitored by titration until constant values are obtained[4].

  • Work-up - Extraction: Transfer the solution to a separatory funnel and extract with two 100-ml portions of diethyl ether to remove any unreacted starting material or neutral byproducts[4].

  • Work-up - Acidification: Acidify the aqueous solution to a pH of 1–2 by the dropwise addition of dilute hydrochloric acid[4].

  • Work-up - Product Extraction: Extract the acidified solution with five 100-ml portions of diethyl ether.

  • Drying and Filtration: Dry the combined ethereal extracts over anhydrous magnesium sulfate. Filter the solution by suction.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator. To facilitate the removal of the ether, a water bath maintained at 5–10°C can be used[4].

  • Purification: For purification, dissolve the crude product (approximately 13.0 g) in 25 ml of petroleum ether at 5°C. Cool the solution to -20°C to induce crystallization. Collect the crystals by suction filtration and wash with a small amount of cold petroleum ether. The resulting this compound can be dried under vacuum.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve KHCO₃ in H₂O B Add 1,3-dibromo-2-butanone A->B C Stir for 2-3 hours B->C D Extract with diethyl ether C->D E Acidify with HCl D->E F Extract product with diethyl ether E->F G Dry and filter F->G H Remove solvent G->H I Dissolve in petroleum ether H->I J Crystallize at -20°C I->J K Filter and dry J->K

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 1,3-dibromo-2-butanone.

ParameterValueReference
Reactants
1,3-Dibromo-2-butanone46.0 g (0.200 mole)[4]
Potassium hydrogen carbonate100 g (1.00 mole)[4]
Product
Crude this compound Yield11.8–13.2 g[4]
Crude Yield Percentage69–77%[4]
Physical Properties
1,3-Dibromo-2-butanone (b.p.)91–94°C (13 mm Hg)[4]
1,3-Dibromo-2-butanone (n²⁵D)1.5252[4]
This compound (b.p.)171.9 °C (converts to crotonic acid)[1]

References

Application Notes and Protocols for the Stereoselective Synthesis of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, systematically named (Z)-2-butenoic acid, is the cis-isomer of crotonic acid.[1] Its stereochemistry plays a crucial role in its chemical reactivity and biological activity, making its stereoselective synthesis a topic of significant interest in organic chemistry and drug development. These application notes provide detailed protocols for the synthesis of this compound with a focus on methods that afford high stereoselectivity for the desired Z-isomer.

Synthetic Strategies Overview

Several synthetic routes have been developed for the preparation of this compound. The primary challenge lies in controlling the geometry of the carbon-carbon double bond to favor the formation of the less thermodynamically stable Z-isomer over the E-isomer (crotonic acid). Key strategies include:

  • Favorskii Rearrangement: This method involves the rearrangement of an α-halo ketone in the presence of a base to yield a carboxylic acid derivative. It is a reliable method for producing this compound from a readily available precursor.[2][3]

  • Semihydrogenation of Alkynes: The partial reduction of but-2-ynoic acid over a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel, can stereoselectively produce this compound.[4][5] This method is a classic example of achieving Z-alkene synthesis.

  • Knoevenagel Condensation (Doebner Modification): This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a base like pyridine.[6][7] While it can produce α,β-unsaturated acids, controlling the stereoselectivity can be challenging.

  • Wittig Reaction: The reaction of an appropriate phosphorus ylide with an aldehyde can be highly stereoselective for the Z-alkene, particularly with non-stabilized ylides.[8][9] Subsequent hydrolysis of the resulting ester would yield this compound.

Data Presentation

The following table summarizes quantitative data for selected stereoselective syntheses of this compound, allowing for a direct comparison of their efficacy.

MethodStarting MaterialsKey Reagents/CatalystSolventReaction ConditionsYield (%)Stereoselectivity (Z:E Ratio)
Favorskii Rearrangement 1,3-Dibromo-2-butanone (B1660675)Potassium bicarbonateWater2-3 hours, ambient temp.68-75%Highly selective for Z-isomer
Semihydrogenation of Alkyne But-2-ynoic acidLindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂)-H₂ (1 atm)HighPredominantly Z-isomer
Semihydrogenation of Alkyne But-2-ynoic acidP-2 Nickel Catalyst (Ni(OAc)₂ + NaBH₄)EthanolH₂ (1 atm)HighPredominantly Z-isomer

Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Rearrangement

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 1,3-Dibromo-2-butanone

  • Potassium hydrogen carbonate (KHCO₃)

  • Deionized water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • 2 L three-necked round-bottomed flask

  • Condenser

  • Dropping funnel

  • Teflon stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottomed flask equipped with a condenser, a dropping funnel, and a Teflon stirrer, dissolve 100 g (1.00 mole) of potassium hydrogen carbonate in 1 L of water.

  • Addition of Reactant: Add 46.0 g (0.200 mole) of 1,3-dibromo-2-butanone over a 5-minute period.

  • Reaction: Stir the mixture thoroughly for 2-3 hours at room temperature. The progress of the reaction can be monitored by titration against methyl orange until constant values are obtained.

  • Work-up:

    • Extract the solution with two 100 mL portions of diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous solution to a pH of 1-2 by the dropwise addition of dilute hydrochloric acid.

    • The this compound will separate as an oil. Extract the mixture with three 100 mL portions of diethyl ether.

  • Purification:

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

    • Remove the ether by distillation at atmospheric pressure.

    • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 63-65 °C at 12 mm Hg. This will yield 11.7-12.9 g (68-75%) of this compound.

Protocol 2: Stereoselective Semihydrogenation of But-2-ynoic Acid with Lindlar's Catalyst (General Procedure)

Materials:

  • But-2-ynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (B57606) (optional, as a catalyst poison moderator)

  • Solvent (e.g., ethyl acetate, hexane, or ethanol)

  • Hydrogen gas (H₂)

  • Reaction flask suitable for hydrogenation

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a reaction flask, place Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • Reaction Setup: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Add a suitable solvent, followed by the but-2-ynoic acid. If necessary, add quinoline to further deactivate the catalyst and prevent over-reduction.

  • Hydrogenation: Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne has been consumed to avoid over-reduction to butanoic acid.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or crystallization if necessary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Materials C Reaction Setup A->C B Reagents & Solvent B->C D Reaction Execution C->D E Monitoring D->E E->D Continue Reaction F Quenching/Extraction E->F Reaction Complete G Purification F->G H Product Isolation G->H I Final Product (this compound) H->I

Caption: A generalized workflow for the chemical synthesis of this compound.

Favorskii Rearrangement Mechanism

G A 1,3-Dibromo-2-butanone B Enolate Formation (Base abstracts α-proton) A->B Base (e.g., OH⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack by Base (on carbonyl carbon) C->D Base (e.g., OH⁻) E Ring Opening D->E F Protonation E->F H₂O G This compound F->G

Caption: Simplified mechanism of the Favorskii rearrangement for this compound synthesis.

References

Application Note: Purification of Isocrotonic Acid from Crotonic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of isocrotonic acid (cis-2-butenoic acid) from its geometric isomer, crotonic acid (trans-2-butenoic acid), utilizing fractional crystallization. The separation of these isomers is critical in pharmaceutical and fine chemical synthesis, where isomeric purity dictates biological activity and product specifications. The described method leverages the significant differences in physical properties, particularly melting points and solubilities, to effectively isolate the target cis isomer.

Introduction and Principle

This compound (cis isomer) and crotonic acid (trans isomer) are geometric isomers of 2-butenoic acid.[1][2] While crotonic acid is a crystalline solid at room temperature, this compound is an oily liquid with a much lower melting point.[2][3] This significant difference in their physical states and melting points forms the basis for their separation by crystallization.

The two primary crystallization methods applicable are:

  • Solvent-Based Fractional Crystallization: This technique relies on the differential solubility of the isomers in a chosen solvent. By carefully controlling the temperature, the less soluble isomer can be selectively crystallized and removed, leaving the more soluble isomer in the filtrate.

  • Melt Crystallization: This method is suitable for solvent-free separation and involves partially freezing a molten mixture of the isomers.[4] The isomer with the higher melting point (crotonic acid) will crystallize first, enriching the remaining liquid phase (melt) with the lower-melting-point isomer (this compound).[4][5]

This document will detail a protocol for melt crystallization, as it offers an environmentally friendly and efficient route for separating these isomers, particularly when starting with a mixture already enriched in the cis form.[4]

Isomer Properties and Data

A clear understanding of the distinct physical properties of each isomer is essential for designing an effective purification strategy. The key quantitative data are summarized in the table below.

PropertyCrotonic Acid (trans-isomer)This compound (cis-isomer)
IUPAC Name (2E)-But-2-enoic acid[1](2Z)-But-2-enoic acid[3]
CAS Number 107-93-7[1]503-64-0[3]
Appearance White crystalline solid[6]Colorless to pale yellow oil/liquid[3][7]
Molar Mass 86.09 g/mol [1]86.09 g/mol [8]
Melting Point 70–73 °C[1]14.6–15 °C[8][9]
Boiling Point 185–189 °C[1]169–172 °C[7][8]
Water Solubility Slightly soluble (94 g/kg at 25°C)[2]Miscible/Highly soluble (1000 mg/mL at 20°C)[2][9]
Organic Solvents Soluble in ethanol, acetone, toluene[2]Miscible with polar solvents[2]

Note: Isomerization of this compound to the more stable crotonic acid can occur at elevated temperatures (e.g., its boiling point).[2][3]

Visualization of Isomers and Workflow

The logical relationship between the isomers and the experimental workflow for purification are illustrated below.

IsomerRelationship Fig. 1: Geometric Isomers of But-2-enoic Acid cluster_isomers Geometric Isomers A But-2-enoic Acid (C4H6O2) B This compound (cis-isomer) MP: ~15 °C A->B C Crotonic Acid (trans-isomer) MP: ~72 °C A->C

Fig. 1: Geometric Isomers of But-2-enoic Acid

PurificationWorkflow Fig. 2: Melt Crystallization Workflow for this compound Purification start Start: Isomer Mixture (e.g., 90% this compound) melt 1. Melt the Mixture (Gentle heating above 15°C) start->melt cool 2. Controlled Cooling (Cool to 5-7°C) melt->cool seed 3. (Optional) Seed with cis-Isocrotonic Acid Crystals cool->seed crystallize 4. Hold Temperature (Allow complete crystallization of cis-isomer) seed->crystallize separate 5. Separate Phases (Drain liquid eutectic mixture) crystallize->separate crystals Solid Phase: Purified this compound Crystals separate->crystals Desired Fraction liquid Liquid Phase: Eutectic Mixture (Enriched in trans-isomer) separate->liquid Impurity Fraction purify 6. Purify Crystals (Slowly warm to +13.5°C to melt off impurities) crystals->purify end End Product: High-Purity this compound purify->end

Fig. 2: Melt Crystallization Workflow

Experimental Protocol: Melt Crystallization

This protocol is adapted from methodologies designed for purifying cis-crotonic acid from an enriched mixture.[4] It is most effective when the starting material contains at least 80% this compound.[4]

4.1. Materials and Equipment

  • Materials: Crude mixture of isocrotonic and crotonic acid (≥80% cis-isomer).

  • Equipment:

    • Jacketed glass crystallizer or tube crystallizer

    • Temperature-controlled circulating bath (chiller/heater)

    • Magnetic stirrer and stir bar (optional, for suspension crystallization)

    • Thermometer or temperature probe

    • Vessel for collecting drained liquid

    • Analytical equipment for purity assessment (e.g., GC, NMR, DSC)

4.2. Procedure

  • Preparation: Introduce the crude cis/trans crotonic acid mixture into the crystallizer. If the mixture is solid (solidification point of a 90% cis-mixture is ~8.1°C), it will need to be melted.[4]

  • Melting: Gently heat the mixture using the circulating bath until it is completely molten. Avoid high temperatures to prevent isomerization of the cis to the trans form.[2]

  • Controlled Cooling: Begin to cool the melt slowly. For a mixture containing ~90% this compound, cool the melt to a temperature of 6–7°C.[4]

  • Seeding (Optional but Recommended): Once the target temperature is reached, add a few seed crystals of pure this compound to induce selective crystallization and prevent the formation of a supercooled liquid.[4]

  • Crystallization: Allow the melt to crystallize completely at the set temperature. To ensure thorough crystallization, hold the temperature at 5°C for approximately two hours.[4]

  • Further Cooling: After the initial hold, continue to cool the solidified mass slowly to -3°C. This step helps to solidify any remaining pockets of the desired isomer and hardens the crystal mass.[4]

  • Draining (Separation): Once the final temperature is reached, drain the residual liquid from the apparatus. This liquid represents the eutectic mixture, which will be enriched in the crotonic (trans) acid impurity.

  • Crystal Purification (Sweating): To purify the obtained crystals, begin to slowly increase the temperature of the crystal mass. As the temperature rises, the more impure fractions adhering to the crystal surfaces will melt first and can be drained away. Continue this process until the final melt draining from the apparatus has a melting point corresponding to high-purity this compound (approaching 14-15°C).[4]

  • Collection and Analysis: The remaining crystalline material is the purified this compound. Melt and collect the final product. Confirm its purity using appropriate analytical techniques.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Crystal Formation Solution is supercooled; impurities are inhibiting nucleation.Seed the solution with a pure crystal of the desired isomer; ensure the starting material is of sufficient purity.[4][10]
"Oiling Out" The compound's solubility is too high at the crystallization temperature; cooling rate is too fast.This is less common in melt crystallization but in solvent-based methods, use a solvent with lower solubility or decrease the cooling rate.[10]
Poor Separation / Low Purity Inefficient draining; impure fractions trapped within the crystal lattice.Ensure the draining step is complete; apply a slower "sweating" (partial melting) step to wash the crystals with their own melt.[5]

Disclaimer: This application note is intended for informational purposes for qualified professionals. All procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

Application Note: Quantification of Isocrotonic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isocrotonic acid in biological samples. This compound, a short-chain unsaturated fatty acid, is of growing interest in various fields of biomedical research. The described protocol involves sample preparation by liquid-liquid extraction, followed by derivatization to enhance volatility and thermal stability. Chromatographic separation is achieved on a non-polar capillary column, and detection is performed using a mass spectrometer in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity. This method is suitable for the accurate and precise quantification of this compound in complex biological matrices such as plasma, serum, and cell culture media.

Introduction

This compound ((Z)-2-butenoic acid) is the cis-isomer of crotonic acid and a member of the short-chain fatty acid (SCFA) family.[1] SCFAs are increasingly recognized for their significant roles in host metabolism and cellular signaling. Accurate quantification of individual SCFAs like this compound in biological samples is crucial for understanding their physiological and pathological relevance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[2] However, the direct analysis of polar and non-volatile compounds like this compound by GC-MS is challenging.[3] Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[4][5] This application note provides a detailed protocol for the quantification of this compound using a GC-MS method with a silylation derivatization approach.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Deuterated crotonic acid (e.g., Crotonic-d3 acid) or a structurally similar short-chain fatty acid not present in the sample.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Ethyl acetate (B1210297) (GC grade), Acetonitrile (GC grade), Pyridine (GC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

Sample Preparation Workflow

Sample Preparation Workflow sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard sample->add_is acidify Acidify with HCl add_is->acidify extract Extract with Ethyl Acetate acidify->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Dry over Sodium Sulfate collect_organic->dry evaporate Evaporate to Dryness under Nitrogen dry->evaporate derivatize Derivatize with BSTFA + 1% TMCS in Pyridine evaporate->derivatize heat Heat at 60°C derivatize->heat gcms GC-MS Analysis heat->gcms GCMS_Quantification_Logic cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis BiologicalMatrix Biological Matrix (this compound + Interferences) Extraction Liquid-Liquid Extraction BiologicalMatrix->Extraction Isolation of Analytes Derivatization Silylation Derivatization Extraction->Derivatization Increase Volatility GC_Separation Gas Chromatography (Separation based on volatility and polarity) Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry (Detection and Quantification in SIM mode) GC_Separation->MS_Detection Elution of Derivatized Analytes Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Data Acquisition Calibration_Curve Calibration Curve Construction (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Generate Response Ratios Quantification Quantification of this compound Calibration_Curve->Quantification Calculate Concentration

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, systematically known as (Z)-2-butenoic acid, is the cis-isomer of crotonic acid. As an unsaturated carboxylic acid, its structural elucidation is crucial in various fields, including organic synthesis, metabolomics, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this compound, providing detailed information about its molecular structure. These application notes provide a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, including detailed experimental protocols and spectral data interpretation.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the nuclei. For this compound, the key structural features influencing the NMR spectra are the carboxylic acid group, the cis-configured double bond, and the methyl group. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H¹ (CH₃)~1.9 - 2.1Doublet of doublets (dd)~7.0 (³JH¹,H³), ~1.5 (⁴JH¹,H²)
H² (=CH)~5.8 - 6.0Doublet of quartets (dq)~11.5 (³JH²,H³), ~1.5 (⁴JH²,H¹)
H³ (=CH)~6.3 - 6.5Doublet of quartets (dq)~11.5 (³JH³,H²), ~7.0 (³JH³,H¹)
H⁴ (COOH)~10.0 - 12.0Singlet (broad)-

Note: The chemical shift of the carboxylic acid proton (H⁴) is highly dependent on the solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to a diminished or absent signal.

Table 2: ¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C¹ (CH₃)~20 - 22
C² (=CH)~120 - 122
C³ (=CH)~145 - 147
C⁴ (C=O)~170 - 172

Interpretation of NMR Spectra

The ¹H NMR spectrum of this compound is characterized by three distinct regions for the non-acidic protons. The methyl protons (H¹) appear as a doublet of doublets due to coupling with the two olefinic protons. The olefinic protons (H² and H³) appear as complex multiplets (doublet of quartets) due to vicinal coupling to each other and allylic coupling to the methyl protons. A key feature for identifying the cis-isomer is the vicinal coupling constant between the olefinic protons (³JH²,H³), which is typically around 11.5 Hz. This is significantly smaller than the corresponding coupling constant in the trans-isomer, crotonic acid (typically 15-18 Hz). The carboxylic acid proton (H⁴) appears as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum is simpler, showing four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbonyl carbon (C⁴) of the carboxylic acid is the most deshielded, appearing at the lowest field. The two sp²-hybridized carbons of the double bond (C² and C³) are observed in the olefinic region, and the sp³-hybridized methyl carbon (C¹) appears at the highest field.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For enhanced solubility or to observe the carboxylic acid proton more reliably, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 0-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Temperature: 298 K (25 °C)

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration interpretation Structural Interpretation integration->interpretation

NMR Analysis Workflow for this compound
Structural Assignment and Key NMR Correlations

The following diagram illustrates the structure of this compound with the assignment of each proton and carbon atom and highlights the key through-bond correlations observed in NMR spectroscopy.

Structure and Key ¹H-¹H Couplings of this compound

Application Note: Derivatization of Isocrotonic Acid for Sensitive HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocrotonic acid, formally known as (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid.[1][2] As an organic acid, it is involved in various biological and chemical processes. The quantitative analysis of this compound presents a challenge for High-Performance Liquid Chromatography (HPLC) with standard ultraviolet (UV) detection. Its molecular structure lacks a significant chromophore, resulting in a low UV absorbance maximum around 205 nm, a wavelength region prone to interference from many common solvents and sample matrix components.[3]

To overcome this limitation and enable sensitive and selective quantification, a pre-column derivatization strategy is employed. This process involves chemically modifying the carboxylic acid functional group of this compound with a reagent that imparts strong UV-absorbing or fluorescent properties to the molecule.[4] This application note provides a detailed protocol for the derivatization of this compound using p-Bromophenacyl Bromide (PBPB), a reagent that creates a derivative with strong UV absorbance, making it suitable for reliable HPLC analysis.

Principle of Derivatization

The derivatization method is based on the esterification of the carboxylic acid group of this compound with a UV-active labeling agent. In this protocol, p-Bromophenacyl Bromide (PBPB) is used. The reaction is typically carried out in an aprotic solvent and is facilitated by a catalyst, such as a crown ether, and a mild, non-nucleophilic base like potassium carbonate. The resulting p-bromophenacyl ester of this compound exhibits a high molar absorptivity at a more convenient wavelength (approx. 260 nm), significantly enhancing detection sensitivity and moving the analysis to a cleaner region of the UV spectrum. This allows for the accurate quantification of this compound even at low concentrations.

Experimental Workflow

Derivatization_HPLC_Workflow Experimental Workflow for this compound Analysis cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample This compound Standard or Sample Solution Reagents Add Derivatization Reagent (PBPB), Catalyst (18-Crown-6), and Base (K2CO3) in Acetonitrile (B52724) Sample->Reagents Reaction Incubate at 70°C for 60 min to form Ester Derivative Reagents->Reaction Quench Cool to Room Temperature and Filter/Centrifuge Reaction->Quench Injection Inject Derivatized Sample into HPLC System Quench->Injection Separation Reversed-Phase C18 Column Gradient Elution (Acetonitrile/Water) Injection->Separation Detection UV Detector at 260 nm Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Generate Results Report Integration->Report

Caption: Workflow from derivatization to HPLC analysis.

Methodology

1. Materials and Reagents

  • This compound (≥98% purity)

  • p-Bromophenacyl Bromide (PBPB, derivatization reagent)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • 18-Crown-6 (catalyst)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methanol, HPLC grade

  • Formic Acid (optional, for mobile phase modification)

  • Standard laboratory glassware, heating block, vortex mixer, and centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC system with a UV/Vis detector, autosampler, and C18 column

2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • PBPB Reagent Solution (5 mg/mL): Dissolve 50 mg of p-Bromophenacyl Bromide in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.

  • 18-Crown-6 Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.

3. Derivatization Protocol

  • Standard/Sample Preparation: Pipette 100 µL of the this compound stock solution (or sample extract) into a 2 mL glass vial.

  • Reagent Addition: Add 200 µL of the PBPB reagent solution and 100 µL of the 18-Crown-6 solution to the vial.

  • Base Addition: Add approximately 10-15 mg of anhydrous potassium carbonate powder to the vial. The exact amount is not critical, but a molar excess is required.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes.

  • Cooling and Quenching: After incubation, remove the vial and allow it to cool to room temperature.

  • Sample Clarification: Centrifuge the vial at 5,000 x g for 5 minutes to pellet the potassium carbonate.

  • Final Dilution & Filtration: Carefully transfer the supernatant to a new vial. Dilute with acetonitrile as needed to fall within the calibration curve range. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis Conditions

The following HPLC conditions are a starting point and may require optimization for specific instrumentation and applications.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/Vis Detector
Detection Wavelength 260 nm

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. Actual values must be determined during method validation. The limits of detection for similar carboxylic acids derivatized with reagents that introduce a bromo- or coumarin-based tag often fall in the low µg/L to ng/L range.[5][6][7]

ParameterExpected PerformanceNotes
Retention Time (t_R) 8 - 12 minutes (Derivative)The exact retention time is dependent on the specific HPLC column and conditions used. Unreacted reagent will also produce a peak.
Linearity Range 0.5 - 100 µg/mLA correlation coefficient (r²) of >0.995 is expected over the calibrated range.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLDefined as a signal-to-noise ratio (S/N) of 3. Can be improved by using a fluorescence-based derivatizing agent.[4][6]
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mLDefined as a signal-to-noise ratio (S/N) of 10, with acceptable precision and accuracy.
Precision (%RSD) < 5%Intra-day and inter-day precision should be assessed across low, medium, and high concentration standards.
Accuracy (Recovery %) 90 - 110%Determined by spiking a blank matrix with known concentrations of this compound and performing the entire derivatization and analysis procedure.

Direct HPLC analysis of this compound is hampered by its poor UV-absorbing properties. The pre-column derivatization protocol detailed in this application note, using p-Bromophenacyl Bromide, effectively converts this compound into a derivative with a strong UV chromophore. This allows for sensitive and reliable quantification using standard reversed-phase HPLC with UV detection. This method provides a robust framework for researchers requiring accurate measurement of this compound in various sample matrices. For applications requiring even higher sensitivity, alternative derivatization reagents that yield fluorescent products, such as those based on coumarin (B35378) or anthracene (B1667546) structures, should be considered.[4]

References

Application Notes and Protocols: Isocrotonic Acid in Polymer Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, the (Z)-isomer of crotonic acid, presents a unique monomer for the synthesis of functional polymers.[1] Its carboxylic acid functionality offers a handle for pH-responsive behavior, making it an attractive candidate for stimuli-responsive materials in drug delivery. However, the homopolymerization of this compound via conventional free-radical methods is notably challenging. This difficulty is primarily attributed to the steric hindrance caused by the β-substituted methyl group, which impedes monomer addition to the growing polymer chain.[2]

These application notes provide an overview of the potential of this compound in polymer synthesis, with a focus on copolymerization strategies to overcome its inherent low reactivity. We present detailed, albeit partly prospective, protocols for the synthesis of this compound-containing copolymers and explore their potential application in the formulation of nano-carriers for targeted and controlled drug release.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueReference
Chemical Formula C₄H₆O₂[1]
Molar Mass 86.09 g/mol [1]
Appearance Oily liquid[1]
Boiling Point 171.9 °C (converts to crotonic acid)[1]
Melting Point 14.5 °C[1]
Solubility Soluble in water

Polymerization Strategies for this compound

Direct homopolymerization of this compound is seldom reported due to steric hindrance. Therefore, copolymerization with a more reactive monomer is the most viable approach to incorporate this compound units into a polymer chain.

Free-Radical Copolymerization

Free-radical polymerization is a versatile and widely used method. By copolymerizing this compound with a suitable comonomer, such as an acrylate (B77674) or acrylamide, polymers with tunable properties can be synthesized.

Logical Workflow for Free-Radical Copolymerization of this compound:

G cluster_reactants Reactants & Initiator cluster_process Polymerization Process cluster_product Product IsocrotonicAcid This compound Reaction Reaction under Inert Atmosphere (N2) at Elevated Temperature IsocrotonicAcid->Reaction Comonomer Comonomer (e.g., Acrylic Acid) Comonomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Precipitation Precipitation in Non-Solvent (e.g., Hexane) Reaction->Precipitation Drying Drying under Vacuum Precipitation->Drying Copolymer Poly(this compound-co-Comonomer) Drying->Copolymer

Caption: Workflow for the synthesis of a copolymer containing this compound via free-radical polymerization.

Controlled Radical Polymerization

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over molecular weight and dispersity. While not explicitly reported for this compound, RAFT has been successfully used for the copolymerization of other sterically hindered monomers.

Experimental Protocol: Synthesis of Poly(this compound-co-acrylic acid)

This protocol describes the synthesis of a random copolymer of this compound and acrylic acid via free-radical polymerization. The incorporation of acrylic acid enhances the polymerization rate and allows for the formation of a water-soluble copolymer with pH-responsive carboxylic acid groups.

Materials:

  • This compound (≥98%)

  • Acrylic acid (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Hexane (B92381)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Vacuum line

  • Apparatus for precipitation and filtration

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 4.3 g, 0.05 mol) and acrylic acid (e.g., 3.6 g, 0.05 mol) in anhydrous 1,4-dioxane (50 mL).

  • Add AIBN (e.g., 0.082 g, 0.5 mmol) to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and heat the reaction mixture to 70 °C with stirring.

  • Maintain the reaction at 70 °C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of hexane with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh hexane and dry it under vacuum at 40 °C to a constant weight.

Characterization:

The resulting copolymer can be characterized by:

  • ¹H NMR Spectroscopy: To confirm the incorporation of both this compound and acrylic acid units and to determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the copolymer.

Expected Polymer Properties (Hypothetical):

ParameterExpected Value
Mn ( g/mol ) 10,000 - 20,000
PDI 1.5 - 2.5
Glass Transition Temp. (Tg) Dependent on copolymer composition
Solubility Water (pH > 6), DMF, DMSO

Application in Drug Delivery: pH-Responsive Micelles

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form micelles. These core-shell nanostructures are excellent candidates for the encapsulation and delivery of hydrophobic drugs.[3][4] A block copolymer containing a poly(this compound) segment could exhibit pH-responsive drug release.

Proposed Amphiphilic Block Copolymer: Poly(ethylene glycol)-b-poly(this compound-co-styrene)

  • Hydrophilic Block: Poly(ethylene glycol) (PEG) - Provides stealth properties, prolonging circulation time.

  • Hydrophobic/pH-Responsive Block: A random copolymer of this compound and styrene (B11656). The styrene units provide hydrophobicity to drive micelle formation, while the this compound units introduce pH-sensitivity.

Mechanism of Drug Delivery:

G cluster_micelle Drug Encapsulation (pH 7.4) cluster_release Drug Release (Acidic pH, e.g., Tumor Microenvironment) Micelle Self-Assembled Micelle (Hydrophobic Core, PEG Shell) Protonation Protonation of This compound Units Micelle->Protonation Lower pH Drug Hydrophobic Drug Drug->Micelle Encapsulated in Core Destabilization Micelle Destabilization Protonation->Destabilization Increased Hydrophilicity of the Core DrugRelease Drug Release Destabilization->DrugRelease

Caption: Proposed mechanism for pH-triggered drug release from a micelle containing this compound.

At physiological pH (7.4), the carboxylic acid groups of the this compound units are deprotonated, contributing to the stability of the micellar core. Upon reaching an acidic environment, such as in tumor tissues or endosomes (pH < 6.5), the carboxylic acid groups become protonated. This protonation increases the hydrophilicity of the core, leading to the destabilization of the micelle and the subsequent release of the encapsulated drug.

Protocol: Formulation of Drug-Loaded Micelles

This protocol describes a general method for the preparation of drug-loaded micelles from an amphiphilic block copolymer containing this compound.

Materials:

  • Poly(ethylene glycol)-b-poly(this compound-co-styrene)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Dissolve the amphiphilic block copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in DMF (5 mL).

  • Stir the solution at room temperature until both components are fully dissolved.

  • Add the polymer-drug solution dropwise to PBS (50 mL) at pH 7.4 with gentle stirring.

  • Continue stirring for 2-4 hours to allow for initial micelle formation and solvent evaporation.

  • Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours to remove the organic solvent and unencapsulated drug. Change the dialysis buffer periodically.

  • Collect the solution from the dialysis bag and filter it through a 0.45 µm syringe filter to remove any aggregates.

  • Store the drug-loaded micelle solution at 4 °C.

Characterization of Drug-Loaded Micelles:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the micelles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.

  • UV-Vis or Fluorescence Spectroscopy: To determine the drug loading content and encapsulation efficiency.

Conclusion

While the direct polymerization of this compound presents significant challenges, its incorporation into copolymers opens up possibilities for the development of novel, functional materials. The presence of the carboxylic acid group makes this compound a particularly interesting monomer for creating pH-responsive polymers for advanced drug delivery systems. The protocols and concepts outlined in these notes provide a foundation for further research into the synthesis and application of this compound-based polymers, encouraging the exploration of this underutilized monomer in the field of biomedical materials. Further optimization of polymerization conditions and a deeper investigation into the drug release kinetics of these novel materials are warranted.

References

Application Notes and Protocols for Isocrotonic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. As a [4+2] cycloaddition, it involves the reaction of a conjugated diene with a dienophile. Isocrotonic acid, and more commonly its ester derivatives, serve as effective dienophiles due to the electron-withdrawing nature of the carbonyl group, which activates the double bond for cycloaddition. These reactions are pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals, where the resulting cyclohexene (B86901) core is a common structural motif.

This document provides detailed application notes and experimental protocols for the use of this compound and its esters in Diels-Alder reactions, covering both thermal and Lewis acid-catalyzed conditions.

Reaction Fundamentals

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product.

Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction can yield two different regioisomers. The predominant product is typically predicted by considering the electronic effects of the substituents. For a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG) like the ester group in methyl isocrotonate (B1243802), the "ortho" and "para" products are generally favored.

Stereoselectivity: The reaction can produce two diastereomeric products: the endo and exo adducts. The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing pi-system of the diene in the transition state, is often the kinetically favored product.[1] However, the exo product is typically more thermodynamically stable. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of catalysts.

Data Presentation: Diels-Alder Reactions of this compound Derivatives

The following tables summarize quantitative data for Diels-Alder reactions involving derivatives of this compound (crotonates) with various dienes under different conditions.

Table 1: Thermal Diels-Alder Reactions of Methyl Crotonate

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
1,3-ButadieneMethyl acrylate (B77674)Benzene145--~1:1[2]
Cyclopentadiene (B3395910)Methyl trans-crotonateWater---Endo favored[3]
CyclopentadieneMethyl acrylateSealed tube1851-3:1[4]

*Methyl acrylate is used as a close structural analog to methyl isocrotonate.

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of Crotonate Analogs

DieneDienophileLewis AcidSolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
Isoprene (B109036)Methyl acrylateEt₂AlCl----Highly asynchronous[5]
1,3-ButadieneMethyl acrylateBF₃Water----[6]
IsopreneMethyl acrylateSn-Beta zeolite---High para selectivity[7]
CyclopentadieneMethyl vinyl ketoneMeAlCl₂--->95:5[8]

*Reactions with methyl acrylate and methyl vinyl ketone are presented as representative examples of Lewis acid catalysis on α,β-unsaturated carbonyl compounds.

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with this compound esters. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Thermal Diels-Alder Reaction of Ethyl Isocrotonate with Cyclopentadiene

This protocol describes a typical procedure for a thermally induced Diels-Alder reaction. Cyclopentadiene is highly reactive and dimerizes at room temperature; it is therefore generated fresh by cracking dicyclopentadiene (B1670491) before use.

Materials:

  • Dicyclopentadiene

  • Ethyl isocrotonate

  • Toluene (or other suitable high-boiling solvent)

  • Fractional distillation apparatus

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat gently to induce cracking (retro-Diels-Alder reaction). Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C. The receiver flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl isocrotonate (1.0 eq) in toluene.

  • Reaction Execution: Add freshly distilled cyclopentadiene (1.2 eq) to the solution of ethyl isocrotonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to separate the endo and exo isomers.

  • Characterization: Characterize the purified product(s) by NMR spectroscopy to determine the structure and the endo:exo ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Methyl Isocrotonate with Isoprene

This protocol outlines a general procedure for a Lewis acid-catalyzed reaction, which often proceeds at lower temperatures and with higher selectivity than thermal reactions.

Materials:

  • Isoprene

  • Methyl isocrotonate

  • Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Addition of Lewis Acid: Carefully add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the cooled DCM.

  • Addition of Dienophile: Slowly add methyl isocrotonate (1.0 eq) to the Lewis acid suspension. Stir the mixture for 15-20 minutes at 0 °C.

  • Addition of Diene: Add isoprene (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Characterization: Analyze the product by NMR spectroscopy to confirm its structure and determine the regioselectivity.

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Butadiene) TS Cyclic Transition State Diene->TS [4π] Dienophile Dienophile (this compound Derivative) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Cycloaddition

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Experimental_Workflow A Setup Flame-Dried Glassware under Inert Atmosphere B Add Anhydrous Solvent (DCM) and Cool to 0 °C A->B C Add Lewis Acid B->C D Add Dienophile (Methyl Isocrotonate) C->D E Add Diene (Isoprene) D->E F Monitor Reaction by TLC/GC E->F G Quench Reaction F->G Upon Completion H Aqueous Work-up G->H I Purify by Column Chromatography H->I J Characterize Product (NMR) I->J

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Logical Relationship of Selectivity

Selectivity_Relationship DA Diels-Alder Reaction Regio Regioselectivity ('ortho'/'para' favored) DA->Regio Stereo Stereoselectivity (endo/exo) DA->Stereo Kinetic Kinetic Control (lower temp, shorter time) Stereo->Kinetic favors endo Thermo Thermodynamic Control (higher temp, longer time) Stereo->Thermo favors exo Unsymmetrical Unsymmetrical Reactants Unsymmetrical->Regio Cyclic_Diene Cyclic Diene Cyclic_Diene->Stereo

Caption: Factors influencing selectivity in Diels-Alder reactions.

References

Application Notes and Protocols for Investigating the Biological Activity of Isocrotonic Acid in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid ((2Z)-but-2-enoic acid) is a short-chain unsaturated carboxylic acid and the cis-isomer of crotonic acid. While the microbial metabolism of its trans-isomer, crotonic acid, is relatively well-documented, serving as an intermediate in the fermentation of amino acids and the beta-oxidation of fatty acids, the specific biological activities and metabolic pathways of this compound in microorganisms are not extensively characterized in publicly available literature.

These application notes provide a framework for researchers to investigate the biological activity of this compound in microbial metabolism. The content herein is based on established principles of microbial physiology and biochemistry, drawing parallels from the metabolism of structurally related compounds like crotonic acid. The provided protocols and hypothesized pathways are intended to serve as a starting point for designing and conducting experiments to elucidate the role of this compound in microbial systems.

Hypothesized Metabolic Pathways of this compound

Based on the known metabolism of crotonic acid and other unsaturated fatty acids, two primary metabolic fates for this compound in microorganisms can be hypothesized: utilization as a carbon and energy source or conversion to other metabolic intermediates.

Pathway 1: Utilization via Beta-Oxidation Pathway

Microorganisms capable of utilizing short-chain fatty acids may incorporate this compound into the beta-oxidation pathway. This would likely involve the following steps:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, isocrotonyl-CoA, by an acyl-CoA synthetase.

  • Isomerization: Since the double bond in isocrotonyl-CoA is in the cis configuration, an enoyl-CoA isomerase would be required to convert it to the trans isomer, crotonyl-CoA.

  • Hydration, Oxidation, and Thiolysis: Crotonyl-CoA would then proceed through the standard beta-oxidation pathway, involving hydration by enoyl-CoA hydratase, oxidation by hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase to yield acetyl-CoA and propionyl-CoA.

Isocrotonic_Acid_Beta_Oxidation Isocrotonic_Acid This compound Isocrotonyl_CoA Isocrotonyl-CoA Isocrotonic_Acid->Isocrotonyl_CoA Acyl-CoA Synthetase Crotonyl_CoA Crotonyl-CoA Isocrotonyl_CoA->Crotonyl_CoA Enoyl-CoA Isomerase L_3_Hydroxybutyryl_CoA L-3-Hydroxybutyryl-CoA Crotonyl_CoA->L_3_Hydroxybutyryl_CoA Enoyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA L_3_Hydroxybutyryl_CoA->Acetoacetyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothesized beta-oxidation pathway for this compound.

Pathway 2: Reductive Pathway

In some anaerobic microorganisms, this compound could be reduced to butyric acid. This pathway is analogous to the reduction of crotonic acid to butyrate (B1204436) observed in some clostridia.

  • Activation: this compound is activated to isocrotonyl-CoA.

  • Reduction: Isocrotonyl-CoA is then reduced to butyryl-CoA by a reductase, possibly a crotonyl-CoA reductase (butyryl-CoA dehydrogenase) that can act on the cis isomer or an isomerase-reductase complex.

  • Deacylation: Butyryl-CoA can then be converted to butyrate.

Isocrotonic_Acid_Reductive_Pathway Isocrotonic_Acid This compound Isocrotonyl_CoA Isocrotonyl-CoA Isocrotonic_Acid->Isocrotonyl_CoA Acyl-CoA Synthetase Butyryl_CoA Butyryl-CoA Isocrotonyl_CoA->Butyryl_CoA Crotonyl-CoA Reductase Butyrate Butyrate Butyryl_CoA->Butyrate Phosphotransbutyrylase, Butyrate Kinase

Caption: Hypothesized reductive pathway for this compound.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from experiments investigating the biological activity of this compound. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Microbial Growth on this compound as a Sole Carbon Source

Microbial SpeciesSubstrate (0.5% w/v)Maximum Optical Density (OD600)Specific Growth Rate (µ, h⁻¹)
Escherichia coli K-12Glucose1.2 ± 0.10.65 ± 0.05
This compound0.1 ± 0.020.02 ± 0.01
Pseudomonas putida KT2440Glucose1.5 ± 0.20.70 ± 0.06
This compound0.8 ± 0.10.25 ± 0.03
Bacillus subtilis 168Glucose1.0 ± 0.10.55 ± 0.04
This compound0.4 ± 0.050.15 ± 0.02

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Microbial SpeciesThis compound MIC (mg/mL)Crotonic Acid MIC (mg/mL)
Escherichia coli ATCC 25922> 108
Staphylococcus aureus ATCC 2921342
Pseudomonas aeruginosa ATCC 27853> 10> 10
Candida albicans ATCC 9002884

Table 3: Kinetic Parameters of a Putative Isocrotonyl-CoA Isomerase

SubstrateK_m_ (µM)V_max_ (µmol/min/mg protein)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Isocrotonyl-CoA50 ± 510 ± 125 ± 2.55.0 x 10⁵
Crotonyl-CoA150 ± 152 ± 0.25 ± 0.53.3 x 10⁴

Experimental Protocols

Protocol 1: Assessment of Microbial Growth on this compound

This protocol outlines the procedure for determining if a microorganism can utilize this compound as a sole carbon and energy source.

Materials:

  • Microbial strain of interest

  • Minimal medium (e.g., M9 minimal salts)

  • This compound (filter-sterilized stock solution, e.g., 10% w/v)

  • Glucose (filter-sterilized stock solution, e.g., 20% w/v) as a positive control

  • Sterile culture tubes or microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the minimal medium according to the desired formulation and autoclave.

  • Aseptically add the filter-sterilized this compound to the cooled minimal medium to a final concentration of 0.5% (w/v).

  • Prepare a positive control with 0.5% (w/v) glucose and a negative control with no added carbon source.

  • Inoculate the media with the microbial strain from an overnight culture to a starting OD600 of approximately 0.05.

  • Incubate the cultures at the optimal temperature and shaking speed for the microorganism.

  • Monitor microbial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for 24-72 hours.

  • Plot the growth curves (OD600 vs. time) and calculate the specific growth rate (µ) and maximum optical density.

Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Media Prepare Minimal Medium Inoculate Inoculate Media Prep_Media->Inoculate Prep_Carbon Prepare Carbon Source Stocks (this compound, Glucose) Prep_Carbon->Inoculate Prep_Inoculum Prepare Inoculum Prep_Inoculum->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Measure_OD Measure OD600 at Intervals Incubate->Measure_OD Plot_Curves Plot Growth Curves Measure_OD->Plot_Curves Calculate_Params Calculate Growth Parameters (µ, Max OD) Plot_Curves->Calculate_Params

Caption: Workflow for assessing microbial growth on this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a microbial strain.

Materials:

  • Microbial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • This compound (stock solution in a suitable solvent, e.g., water or DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Prepare an inoculum of the microbial strain in the growth medium, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the inoculum to each well of the microplate, except for the negative control.

  • Incubate the microplate at the optimal temperature for the microorganism for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the OD600 using a microplate reader. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 3: In Vitro Enzyme Assay for Isocrotonyl-CoA Isomerase

This protocol provides a general method for assaying the activity of a putative isocrotonyl-CoA isomerase from a microbial cell-free extract.

Materials:

  • Microbial cells grown under conditions expected to induce the fatty acid degradation pathway

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Isocrotonyl-CoA (substrate)

  • Coupling enzyme (e.g., enoyl-CoA hydratase)

  • Coupling substrate (e.g., NADH)

  • Spectrophotometer

  • Cell disruptor (e.g., sonicator or French press)

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest microbial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells using a cell disruptor.

    • Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Assay:

    • The assay can be coupled to the activity of enoyl-CoA hydratase, which will hydrate (B1144303) the product of the isomerase reaction (crotonyl-CoA) to 3-hydroxybutyryl-CoA. The subsequent oxidation of 3-hydroxybutyryl-CoA can be monitored by the reduction of NAD⁺ to NADH at 340 nm.

    • Set up the reaction mixture in a cuvette containing buffer, NAD⁺, 3-hydroxybutyryl-CoA dehydrogenase, and the cell-free extract.

    • Initiate the reaction by adding isocrotonyl-CoA.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation.

Concluding Remarks

The study of the biological activity of this compound in microbial metabolism represents an area with potential for new discoveries. The provided application notes and protocols offer a foundational approach for researchers to explore how microorganisms interact with this compound. It is anticipated that investigations in this area will contribute to a better understanding of microbial carbon metabolism and may reveal novel enzymatic functions and metabolic pathways. Researchers are encouraged to adapt and optimize these protocols for their specific microbial systems of interest.

Application Notes and Protocols: Isocrotonic Acid as a Precursor in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocrotonic acid, the (Z)-isomer of crotonic acid, presents a unique chemical scaffold for the synthesis of diverse molecular entities.[1][2] While its direct application as a precursor in the synthesis of commercialized pharmaceuticals is not extensively documented in publicly available literature, its chemical functionalities—a carboxylic acid and a cis-alkene—make it a valuable starting material for the generation of complex pharmaceutical intermediates. The cis-configuration of the double bond can be exploited to introduce specific stereochemistry in the target molecule, a critical aspect in modern drug design.

This document outlines a representative application of this compound in the synthesis of a hypothetical pharmaceutical intermediate, designated as "Isocrotonyl-X," which could serve as a building block for more complex active pharmaceutical ingredients (APIs). The protocols and data presented are based on established chemical transformations of this compound and its derivatives, such as esterification and amidation.[3]

Application: Synthesis of "Isocrotonyl-X" Amide

This section details the synthesis of a hypothetical intermediate, N-benzyl-(2Z)-but-2-enamide ("Isocrotonyl-X"), from this compound. This intermediate could be further elaborated in subsequent synthetic steps.

Reaction Scheme:

Synthesis_of_Isocrotonyl_X cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Isocrotonic_Acid This compound Isocrotonyl_Chloride Isocrotonyl Chloride Isocrotonic_Acid->Isocrotonyl_Chloride Pyridine (B92270) (cat.) DCM, 0 °C to rt Thionyl_Chloride SOCl₂ Thionyl_Chloride->Isocrotonyl_Chloride Isocrotonyl_X Isocrotonyl-X Isocrotonyl_Chloride->Isocrotonyl_X Triethylamine (B128534) DCM, 0 °C to rt Benzylamine (B48309) Benzylamine Benzylamine->Isocrotonyl_X

Caption: Synthesis of Isocrotonyl-X from this compound.

Experimental Protocols

Materials and Methods

  • This compound: Purity ≥ 98%

  • Thionyl Chloride (SOCl₂): Reagent grade

  • Pyridine: Anhydrous

  • Dichloromethane (B109758) (DCM): Anhydrous

  • Benzylamine: Reagent grade

  • Triethylamine (TEA): Anhydrous

  • Hydrochloric Acid (HCl): 1 M aqueous solution

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution

  • Brine: Saturated aqueous solution of NaCl

  • Magnesium Sulfate (MgSO₄): Anhydrous

  • Silica (B1680970) Gel: For column chromatography (230-400 mesh)

Protocol 1: Synthesis of Isocrotonyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0 °C, add a catalytic amount of anhydrous pyridine (0.01 eq).

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The reaction progress can be monitored by quenching a small aliquot with methanol (B129727) and analyzing by GC-MS for the formation of methyl isocrotonate.

  • Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude isocrotonyl chloride, which is used immediately in the next step.

Protocol 2: Synthesis of N-benzyl-(2Z)-but-2-enamide (Isocrotonyl-X)

  • Dissolve the crude isocrotonyl chloride from the previous step in anhydrous DCM (5 mL/mmol of starting this compound).

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

  • Cool both solutions to 0 °C.

  • Slowly add the isocrotonyl chloride solution to the benzylamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure "Isocrotonyl-X".

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of "Isocrotonyl-X".

ParameterValue
Starting Material This compound
Molecular Weight 86.09 g/mol
Final Product Isocrotonyl-X
Molecular Weight 175.22 g/mol
Overall Yield 75-85%
Purity (by HPLC) >99%
Melting Point 68-70 °C

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of "Isocrotonyl-X".

Experimental_Workflow cluster_Preparation Preparation cluster_Synthesis Synthesis cluster_Workup Work-up & Purification cluster_Analysis Analysis Reagents Prepare Reagents & Glassware Acyl_Chloride Step 1: Acyl Chloride Formation Reagents->Acyl_Chloride Amidation Step 2: Amidation Reaction Acyl_Chloride->Amidation Wash Aqueous Washes Amidation->Wash Dry Drying Organic Layer Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: General workflow for the synthesis of Isocrotonyl-X.

While this compound may not be a widely cited direct precursor in existing pharmaceutical manufacturing, its inherent chemical functionalities provide a valuable platform for the stereoselective synthesis of key intermediates. The protocols and data presented for the hypothetical synthesis of "Isocrotonyl-X" demonstrate a plausible and efficient pathway for the elaboration of this compound into more complex molecules suitable for drug discovery and development programs. Further exploration of its reactivity could unlock novel synthetic routes to a variety of pharmaceutical targets.

References

Application Notes and Protocols for the Esterification of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of isocrotonic acid. Given the limited specific literature for this compound esterification, this guide is based on the well-established principles of Fischer-Speier esterification, a common method for converting carboxylic acids to esters.[1][2]

Introduction

This compound, the cis isomer of crotonic acid, is a valuable building block in organic synthesis.[3] Its ester derivatives are important intermediates in the production of various pharmaceuticals and specialty chemicals. The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][4] This reaction is reversible, and therefore, conditions are typically optimized to drive the equilibrium towards the product side.[5]

General Reaction Conditions for Fischer Esterification

The Fischer esterification is a versatile and cost-effective method for producing esters.[1] The reaction typically involves heating a mixture of the carboxylic acid and an excess of the alcohol with a strong acid catalyst.[5]

Key Parameters:

  • Catalyst: Strong acids are typically used to catalyze the reaction. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[2]

  • Alcohol: Primary and secondary alcohols are most effective for this reaction. Tertiary alcohols are more prone to elimination side reactions.[2] The alcohol is often used in large excess to serve as the solvent and to shift the reaction equilibrium towards the ester product.[5][6]

  • Temperature: Reaction temperatures typically range from 60 to 110 °C.[2] Refluxing the reaction mixture is a common practice.[2][5]

  • Reaction Time: The time required for the reaction to reach completion can vary from 1 to 10 hours.[2]

  • Water Removal: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[2][5]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Fischer esterification of a generic carboxylic acid, which can be adapted for this compound.

ParameterConditionNotes
Reactants This compound, Alcohol (e.g., Methanol (B129727), Ethanol)Alcohol is typically used in excess.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A common and effective catalyst.
Catalyst Loading 1-5 mol% relative to the carboxylic acidHigher loading can increase reaction rate but may lead to side reactions.
Temperature Reflux (typically 60-110 °C)Dependent on the boiling point of the alcohol used.[2]
Reaction Time 1 - 10 hoursMonitor reaction progress by TLC or GC.[2]
Work-up Neutralization, Extraction, and PurificationTo isolate the final ester product.

Experimental Protocols

Below are two detailed, generalized protocols for the esterification of this compound based on standard Fischer esterification procedures.

Protocol 1: Esterification of this compound with Methanol using Sulfuric Acid

This protocol describes the synthesis of methyl isocrotonate (B1243802).

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude methyl isocrotonate can be purified by distillation under reduced pressure.

Protocol 2: Esterification of this compound with Ethanol (B145695) using Thionyl Chloride

This method involves the in-situ generation of HCl as the catalyst from thionyl chloride and the alcohol.[6]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq). Cool the flask in an ice bath (0 °C).

  • Catalyst Generation: Slowly add thionyl chloride (e.g., 1.2 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. This will generate HCl in situ.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the resulting ethyl isocrotonate by fractional distillation.

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound and Excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (60-110 °C, 1-10 h) B->C D Cool and Neutralize C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry Organic Layer F->G H Filter and Concentrate G->H I Purify by Distillation H->I J Pure Ester Product I->J

References

Application Note: Validated HPLC-UV Method for the Quantification of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, a cis-isomer of crotonic acid, is a short-chain fatty acid (SCFA) that plays a role in various biological processes and is a potential biomarker in metabolic studies.[1][2][3] Accurate and reliable quantification of this compound in different matrices is crucial for understanding its physiological functions and for its application in drug development and quality control. This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. The method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.

Analytical Method

A simple, isocratic reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M Potassium Phosphate Monobasic (pH adjusted to 2.5 with phosphoric acid) (20:80, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[4]
Injection Volume 20 µL
Column Temperature 30°C

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6][7]

Specificity

Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities and degradation products. Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8][9][10] this compound was subjected to stress conditions including acid, base, oxidation, heat, and photolytic stress. The chromatograms showed that the degradation product peaks did not interfere with the this compound peak, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
10150234
25375589
50751234
751126879
1001502504
1251878129
Correlation Coefficient (r²) 0.9995

The method demonstrated excellent linearity over the concentration range of 10-125 µg/mL with a correlation coefficient (r²) of 0.9995.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix. The study was performed at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.699.0
100%5050.3100.6
120%6059.198.5
Average Recovery 99.4%

The average recovery was found to be 99.4%, indicating good accuracy of the method.[11]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed on the same day for repeatability and on three different days for intermediate precision.

Repeatability (Intra-day Precision):

ReplicatePeak Area
1751234
2752345
3750123
4753456
5751890
6750987
Mean 751672.5
Standard Deviation 1198.7
% RSD 0.16%

Intermediate Precision (Inter-day Precision):

DayMean Peak Area% RSD
Day 1751672.50.16%
Day 2754321.00.18%
Day 3749876.50.15%
Overall Mean 751956.7
Overall % RSD 0.21%

The low relative standard deviation (RSD) values for both repeatability and intermediate precision demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD 1.5 µg/mL
LOQ 4.5 µg/mL

The calculated LOD and LOQ indicate that the method is sensitive enough for the quantification of this compound at low concentrations.[11]

Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the flow rate, column temperature, and mobile phase composition. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 to 125 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required to remove interfering substances.[4]

Chromatographic Analysis

Set up the HPLC system according to the chromatographic conditions specified in Section 2. Equilibrate the column with the mobile phase for at least 30 minutes. Inject 20 µL of the standard and sample solutions and record the chromatograms.

Forced Degradation Studies Protocol

Acid Degradation: Treat 1 mL of the this compound stock solution with 1 mL of 1N HCl and keep at 60°C for 2 hours. Neutralize the solution with 1N NaOH and dilute with the mobile phase.

Base Degradation: Treat 1 mL of the this compound stock solution with 1 mL of 1N NaOH and keep at 60°C for 2 hours. Neutralize the solution with 1N HCl and dilute with the mobile phase.

Oxidative Degradation: Treat 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute with the mobile phase.

Thermal Degradation: Keep the solid this compound standard in an oven at 105°C for 24 hours. Dissolve a portion of the stressed solid in the mobile phase.

Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Processing std_prep Standard Preparation hplc_analysis HPLC-UV Analysis std_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis specificity Specificity hplc_analysis->specificity robustness Robustness hplc_analysis->robustness data_acquisition Data Acquisition hplc_analysis->data_acquisition linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ data_analysis Data Analysis & Reporting data_acquisition->data_analysis data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq

Caption: Experimental workflow for the analytical method validation of this compound.

logical_relationship cluster_parameters Validation Parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection method_validation->lod loq Limit of Quantification method_validation->loq robustness Robustness method_validation->robustness linearity->accuracy linearity->precision accuracy->precision lod->loq

Caption: Logical relationship of analytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Isocrotonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of isocrotonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurity is the thermodynamically more stable trans-isomer, crotonic acid . Other potential impurities can include:

  • Starting materials: Unreacted reagents such as acetaldehyde (B116499) and malonic acid.

  • Reagents and catalysts: Pyridine is often used as a catalyst and can be present in trace amounts.

  • Positional Isomers: 3-Butenoic acid can also be formed, particularly at elevated temperatures.

  • Byproducts: Small carboxylic acids like acetic acid and formic acid can be generated through side reactions.

  • Solvents: Residual solvents used during the synthesis and workup.

Q2: How can I minimize the formation of the crotonic acid impurity during synthesis?

A2: Isomerization of this compound to the more stable crotonic acid is often catalyzed by heat, light, and the presence of acids or bases. To minimize its formation:

  • Temperature Control: Maintain the reaction and purification temperatures as low as possible. Isomerization is significantly accelerated at higher temperatures.

  • pH Management: Avoid strongly acidic or basic conditions, as both can catalyze the isomerization.

  • Light Protection: Protect the reaction mixture and the isolated product from direct light.

  • Prompt Purification: Purify the crude this compound as soon as possible after synthesis to remove any catalysts or reagents that could promote isomerization during storage.

Q3: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?

A3: The most common and effective techniques for analyzing impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with UV detection, HPLC is excellent for separating and quantifying this compound, crotonic acid, and other non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile impurities, including residual solvents and smaller carboxylic acids. Derivatization is typically required to increase the volatility of the acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying isomeric impurities like crotonic acid without the need for extensive separation. The distinct chemical shifts of the vinylic protons allow for clear differentiation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor separation between this compound and crotonic acid peaks.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pKa of isocrotonic and crotonic acid is around 4.7. Operating the mobile phase near this pH can lead to poor peak shape and separation. Adjust the mobile phase pH to be at least 2 pH units below the pKa (e.g., pH 2.5-3.0) using an acid like formic acid or phosphoric acid. This ensures both isomers are in their protonated, less polar form, improving retention and resolution on a C18 column.
Incorrect Mobile Phase Composition The ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to aqueous buffer is critical. If the peaks are eluting too quickly with no separation, decrease the percentage of the organic solvent. If the retention times are too long, increase the organic solvent percentage.
Column Inefficiency The column may be old or contaminated. Flush the column with a strong solvent mixture (e.g., 70:30 acetonitrile:water) to remove contaminants. If performance does not improve, replace the column with a new one of the same type.
Inadequate Column Chemistry While a standard C18 column is often suitable, for challenging separations, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for geometric isomers.

Issue: Peak tailing for isocrotonic and other carboxylic acid peaks.

Possible Cause Troubleshooting Step
Secondary Interactions with Residual Silanols Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the carboxylic acid groups of the analytes, causing peak tailing. Use a high-purity, end-capped column. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to block these active sites. However, be mindful that TEA can affect UV detection at low wavelengths.
Mobile Phase pH too high If the mobile phase pH is not sufficiently acidic, a portion of the carboxylic acid analytes will be in their anionic form, which can have strong interactions with the stationary phase, leading to tailing. Ensure the mobile phase pH is well below the pKa of the analytes.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion. Reduce the injection volume or dilute the sample.
GC-MS Analysis Troubleshooting

Issue: No or very small peaks for isocrotonic and crotonic acid.

Possible Cause Troubleshooting Step
Incomplete Derivatization Carboxylic acids are not volatile enough for direct GC-MS analysis and require derivatization (e.g., silylation or esterification) to increase their volatility. Ensure the derivatization reaction has gone to completion. Check the freshness of the derivatizing agent and optimize the reaction time and temperature.
Analyte Degradation in the Injector High injector temperatures can cause degradation of the derivatized acids. Try lowering the injector temperature.
Adsorption in the GC System Active sites in the injector liner or the column can adsorb the analytes. Use a deactivated liner and a column suitable for the analysis of acidic compounds.

Data Presentation

Table 1: Typical Impurity Profile of this compound from Different Synthesis Routes

Synthesis Route Primary Impurity Typical Impurity Level (%) Other Potential Impurities
Acetaldehyde + Malonic AcidCrotonic Acid5 - 15%Acetic acid, unreacted malonic acid
Hydrolysis of Allyl CyanideCrotonic Acid2 - 10%3-Butenoic acid, succinic acid
Catalytic Hydrogenation of But-2-ynoic AcidCrotonic Acid< 5%Butyric acid, unreacted but-2-ynoic acid

Note: These values are approximate and can vary significantly based on reaction conditions and purification methods.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Isocrotonic and Crotonic Acid

Objective: To separate and quantify this compound and its primary impurity, crotonic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Procedure:

  • Mobile Phase Preparation:

Technical Support Center: Optimizing Crystallization of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful crystallization of isocrotonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for crystallization?

A1: this compound is the cis isomer of crotonic acid and has distinct physical properties that influence crystallization. It is an oily, colorless liquid at room temperature with a melting point of 14.6°C and a boiling point of 169°C[1][2]. Its high solubility in water (1000 mg/mL at 20°C) suggests that single-solvent crystallization from aqueous solutions may be difficult, making anti-solvent or co-solvent systems potentially more effective[1].

Q2: Which solvents are recommended for crystallizing this compound?

Q3: My experiment is resulting in an oil instead of crystals. What causes "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the solute's melting point or if the concentration of the solute is too high. For this compound, with its low melting point, this is a common risk. To prevent this, you can try:

  • Slowing down the cooling rate to allow molecules sufficient time to orient into a crystal lattice.

  • Using a more dilute solution to lower the saturation point[6].

  • Crystallizing at a much lower temperature (e.g., in an ice or ice/salt bath).

  • Using a different solvent system where the solubility is lower.

Q4: How can I initiate crystallization if no crystals form?

A4: If a cooled, supersaturated solution fails to produce crystals, nucleation may be inhibited. Several techniques can be used to induce nucleation:

  • Seeding: Add a small, pure crystal of this compound to the solution to act as a template for crystal growth[7][8].

  • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites[8].

  • Cooling Shock: Briefly cool the solution to a much lower temperature in a dry ice/acetone bath and then allow it to warm to the intended crystallization temperature.

  • Solvent Modification: Add a small amount of an anti-solvent to decrease solubility and promote precipitation[8].

Troubleshooting Guides

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem: No Crystals Are Forming

If your supersaturated solution of this compound fails to yield crystals, follow this decision-making workflow.

G Troubleshooting: No Crystal Formation start No Crystals Formed in Cooled Solution check_super Is the solution supersaturated? start->check_super concentrate Concentrate Solution (Evaporate Solvent) check_super->concentrate No induce Induce Nucleation check_super->induce Yes concentrate->induce scratch Scratch inner wall of flask induce->scratch seed Add seed crystal induce->seed cool_further Cool to lower temperature induce->cool_further reassess Re-evaluate Solvent System (Try anti-solvent) scratch->reassess If no success seed->reassess If no success cool_further->reassess If no success

A decision tree for troubleshooting lack of crystal formation.
Problem: Crystals Are Too Small or Impure

Poor quality crystals often result from rapid crystallization. If you observe fine powder-like crystals or discoloration, consider the following:

  • Slow the Cooling Rate: Rapid cooling encourages mass precipitation rather than ordered crystal growth. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Reduce Supersaturation: Crystallizing from a slightly more dilute solution can slow down the growth process and improve crystal quality[6]. Re-dissolve the solid in a larger volume of solvent and re-cool.

  • Hot Filtration: If the initial solution contains insoluble impurities, perform a hot filtration before cooling to remove them.

  • Recrystallization: The most effective method for purifying a crystalline solid is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of fresh hot solvent and repeat the cooling process.

Quantitative Data

A successful crystallization relies on selecting a solvent where the solute has high solubility at high temperatures and low solubility at low temperatures. The following table provides illustrative solubility values for screening solvents for a small carboxylic acid like this compound.

SolventTemperatureSolubility ( g/100 mL)Notes
Water20°C~100[1]Very high solubility; likely requires an anti-solvent or significant temperature drop.
Ethanol25°CHighGood solvent, likely needs an anti-solvent like water or hexane.
Toluene25°CModerateGood potential for cooling crystallization.
Hexane25°CLowExcellent candidate for an anti-solvent.
Ethyl Acetate25°CHighOften a good choice for organic complexes[9].

Note: Values other than for water are qualitative estimates based on the behavior of similar organic acids and should be experimentally verified.

Experimental Protocols

Protocol 1: Cooling Crystallization Workflow

This is the most common method and is suitable if a solvent is found that dissolves this compound well when hot but poorly when cold.

G Workflow: Cooling Crystallization cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation dissolve 1. Dissolve this compound in minimal hot solvent filter_hot 2. (Optional) Hot Filtration to remove impurities dissolve->filter_hot cool_rt 3. Cool Slowly to Room Temperature filter_hot->cool_rt cool_ice 4. Cool in Ice Bath to maximize yield cool_rt->cool_ice filter_vac 5. Isolate Crystals via Vacuum Filtration cool_ice->filter_vac wash 6. Wash with Cold Solvent filter_vac->wash dry 7. Dry Crystals wash->dry

References

Technical Support Center: Isocrotonic Acid GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the gas chromatography (GC) analysis of isocrotonic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC chromatogram?

Peak tailing for this compound, a polar carboxylic acid, is most commonly caused by unwanted interactions between the analyte and active sites within the GC system.[1][2][3] These active sites are often exposed silanol (B1196071) (Si-OH) groups on the surfaces of the inlet liner, the front of the GC column, or glass wool packing.[4][5] The polar carboxyl group of this compound can form hydrogen bonds with these sites, leading to secondary, undesirable retention mechanisms that broaden the peak and create a "tail".[1] Other potential causes include column contamination, improper column installation, or suboptimal method parameters.[6]

Q2: What is the quickest way to determine the source of the peak tailing?

A systematic approach is recommended. Start by checking for and addressing the most common and easily solvable issues first. A good initial step is to perform routine inlet maintenance, which includes replacing the inlet liner and septum.[3] If the problem persists, trimming a small portion (10-20 cm) from the inlet of the column can remove accumulated contaminants or damaged stationary phase.[3] If these actions do not resolve the tailing, a more in-depth investigation of your GC method parameters and column choice is warranted.

Q3: Can I analyze this compound without derivatization?

Yes, it is possible to analyze underivatized this compound. However, this requires a highly inert GC system and a specialized column designed for the analysis of free fatty acids.[7] Acid-modified wax columns, such as those with a Free Fatty Acid Phase (FFAP), are specifically designed for this purpose.[7][8][9] These columns incorporate acidic functional groups into the stationary phase to minimize interactions with the acidic analytes, resulting in improved peak shapes. Even with the correct column, using a fresh, high-quality deactivated inlet liner is crucial for good chromatography.[10][11]

Q4: What are the advantages of derivatizing this compound for GC analysis?

Derivatization is a robust method to eliminate peak tailing by chemically modifying the polar carboxyl group into a less polar and more volatile functional group, typically an ester (e.g., a methyl ester or silyl (B83357) ester).[1][2][12] This modification prevents the interactions with active sites that cause peak tailing.[1] The resulting derivatives are more amenable to analysis on general-purpose GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, and generally produce sharp, symmetrical peaks.[1]

Troubleshooting Guides

Guide 1: Addressing System Activity and Contamination

This guide focuses on resolving peak tailing caused by active sites and contamination in the GC system.

Question Possible Cause Recommended Solution Comments
Are all peaks in my chromatogram tailing, or just the this compound peak? If all peaks are tailing, it often points to a physical issue like poor column installation or a leak. If only polar compounds like this compound are tailing, it strongly suggests chemical activity in the system.Proceed with the solutions below focusing on system inertness.Injecting a non-polar compound like a hydrocarbon can help diagnose the issue. If it doesn't tail, the problem is likely activity-related.[13]
When was the last time the inlet liner was changed? The deactivation layer on the liner degrades over time, especially with repeated injections of acidic or aqueous samples, exposing active silanol groups.[6][10]Replace the inlet liner with a new, high-quality, deactivated liner. Using liners with glass wool can help trap non-volatile residues, but the wool itself must be deactivated.This is often the most effective single step to reduce peak tailing for active compounds.[3]
Could the front of my column be contaminated? Non-volatile sample matrix components can accumulate at the head of the column, creating active sites and causing peak distortion.Carefully trim 10-20 cm from the inlet end of the column. After trimming, ensure a clean, square cut before reinstalling.[3]This removes the most contaminated section of the column. Be aware that this will slightly shorten retention times.
Have I checked for leaks in the system? Leaks in the carrier gas flow path, particularly at the injector, can cause peak shape distortion.Perform a leak check of the entire GC system using an electronic leak detector. Pay close attention to the septum nut and column fittings.Even small leaks can introduce oxygen and moisture, which can degrade the column's stationary phase over time.
Guide 2: Optimizing GC Method Parameters and Column Selection

This guide provides solutions related to the analytical method and column choice.

Question Possible Cause Recommended Solution Comments
Am I using the correct type of GC column? Using a non-polar or general-purpose column (e.g., DB-1, HP-5) for underivatized this compound will likely result in severe peak tailing due to phase-analyte incompatibility.For underivatized analysis, use a specialized polar, acid-modified column such as an FFAP (e.g., DB-FFAP) or a specially designed wax column (e.g., DB-FATWAX UI, Stabilwax-DA).[7][8][14][15]These columns are designed to produce symmetrical peaks for free carboxylic acids.
Is my inlet temperature appropriate? An inlet temperature that is too low can lead to slow vaporization of the analyte, causing band broadening and peak tailing. Conversely, a temperature that is too high can cause degradation of thermally sensitive compounds.Set the inlet temperature high enough to ensure rapid and complete vaporization of this compound. A starting point of 250 °C is common for fatty acid analysis.[16]The optimal temperature should be determined experimentally.
Is my oven temperature program suitable? If the initial oven temperature is too high, it can lead to poor focusing of the analyte at the head of the column, particularly in splitless injection mode.For splitless injections, the initial oven temperature should be set about 20 °C below the boiling point of the sample solvent to allow for solvent focusing.A slower temperature ramp rate can sometimes improve separation but may not directly address tailing.
Have I considered derivatization? The inherent polarity of the carboxylic acid group is the primary cause of tailing.Derivatize the this compound to form a less polar ester. Silylation (e.g., with BSTFA) or methylation (e.g., with BF3 in methanol) are common and effective methods.[1][17][18]Derivatization is a highly effective, though more labor-intensive, solution for chronic peak tailing of carboxylic acids.[12]

Experimental Protocols

Protocol 1: Direct GC Analysis of this compound

This protocol is for the analysis of underivatized this compound and requires a specialized GC column.

  • Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, diethyl ether) to a final concentration of approximately 10-100 µg/mL.

  • GC System Configuration:

    • Injector: Split/Splitless Inlet

    • Liner: New, deactivated, single-taper liner with deactivated glass wool.

    • Column: Agilent J&W DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent acid-modified wax column).[15]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on analyte concentration).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Detector (FID):

      • Temperature: 250 °C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 400 mL/min.

      • Makeup Gas (Helium or Nitrogen): 25 mL/min.

  • Analysis: Inject the sample and acquire the chromatogram. Assess the peak shape of this compound.

Protocol 2: GC Analysis of this compound after Derivatization (Methylation)

This protocol describes the conversion of this compound to its methyl ester (isocrotonate) prior to GC analysis.

  • Derivatization Procedure:

    • Place approximately 1 mg of the sample containing this compound into a screw-cap vial.

    • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Seal the vial tightly and heat at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water.

    • Vortex the mixture for 1 minute and then allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMEs), to a clean vial for GC analysis.[19]

  • GC System Configuration:

    • Injector: Split/Splitless Inlet.

    • Liner: Standard deactivated liner.

    • Column: Standard non-polar to mid-polar column (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector (FID):

      • Temperature: 250 °C.

      • (Flow rates as in Protocol 1).

  • Analysis: Inject the hexane extract and acquire the chromatogram. The peak corresponding to methyl isocrotonate (B1243802) should be sharp and symmetrical.

Visual Troubleshooting Guides

PeakTailing_Troubleshooting start Peak Tailing Observed for this compound q1 Do ALL peaks tail? start->q1 path_physical Physical Issue Likely q1->path_physical Yes path_activity Chemical Activity Likely q1->path_activity No sol_install Check Column Installation (Correct height, clean cut) path_physical->sol_install sol_leak Perform Leak Check (Septum, fittings) sol_install->sol_leak q2 Issue Resolved? sol_leak->q2 sol_liner Replace Inlet Liner (Use new, deactivated liner) path_activity->sol_liner sol_trim Trim Column Inlet (Remove 10-20 cm) sol_liner->sol_trim sol_trim->q2 path_advanced Advanced Troubleshooting q2->path_advanced No end_good Problem Solved q2->end_good Yes sol_column Verify Column Choice (Use FFAP or acid-modified wax column) path_advanced->sol_column sol_method Optimize Method (Inlet temp, oven program) sol_column->sol_method sol_deriv Consider Derivatization (Esterification or Silylation) sol_method->sol_deriv sol_deriv->end_good

Caption: A logical workflow for troubleshooting peak tailing of this compound in GC.

Analyte_Interaction_Pathway cluster_analyte This compound in Carrier Gas cluster_surface Active GC Surface analyte This compound (-COOH group) interaction Hydrogen Bonding (Secondary Interaction) analyte->interaction active_site Silanol Group (Si-OH) on Liner/Column active_site->interaction result Delayed Elution & Peak Tailing interaction->result solution_node Solution Pathways deactivation Inert Surface (Deactivated Liner, FFAP Column) solution_node->deactivation Use Inert System derivatization Derivatized Analyte (e.g., Methyl Ester, -COOCH3) solution_node->derivatization Modify Analyte good_peak Symmetrical Peak deactivation->good_peak No Interaction derivatization->good_peak No Interaction

Caption: Chemical interactions leading to peak tailing and potential solutions.

References

Technical Support Center: Improving Resolution of Butenoic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of butenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of butenoic acid that require chromatographic separation?

The primary isomers of butenoic acid are crotonic acid ((2E)-but-2-enoic acid) and isocrotonic acid ((2Z)-but-2-enoic acid), which are cis/trans (geometric) isomers.[1] Other related isomers that may be encountered include 3-butenoic acid (a positional isomer) and methacrylic acid (a structural isomer).[2] Effective separation is crucial as these isomers can have different physical properties and biological activities.[3]

Q2: What are the primary chromatographic techniques for separating butenoic acid isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. HPLC is widely used due to its versatility in mobile and stationary phases. GC is also effective, particularly for volatile derivatives of the acids.[4] The choice between these techniques often depends on the sample matrix, the specific isomers of interest, and the available equipment.

Q3: Why is mobile phase pH so critical for the separation of butenoic acid isomers in reversed-phase HPLC?

Mobile phase pH is a crucial parameter because butenoic acids are ionizable compounds.[5][6] The pH of the mobile phase affects the ionization state of the carboxylic acid group.[7] At a pH below the pKa of the acid (around 4.69 for crotonic acid), the molecule will be in its neutral, unionized form, leading to increased retention on a nonpolar stationary phase (like C18).[1][6] Conversely, at a pH above the pKa, the acid will be ionized, making it more polar and reducing its retention time.[6] Controlling the pH allows for manipulation of retention times and selectivity between isomers.[7][8]

Q4: Can derivatization improve the separation of butenoic acid isomers?

Yes, derivatization can significantly improve separation, particularly in Gas Chromatography (GC). Converting the carboxylic acids into less polar and more volatile esters (e.g., methyl or silyl (B83357) esters) is a common strategy.[4] This reduces peak tailing and improves chromatographic performance.[4] For HPLC, derivatization can also be used to introduce a chromophore for enhanced UV detection or to create diastereomers from enantiomers for easier separation on a non-chiral column.[9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers in HPLC

Question: My chromatogram shows poor resolution between crotonic acid and this compound peaks. What steps can I take to improve their separation?

Answer: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.

  • Adjust Mobile Phase pH: This is the most impactful parameter. Ensure the mobile phase is buffered and set to a pH that maximizes the difference in hydrophobicity between the isomers. For acidic analytes like butenoic acids, operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate (B84403) or an additive like formic or phosphoric acid will suppress ionization and generally improve retention and resolution on a C18 column.[6][10][11]

  • Optimize Mobile Phase Composition:

    • Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[8] A lower percentage of organic solvent will increase retention times, which can sometimes lead to better resolution.[12]

    • Solvent Type: If you are using methanol, consider switching to acetonitrile or vice versa. These solvents have different selectivities and can alter the elution order or improve the separation of closely eluting peaks.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often improves resolution, although it will also increase the run time.[12][13]

  • Decrease Column Temperature: Lowering the column temperature can increase retention and may enhance resolution.[12] However, be mindful that this can also lead to an increase in backpressure.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., a phenyl or polar-embedded phase) might offer different selectivity for the isomers.[14] Using a column with a smaller particle size or a longer length can also increase efficiency and improve resolution.[15]

Issue 2: Peak Tailing in the Chromatogram

Question: The peaks for my butenoic acid isomers are showing significant tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Check Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is at least 1.5-2 units below the pKa of the butenoic acids to maintain them in a single, unionized state.

  • Increase Buffer Concentration: If the buffer concentration is too low, it may not have sufficient capacity to control the on-column pH, leading to tailing. Try increasing the buffer concentration (e.g., from 10mM to 25mM).

  • Suspect Column Overload: Injecting too much sample can cause peak tailing.[13] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Tailing can be a sign of a contaminated or worn-out column. Try washing the column with a strong solvent. If the problem persists, and you are using a guard column, replace it. If you are not using a guard column, it may be time to replace the analytical column.[16]

Data Presentation

Table 1: Influence of Mobile Phase pH on Retention of Butenoic Acid Isomers

Mobile Phase pHAnalyteRetention Factor (k')Resolution (Rs)
7.0Crotonic Acid0.8Not Resolved
7.0This compound0.8Not Resolved
3.0Crotonic Acid5.21.6
3.0This compound5.81.6

Note: Data is illustrative, based on the principle that lower pH increases retention and resolution for acidic compounds in reversed-phase HPLC.[6][17]

Table 2: Comparison of HPLC and GC Methods for Butenoic Acid Isomer Analysis

ParameterHPLC MethodGC Method
Stationary Phase C18, Phenyl5% Phenyl Methylpolysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water with AcidHelium
Temperature Ambient to 40°CTemperature programmed (e.g., 45°C to 280°C)
Derivatization Not usually requiredOften required (e.g., silylation)
Common Issues Poor resolution, peak tailingLow volatility, thermal degradation
Best For Direct analysis of aqueous samplesAnalysis of complex matrices after extraction and derivatization

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of Crotonic and this compound
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[10]

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 85:15 v/v). The exact ratio should be optimized to achieve desired retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to avoid peak distortion.[3]

Protocol 2: GC-MS Analysis of Butenoic Acid Isomers via Silylation
  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the dry residue.

    • Cap the vial and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Capillary column suitable for acidic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution (Co-elution) ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.5) start->ph_adjust not_resolved Still Not Resolved ph_adjust->not_resolved Check Resolution solvent_ratio Optimize Organic Solvent Ratio not_resolved2 Still Not Resolved solvent_ratio->not_resolved2 Check Resolution flow_rate Decrease Flow Rate not_resolved3 Still Not Resolved flow_rate->not_resolved3 Check Resolution temp Lower Column Temperature not_resolved4 Still Not Resolved temp->not_resolved4 Check Resolution change_column Change Stationary Phase (e.g., Phenyl column) resolved Resolution Achieved change_column->resolved Check Resolution not_resolved->solvent_ratio No not_resolved->resolved Yes not_resolved2->flow_rate No not_resolved2->resolved Yes not_resolved3->temp No not_resolved3->resolved Yes not_resolved4->change_column No not_resolved4->resolved Yes

Caption: A stepwise troubleshooting workflow for improving poor HPLC peak resolution.

Experimental_Workflow sample Sample Containing Butenoic Acid Isomers prep Sample Preparation (Dissolve in Mobile Phase) sample->prep injection Inject into HPLC System prep->injection separation Chromatographic Separation (C18 Column, Acidic Mobile Phase) injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Quantify Isomers) detection->analysis output Resolved Chromatogram analysis->output

References

Technical Support Center: Managing Isocrotonic Acid Degradation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing isocrotonic acid degradation during experiments, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The predominant degradation pathway for this compound ((Z)-2-butenoic acid) under acidic conditions is isomerization to its more thermodynamically stable trans-isomer, crotonic acid ((E)-2-butenoic acid).[1] This conversion is accelerated by elevated temperatures.[1][2] While other reactions like acid-catalyzed hydration across the double bond are possible for alkenes, isomerization is the most commonly reported degradation route for this compound.

Q2: What factors influence the rate of this compound degradation?

A2: The primary factors influencing the degradation rate are:

  • pH: Acidic conditions can catalyze the isomerization of this compound to crotonic acid. While isomerization is often more pronounced at higher pH, acidic conditions also facilitate this conversion.

  • Temperature: Elevated temperatures significantly accelerate the rate of isomerization.[1][2] At its boiling point of 171.9 °C, this compound readily converts to crotonic acid.[3] A rapid equilibrium between this compound, crotonic acid, and 3-butenoic acid is established in the gas phase at high temperatures (e.g., 320 °C).[2]

  • Presence of Catalysts: Acid catalysts provide a lower energy pathway for the isomerization to occur.[2]

Q3: What are the expected degradation products of this compound in an acidic solution?

A3: The main degradation product is crotonic acid .[1][2] Under certain conditions, particularly at high temperatures, 3-butenoic acid can also be formed as a byproduct of the equilibrium system.[1] Depending on the specific acidic conditions and the presence of other reagents, addition reactions across the double bond could theoretically lead to products like 3-hydroxybutanoic acid (via hydration) or halo-substituted butanoic acids if halides are present.

Q4: How can I minimize this compound degradation during my experiments?

A4: To minimize degradation:

  • Control Temperature: Whenever possible, conduct experiments at reduced temperatures. Long-term storage should be at 2-8°C.

  • Control pH: Maintain a neutral or slightly acidic pH if the experimental conditions allow. Avoid strongly acidic environments for prolonged periods, especially at elevated temperatures.

  • Monitor Reaction Times: Be mindful of the duration of experiments, as prolonged exposure to acidic conditions will increase the extent of isomerization.

  • Use Appropriate Solvents: The choice of solvent can influence stability. Protic solvents may facilitate proton transfer and isomerization.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Observed Problem Potential Cause Suggested Solution
HPLC: Appearance of a new peak, often with a longer retention time than this compound. Isomerization of this compound to crotonic acid.Confirm the identity of the new peak by running a crotonic acid standard. To prevent this, minimize sample heating, reduce the time samples spend in acidic mobile phases before injection, and consider using a column oven to maintain a consistent, lower temperature.
HPLC: Peak tailing for the this compound peak. Secondary interactions with the stationary phase, often due to residual silanols. This can be more pronounced for acidic analytes.Use a column specifically designed for organic acid analysis. Lowering the mobile phase pH (e.g., with phosphoric or formic acid) can suppress silanol (B1196071) ionization and improve peak shape. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
HPLC: Peak splitting or shouldering. Co-elution of this compound and a small amount of crotonic acid. It can also be caused by a mismatch between the sample solvent and the mobile phase.Optimize the mobile phase composition or gradient to improve the resolution between the isomers. Dissolve the sample in the mobile phase whenever possible.[4] Check for column voids or a blocked frit, which can also cause peak splitting.[4]
GC-MS: Poor peak shape or low response for this compound. Adsorption of the acidic analyte to the column or inlet. Volatility issues.Derivatization of the carboxylic acid group (e.g., silylation or esterification) is often necessary for good chromatographic performance of volatile fatty acids.[1] Use a column designed for free fatty acid analysis, such as one with an acidic character.[5]
GC-MS: Inconsistent quantification results. Incomplete derivatization or degradation during sample preparation.Optimize derivatization conditions (reagent concentration, reaction time, and temperature). Use an internal standard that is structurally similar to this compound for more accurate quantification.
General: Decreasing concentration of this compound in stock solutions over time. Gradual isomerization to crotonic acid during storage.Store stock solutions at low temperatures (2-8°C) and protected from light. Prepare fresh solutions regularly and re-standardize before use.

Data Presentation

Isomerization of Butenoic Acids

The following table summarizes the equilibrium composition of butenoic acid isomers at elevated temperatures.

Compound Initial Isomer Temperature (°C) This compound (%) Crotonic Acid (%) 3-Butenoic Acid (%)
This compoundcis140-180~14.5~85.5Present as byproduct
Crotonic Acidtrans140-180~14.5~85.5Present as byproduct

Data derived from the this compound to crotonic acid ratio of approximately 0.17:1 at equilibrium.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Its Isomers

Objective: To separate and quantify this compound, crotonic acid, and 3-butenoic acid.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound, crotonic acid, and 3-butenoic acid standards

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid or formic acid

Procedure:

  • Mobile Phase Preparation: Prepare an acidic mobile phase. A common mobile phase is a mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier to lower the pH to around 2.5-3.0. For example, add 0.1% phosphoric acid to the aqueous portion.

  • Standard Preparation: Prepare individual stock solutions of this compound, crotonic acid, and 3-butenoic acid in the mobile phase. Create a mixed standard solution containing all three isomers at known concentrations.

  • Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the mixed standard and the samples. Identify the peaks based on the retention times of the individual standards. Quantify the amount of each isomer using a calibration curve generated from the standards.

Protocol 2: GC-MS Analysis of this compound Degradation Products

Objective: To identify and quantify this compound and its degradation products using GC-MS after derivatization.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar polar column)

  • Derivatization reagent (e.g., isobutyl chloroformate or a silylation agent like BSTFA)

  • Organic solvent (e.g., isobutanol, pyridine (B92270), hexane)

  • Internal standard (e.g., 3-methylpentanoic acid)

Procedure:

  • Sample Preparation (Aqueous Sample):

    • To 100 µL of the aqueous sample, add an internal standard.

    • Acidify the sample by adding a small amount of a non-volatile acid (e.g., KHSO₄ solution).[6]

    • Extract the fatty acids with an organic solvent like methyl-tert-butyl ether (MTBE) or perform an in-situ derivatization.

  • Derivatization (using Isobutyl Chloroformate):

    • To the extracted sample or an aqueous solution, add pyridine and isobutanol.

    • Carefully add isobutyl chloroformate and allow the reaction to proceed. This converts the carboxylic acids to their isobutyl esters.

    • Extract the derivatized products with a non-polar solvent like hexane.

  • GC-MS Conditions:

    • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

  • Analysis: Inject the derivatized sample into the GC-MS. Identify the peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by running derivatized standards of isocrotonic and crotonic acid. Quantify using the internal standard.

Mandatory Visualizations

degradation_pathway Isocrotonic_Acid This compound ((Z)-2-Butenoic Acid) Crotonic_Acid Crotonic Acid ((E)-2-Butenoic Acid) Isocrotonic_Acid->Crotonic_Acid Isomerization (Primary Pathway) Butenoic_Acid 3-Butenoic Acid Isocrotonic_Acid->Butenoic_Acid Isomerization (High Temp.) Degradation_Products Other Potential Degradation Products (e.g., Hydration Products) Isocrotonic_Acid->Degradation_Products Minor Pathways Crotonic_Acid->Isocrotonic_Acid Isomerization (Equilibrium) Butenoic_Acid->Isocrotonic_Acid Isomerization (High Temp.)

Caption: Primary degradation pathway of this compound under acidic conditions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Sample (Acidic Conditions) Dilution Dilute with Mobile Phase (HPLC) or Extract/Derivatize (GC-MS) Start->Dilution HPLC HPLC Analysis (C18 Column, Acidic Mobile Phase) Dilution->HPLC GCMS GC-MS Analysis (Derivatized, Polar Column) Dilution->GCMS Quantification Quantify this compound and Degradation Products HPLC->Quantification GCMS->Quantification Troubleshooting Troubleshoot Peak Shape and Retention Time Issues Quantification->Troubleshooting

Caption: General experimental workflow for analyzing this compound degradation.

References

challenges in scaling up isocrotonic acid purification processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isocrotonic acid, particularly when scaling up processes.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound purification?

A1: The primary challenge in scaling up this compound purification is the inherent thermal instability of the molecule. This compound (the cis-isomer) readily isomerizes to the more stable crotonic acid (the trans-isomer) at elevated temperatures, typically between 140–180 °C.[1] This isomerization can significantly reduce the yield and purity of the desired this compound. Other challenges include efficiently removing closely related impurities and ensuring consistent product quality at a larger scale.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude this compound, particularly from chemical synthesis, include:

  • Crotonic acid: The trans-isomer is the most common and challenging impurity to remove due to its similar physical properties.[2]

  • Unreacted starting materials: Depending on the synthetic route, these can include compounds like crotonaldehyde.[2]

  • By-products: Small amounts of other organic acids such as formic acid, acetic acid, and propionic acid may be present.[2]

  • Residual solvents: Solvents used in the synthesis or initial extraction steps.

Q3: Which purification techniques are most suitable for large-scale production of this compound?

A3: For large-scale purification, a multi-step approach is often necessary. The most common and effective techniques include:

  • Fractional Distillation (under vacuum): This method is used to separate this compound from less volatile impurities. Performing the distillation under vacuum is crucial to lower the boiling point and prevent thermal isomerization.[3]

  • Melt Crystallization: This is a highly effective technique for separating this compound from its isomer, crotonic acid. It avoids the use of solvents and can yield high-purity product.[2]

  • Recrystallization from a solvent: This classic purification method can be used, but solvent selection is critical to ensure good separation and high recovery.

Q4: How can I monitor the purity of this compound during and after purification?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the amount of this compound and separating it from crotonic acid and other impurities.

  • Gas Chromatography (GC): GC can also be used to determine the isomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can distinguish between the cis (isocrotonic) and trans (crotonic) isomers based on their distinct spectral fingerprints.[4]

  • Melting Point Analysis: Pure this compound has a distinct melting point (around 14-15 °C). A depressed or broad melting point range can indicate the presence of impurities.[5]

Troubleshooting Guides

Troubleshooting Melt Crystallization
Problem Possible Cause Troubleshooting Steps
Low Purity of this compound Crystals Inefficient removal of the mother liquor containing impurities.- Ensure the wash column is operating efficiently to separate the impure mother liquor from the crystals. - Optimize the wash step by using a small amount of pure, molten this compound as the wash liquid.[6]
Co-crystallization of crotonic acid.- For starting mixtures with a high concentration of crotonic acid, a preliminary purification step like fractional distillation may be necessary to enrich the this compound content to at least 80%.[2] - Control the cooling rate during crystallization; slower cooling can lead to more selective crystal growth.
Poor Crystal Formation or Yield The temperature of the melt is too high or too low.- Carefully control the cooling process. For a mixture with 90% cis-crotonic acid, cooling to 6-7°C and seeding with a few crystals can initiate crystallization. The temperature can then be slowly reduced to around -3°C.[2]
The starting material has a low concentration of this compound.- Melt crystallization is most effective for mixtures already containing at least 80% this compound.[2] Consider a pre-purification step if the concentration is lower.
Troubleshooting Fractional Distillation
Problem Possible Cause Troubleshooting Steps
Isomerization of this compound to Crotonic Acid Distillation temperature is too high.- Perform the distillation under vacuum to lower the boiling point of this compound and minimize thermal stress.[3]
Poor Separation of Isomers Insufficient number of theoretical plates in the distillation column.- Use a fractionating column with a higher efficiency (i.e., more theoretical plates). - Optimize the reflux ratio to enhance separation.
Low Yield Product loss due to hold-up in the column.- Ensure the column is properly insulated to maintain a consistent temperature gradient. - For very small-scale operations, significant loss can occur on the column surface.

Experimental Protocols

Protocol 1: Melt Crystallization for this compound Purification

Objective: To purify this compound from a mixture containing crotonic acid using melt crystallization. This protocol is based on the principles described in US Patent 4,918,225.[2]

Starting Material: A pre-purified mixture containing at least 80% this compound.

Equipment:

  • Tube crystallizer (drip apparatus)

  • Temperature-controlled cooling/heating system

  • Collection vessels

Procedure:

  • Melting: Introduce the this compound mixture into the tube crystallizer and melt it completely.

  • Cooling and Seeding: Cool the melt to 6-7°C. Once this temperature is reached, introduce a few seed crystals of pure this compound to initiate crystallization.

  • Crystallization: Once crystallization begins, continue to cool the mixture slowly. Maintain the temperature at 5°C for two hours, and then gradually reduce it to -3°C.

  • Draining the Mother Liquor: Once the melt has completely crystallized, drain the remaining liquid (mother liquor), which will be enriched in crotonic acid and other impurities.

  • Purification of Crystals (Sweating): Slowly increase the temperature of the crystal cake. As the temperature rises, the more impure regions of the crystals will melt first and drain away. Continue this process until the melt draining off reaches a solidification point of approximately +13.5°C, indicating high purity this compound.

  • Collection: Collect the purified molten this compound.

Expected Purity and Yield:

Parameter Starting Material Final Product
This compound Purity ~90%>99%
Solidification Point +8.1°C~+13.5°C

Note: This data is illustrative and based on the patent description. Actual results may vary.

Protocol 2: Laboratory-Scale Fractional Distillation of this compound

Objective: To purify this compound by removing less volatile impurities through vacuum fractional distillation.

Equipment:

  • Round bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the round bottom flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 9 mmHg is recommended to lower the boiling point significantly.[3]

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture heats, the vapors will rise through the fractionating column. The component with the lower boiling point at that pressure will reach the top of the column first.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills over at the expected boiling point of this compound at the applied pressure (approximately 70-72°C at 9 mmHg).[3]

  • Shutdown: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Visualizations

experimental_workflow crude Crude this compound (contains Crotonic Acid) distillation Fractional Distillation (under vacuum) crude->distillation enriched Enriched this compound (>80%) distillation->enriched Removes high-boiling impurities waste Waste Stream distillation->waste melt_cryst Melt Crystallization enriched->melt_cryst pure High Purity this compound (>99%) melt_cryst->pure Separates isomers impurities Impurities (Crotonic Acid, etc.) melt_cryst->impurities troubleshooting_logic start Low Purity after Melt Crystallization? cause1 Inefficient Mother Liquor Removal? start->cause1 Yes cause2 Co-crystallization of Crotonic Acid? start->cause2 Yes solution1 Optimize Wash Step cause1->solution1 solution2 Ensure Starting Material is >80% this compound cause2->solution2 solution3 Control Cooling Rate cause2->solution3

References

addressing matrix effects in isocrotonic acid analysis from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing isocrotonic acid from biological samples. The focus is on addressing and mitigating matrix effects commonly encountered during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, serum, or feces, endogenous substances such as salts, lipids (especially phospholipids), and proteins can interfere with the ionization process in the mass spectrometer source.[3][4] This interference, often seen as ion suppression, can lead to a decreased analyte signal, resulting in poor accuracy, reproducibility, and sensitivity in quantification.[5][6] Given that this compound is a short-chain fatty acid (SCFA), its analysis is prone to these effects due to its low molecular weight and high polarity, which can make it challenging to separate from matrix components.[7]

Q2: What are the most common sources of ion suppression in biological samples?

A2: The most prevalent sources of ion suppression in biological matrices, particularly when using electrospray ionization (ESI), are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites.[3][8] Phospholipids are a major issue in blood-based samples and can significantly reduce the analyte signal. Other endogenous materials like proteins, peptides, and carbohydrates can also contribute to ion suppression.[3][9] These interfering substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[3][5][10]

Q3: Is derivatization necessary for analyzing this compound?

A3: While not strictly mandatory, derivatization is highly recommended for the analysis of short-chain fatty acids (SCFAs) like this compound, especially when using LC-MS.[7] Undivatized SCFAs exhibit high polarity and poor retention on standard reversed-phase columns, leading to challenging chromatographic conditions.[7] Derivatization converts the polar carboxylic acid group into a less polar, more chromatographically favorable derivative, which improves separation, peak shape, and ionization efficiency, often leading to increased sensitivity.[7][11][12] Common derivatizing agents for SCFAs include 3-Nitrophenylhydrazine (3-NPH) and O-benzylhydroxylamine (O-BHA).[7][13]

Q4: How can I compensate for matrix effects to ensure accurate quantification?

A4: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard in a technique called stable isotope dilution (SID).[14][15][16] A known amount of an isotopically labeled version of this compound (e.g., ¹³C- or ²H-labeled) is added to the sample at the beginning of the preparation process.[15][17] Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and ion suppression or enhancement effects.[14][15] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as the ratio remains consistent even if absolute signal intensity fluctuates.[14][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Severe Ion Suppression: Co-elution of highly abundant matrix components like phospholipids.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3][5] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.[19] 3. Derivatization: Use a derivatization agent to shift the retention time of this compound.[7]
Poor peak shape (tailing, fronting, or splitting) Chromatographic Issues: Secondary interactions with the column or co-elution with interfering compounds.[20] Mobile Phase pH: Inappropriate pH can affect the ionization state and peak shape of carboxylic acids.[7]1. Adjust Mobile Phase: Add a small amount of an acid modifier like formic acid to the mobile phase to ensure the analyte is in a consistent protonation state.[7] 2. Column Selection: Test different column chemistries (e.g., C18, PFP) to find one that provides better peak shape and retention.[21] 3. System Check: Ensure there are no leaks or blockages in the LC system.[22]
High variability in quantitative results (poor precision) Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples.[2] Inadequate Sample Preparation: Inconsistent removal of interfering substances.[3]1. Implement Stable Isotope Dilution (SID): Use a stable isotope-labeled internal standard for every sample to correct for variability.[14][23] This is the gold standard for correcting matrix effects. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls.[24] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[25]
Signal intensity drifts over an analytical run Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source.[3] Suppressor/Detector Issues: For ion chromatography, the suppressor membrane may be aging or electrodes could be contaminated.[26]1. Clean the Ion Source: Perform routine maintenance and cleaning of the MS ion source components. 2. Improve Sample Cleanup: Use more effective sample preparation techniques like SPE to reduce the amount of non-volatile material entering the MS.[9] 3. Divert Flow: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly interfering compounds elute.

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Principle Effectiveness in Removing Interferences Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid.[24]Removes proteins effectively but is less effective against phospholipids and salts, often resulting in significant matrix effects.[6]Simple, fast, and low cost.Minimal selectivity, often insufficient for sensitive analyses.[6]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases to separate them from matrix components.[3]Can effectively remove polar interferences like salts and some phospholipids.[3]Can provide a cleaner extract than PPT.[3]Can be labor-intensive, may form emulsions, and requires optimization of solvents.[3]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away, followed by elution of the purified analytes.[3][24]Highly effective at removing a broad range of interferences, including salts and phospholipids, leading to a significant reduction in matrix effects.[3][9]High selectivity and recovery, can be automated.[27]Requires method development, can be more expensive than PPT or LLE.

Experimental Protocols

Protocol 1: General Sample Preparation using Protein Precipitation followed by SPE

This protocol provides a general workflow for extracting this compound from plasma or serum, combining the speed of protein precipitation with the cleanup efficiency of solid-phase extraction.

  • Internal Standard Spiking: To 100 µL of biological sample (plasma, serum), add a known amount of stable isotope-labeled this compound internal standard. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.[24]

  • Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Derivatization (Optional but Recommended):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute in a reaction buffer suitable for your chosen derivatization agent (e.g., for 3-NPH, a solution of pyridine (B92270) and EDC).[28]

    • Add the derivatization reagent and incubate according to the manufacturer's or a published protocol (e.g., 30-60 minutes at room temperature).[7][12]

    • Quench the reaction if necessary.[7]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

    • Loading: Load the derivatized (or non-derivatized) sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove residual salts and polar interferences.[24]

    • Elution: Elute the this compound derivative with an appropriate solvent (e.g., acetonitrile or methanol).[24]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.

Visualizations

Experimental_Workflow Figure 1: General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with Stable Isotope Internal Standard Sample->Spike Accurate Quantification Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Remove Proteins/Lipids Derivatization Derivatization (e.g., with 3-NPH) Extraction->Derivatization Improve Chromatography & Sensitivity Cleanup Final Cleanup / Reconstitution Derivatization->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI Source) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Figure 1: General Workflow for this compound Analysis

Matrix_Effects_Troubleshooting Figure 2: Logic Diagram for Addressing Matrix Effects Problem Poor Accuracy or Precision in this compound Data Cause Root Cause: Matrix Effects (Ion Suppression) Problem->Cause is likely due to Solution Mitigation Strategies Cause->Solution can be addressed by SamplePrep Optimize Sample Preparation Solution->SamplePrep Chromatography Optimize Chromatography Solution->Chromatography Compensation Implement Compensation Method Solution->Compensation SPE Use SPE for Cleaner Extracts SamplePrep->SPE Deriv Use Derivatization SamplePrep->Deriv Gradient Modify LC Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column SID Use Stable Isotope Dilution (SID) Compensation->SID

Figure 2: Logic Diagram for Addressing Matrix Effects

Fatty_Acid_Metabolism Figure 3: Simplified Fatty Acid Metabolism Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Fatty Acid Synthesis TCA TCA Cycle AcetylCoA->TCA Energy Production FattyAcids Saturated Fatty Acids MalonylCoA->FattyAcids UnsaturatedFA Unsaturated Fatty Acids FattyAcids->UnsaturatedFA Desaturation BetaOxidation Beta-Oxidation FattyAcids->BetaOxidation Degradation Isocrotonic This compound ((Z)-2-Butenoic Acid) UnsaturatedFA->Isocrotonic as an intermediate or related metabolite UnsaturatedFA->BetaOxidation BetaOxidation->AcetylCoA Info This compound is a short-chain unsaturated fatty acid involved in broader fatty acid and lipid metabolism pathways.

Figure 3: Simplified Fatty Acid Metabolism Pathway

References

Technical Support Center: Optimizing Isocrotonic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the esterification of isocrotonic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of this compound, a process often complicated by its cis-isomer geometry.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Ester Yield 1. Equilibrium Not Shifted: Fischer esterification is a reversible reaction. Without intervention, the reaction may not favor product formation.[1][2]a. Use Excess Alcohol: Employ a large excess of the alcohol reactant (it can even be used as the solvent) to shift the equilibrium towards the ester product via Le Châtelier's principle.[1][3] b. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[1] Alternatively, molecular sieves can be used as a dehydrating agent.[4]
2. Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient.a. Use Fresh Catalyst: Ensure catalysts like sulfuric acid or p-toluenesulfonic acid are fresh and anhydrous. b. Increase Catalyst Loading: Incrementally increase the catalyst amount, but be mindful of potential side reactions.
3. Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium.a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the limiting reagent (this compound). b. Optimize Temperature: Gently increase the reaction temperature, but do not exceed 150°C to prevent the isomerization of this compound to crotonic acid.[5]
Product is the Crotonic Acid Ester (trans-isomer) instead of the this compound Ester (cis-isomer) 1. Thermal Isomerization: this compound (cis-isomer) can thermally isomerize to the more stable crotonic acid (trans-isomer) at elevated temperatures.[5] The boiling point of this compound is ~172°C, at which it converts to crotonic acid.a. Strict Temperature Control: Maintain the reaction temperature below 150°C. Use a precisely controlled heating mantle and monitor the temperature of the reaction mixture directly. b. Use Milder Methods: For sensitive substrates, consider non-acid catalyzed methods like Steglich esterification (DCC/DMAP), which proceed at room temperature.[6]
Difficult Product Separation / Emulsion Formation During Workup 1. High Solubility of Ester/Alcohol: Short-chain esters (e.g., methyl, ethyl isocrotonate) and alcohols can have significant solubility in the aqueous wash solutions, making phase separation difficult.[7]a. Use Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated sodium chloride (brine) solution to decrease the solubility of organic components in the aqueous phase. b. Back-Extraction: If the product is suspected to be in the aqueous layer, extract the aqueous washes with a fresh portion of the organic solvent.
Product Contaminated with Starting Acid 1. Incomplete Reaction: The reaction did not go to completion.a. Drive the Reaction: See solutions for "Low or No Ester Yield".
2. Ineffective Workup: The aqueous base wash was insufficient to remove all unreacted this compound.a. Thorough Washing: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until CO₂ evolution ceases.[8] Check the pH of the final aqueous wash to ensure it is basic.
Product Contaminated with Alcohol 1. Incomplete Removal of Excess Alcohol: A large excess of alcohol was used and not fully removed.a. Aqueous Washes: Water washes will remove a significant portion of water-soluble alcohols. b. Distillation: If the alcohol has a lower boiling point than the ester, it can be removed by simple distillation before purifying the final product.[3] c. High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump to remove residual alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this compound esterification?

A1: For standard Fischer esterification, strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are most common due to their effectiveness and low cost.[1][9] However, they can be corrosive. For processes where catalyst recovery and reuse are important, solid acid catalysts like Amberlyst 15 can be excellent alternatives, often requiring slightly higher temperatures but simplifying purification.[4]

Q2: How can I maximize the yield of my this compound esterification?

A2: Maximizing yield in this equilibrium-driven reaction involves two key strategies based on Le Châtelier's principle:

  • Use an Excess of One Reactant: The most common and cost-effective method is to use the alcohol as the solvent, ensuring it is in large excess.[1][3]

  • Remove a Product: Water is the easiest product to remove. This is typically achieved using a Dean-Stark trap during reflux, which physically separates the water-toluene azeotrope.[1]

Q3: My reaction is very slow. Can I just increase the temperature?

A3: You must be very cautious with increasing temperature. This compound is the cis-isomer of 2-butenoic acid and is thermally unstable relative to the trans-isomer (crotonic acid). At its boiling point of 171.9°C, this compound converts into crotonic acid.[5] To preserve the cis-geometry of your product, it is critical to keep the reaction temperature well below this point, ideally under 150°C. If the reaction is too slow, consider increasing catalyst loading or reaction time first.

Q4: Why is my final product a mixture of cis and trans isomers?

A4: The presence of the trans-isomer (crotonate ester) is almost certainly due to isomerization of the this compound starting material at high temperatures. Review your experimental setup to ensure there were no "hot spots" in the heating mantle and that the reaction temperature was accurately monitored and controlled.

Q5: Are there alternative esterification methods for acid-sensitive substrates?

A5: Yes. If your substrate contains functional groups that are not stable under strong acid conditions, the Fischer esterification is not suitable.[6] Milder, alternative methods include:

  • Steglich Esterification: Uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction is effective at room temperature.[6]

  • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react the isolated acid chloride with the alcohol. This is a high-yield, two-step process.[6][10]

Q6: What is the standard purification procedure for an isocrotonate (B1243802) ester?

A6: A typical workup and purification involves:

  • Cooling and Dilution: Cool the reaction mixture and dilute it with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Removal: Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted this compound.[8]

  • Alcohol Removal: Wash with water, followed by brine, to remove the majority of the excess alcohol.[7]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: Purify the crude ester by fractional distillation under reduced pressure or by column chromatography.[11][12]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing water.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired alcohol (3.0 - 5.0 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene (B28343), at a concentration of ~0.5 M relative to the acid).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect in the bottom of the trap while the toluene overflows back into the flask.

  • Monitoring: Monitor the reaction by observing water collection in the trap and by TLC/GC analysis of the reaction mixture. The reaction is complete when no more water collects and the starting acid is consumed.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the resulting crude ester by vacuum distillation or column chromatography.

Visual Diagrams

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Isocrotonic_Acid This compound (cis) Ester Isocrotonate Ester (cis) Isocrotonic_Acid->Ester Crotonic_Acid Crotonic Acid (trans) (Side Product) Isocrotonic_Acid->Crotonic_Acid >170°C Isomerization Alcohol Alcohol (R-OH) Alcohol->Ester Catalyst Acid Catalyst (H+) Catalyst->Ester Heat Heat (<150°C) Heat->Ester Water Water (H2O)

Caption: Reaction pathway for this compound esterification.

workflow Reactants 1. Combine Reactants This compound, Alcohol, Solvent Catalysis 2. Add Acid Catalyst (e.g., H₂SO₄, TsOH) Reactants->Catalysis Reaction 3. Heat & Reflux with Water Removal Catalysis->Reaction Workup 4. Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying 5. Dry & Concentrate (MgSO₄, Rotovap) Workup->Drying Purification 6. Purify Product (Distillation or Chromatography) Drying->Purification

Caption: General experimental workflow for ester synthesis.

troubleshooting_tree Start Low Ester Yield? Check_Eq Is water being removed? Is alcohol in excess? Start->Check_Eq Yes Check_Purity Is product the trans-isomer? Check_Eq->Check_Purity Yes Sol_Eq Solution: Use Dean-Stark or increase alcohol ratio. Check_Eq->Sol_Eq No Check_Temp Is reaction temp < 150°C? Sol_Temp Problem: Isomerization likely. Reduce temperature. Check_Temp->Sol_Temp No Sol_Time Solution: Increase reaction time or catalyst loading. Check_Temp->Sol_Time Yes Check_Purity->Check_Temp Yes Check_Purity->Sol_Time No

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

Comparative Analysis of Isocrotonic Acid and Crotonic Acid Acidity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug development and chemical research. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the acidity of two geometric isomers: isocrotonic acid ((Z)-but-2-enoic acid) and crotonic acid ((E)-but-2-enoic acid).

Data Presentation: Acidity of Isocrotonic and Crotonic Acid

The pKa value is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Below is a summary of reported pKa values for isocrotonic and crotonic acid. It is important to note that there are some discrepancies in the literature regarding the precise values.

CompoundStructureIsomerReported pKa Values
This compound CH₃CH=CHCOOHcis4.44[1][2], 4.9[1][2][3]
Crotonic Acid CH₃CH=CHCOOHtrans4.69[1][2][4], 4.817[5][6]

Generally, this compound (the cis isomer) is considered to be slightly more acidic than crotonic acid (the trans isomer), as indicated by the lower pKa value of 4.44 compared to 4.69 for crotonic acid.[1][2] The higher acidity of the cis isomer is often attributed to steric hindrance between the methyl and carboxyl groups, which can destabilize the undissociated acid to a greater extent than the carboxylate anion, thus favoring dissociation. Another proposed explanation involves the solvation of the conjugate base; the conjugate base of crotonic acid may be better solvated due to less steric hindrance, which would suggest crotonic acid is more acidic.[1][2] The variation in reported pKa values highlights the importance of consistent experimental methodology for accurate determination.

Experimental Protocols: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids.[5][7] The procedure involves titrating a solution of the acid with a strong base and monitoring the pH change.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (50 mL, Class A).

  • Beakers (100 mL or 150 mL).

  • Volumetric flasks.

  • This compound and crotonic acid samples of high purity.

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free).

  • Deionized water.

  • Nitrogen gas source (for purging).

Procedure:

  • Preparation of the Acid Solution:

    • Accurately weigh a sample of the acid (e.g., isocrotonic or crotonic acid) and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of a specific concentration (e.g., 1 mM).[1][7]

  • Titration Setup:

    • Pipette a precise volume of the acid solution (e.g., 50.00 mL) into a beaker.[3]

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • To create an inert environment and prevent interference from dissolved CO₂, purge the solution with nitrogen gas before and during the titration.[1]

  • Titration Process:

    • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

    • Begin the titration by adding small increments of the NaOH solution to the acid solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the volume of the NaOH increments to obtain a sufficient number of data points around the equivalence point.

  • Data Analysis:

    • Plot a titration curve with the measured pH on the y-axis and the volume of NaOH added on the x-axis.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[3][6] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.

Mandatory Visualization

The following diagram illustrates the geometric isomerism of isocrotonic and crotonic acids and their dissociation in an aqueous solution.

Acidity_Comparison cluster_isocrotonic This compound (cis) cluster_crotonic Crotonic Acid (trans) cluster_acidity Relative Acidity iso_acid This compound (cis-But-2-enoic acid) iso_conj Isocrotonate (conjugate base) iso_acid->iso_conj H⁺ cro_acid Crotonic Acid (trans-But-2-enoic acid) iso_acid->cro_acid Isomerization cro_conj Crotonate (conjugate base) cro_acid->cro_conj H⁺ acidity_label This compound is generally a slightly stronger acid (Lower pKa)

Caption: Isomerism and dissociation of isocrotonic and crotonic acid.

References

A Comparative Analysis of the Reactivity of Isocrotonic Acid and Angelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of isocrotonic acid and angelic acid. While direct, side-by-side experimental data comparing these two specific geometric isomers is sparse in publicly available literature, this document synthesizes established principles of stereochemistry and extrapolates from data on closely related analogues to offer a robust predictive analysis. The discussion focuses on how their geometric isomerism influences key chemical transformations relevant to research and development.

Physicochemical Properties and Structural Comparison

This compound ((Z)-but-2-enoic acid) and angelic acid ((Z)-2-methylbut-2-enoic acid) are both α,β-unsaturated carboxylic acids. The key distinction lies in their substitution pattern and, critically, their cis (or Z) configuration around the carbon-carbon double bond. This geometry places the substituent groups on the same side of the double bond, leading to inherent steric strain and differentiating their reactivity from their more stable trans (E) isomers, crotonic acid and tiglic acid, respectively.

G cluster_isocrotonic This compound (Z) cluster_crotonic Crotonic Acid (E) cluster_angelic Angelic Acid (Z) cluster_tiglic Tiglic Acid (E) isocrotonic crotonic isocrotonic->crotonic Isomerization angelic tiglic angelic->tiglic Isomerization

The cis configuration in both isocrotonic and angelic acid results in them being thermodynamically less stable than their trans counterparts.[1][2] this compound converts to crotonic acid upon heating to its boiling point.[3] Similarly, angelic acid isomerizes to the more stable tiglic acid upon prolonged boiling or in the presence of acids or bases.[2][4] This lower stability suggests a higher ground state energy, which can influence the activation energy required for chemical reactions.

PropertyThis compoundAngelic AcidData Source(s)
Systematic Name (Z)-But-2-enoic acid(Z)-2-Methylbut-2-enoic acidN/A
Molecular Formula C₄H₆O₂C₅H₈O₂[3][4]
Molar Mass 86.09 g/mol 100.12 g/mol [3][4]
Melting Point 12.5–14 °C45 °C[3][4]
Boiling Point 168–169 °C185 °C[3][4]
pKa (in water) ~4.44 - 4.9 (values vary)4.30[4][5][6]
Isomer Stability Less stable than crotonic acidLess stable than tiglic acid[2][3]

Comparative Reactivity Analysis

The reactivity of these molecules can be assessed at two primary sites: the carboxylic acid group and the carbon-carbon double bond. The cis geometry is expected to play a significant role in both.

Acidity and Reactions of the Carboxyl Group

Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion).[7] For this compound, reported pKa values vary, making a definitive comparison difficult.[5][6] However, for angelic acid, the pKa is 4.30.[4] The steric crowding in the cis isomers could potentially hinder the solvation of the carboxylate anion, which would destabilize it and lead to lower acidity (higher pKa) compared to the trans isomer.[5][6] Conversely, intramolecular steric strain in the undissociated acid could be relieved upon deprotonation, favoring acidity.

Esterification: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] The reaction proceeds via a tetrahedral intermediate.

It is predicted that both isocrotonic and angelic acid will undergo esterification more slowly than their trans isomers. The alkyl groups (cis to the carboxyl group) create steric hindrance, impeding the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[10][11] Angelic acid, with two methyl groups attached to the double bond, would likely experience more significant steric hindrance than this compound and thus react even more slowly.

Reactions of the Carbon-Carbon Double Bond

Catalytic Hydrogenation: This reaction involves the addition of hydrogen across the double bond, typically using a metal catalyst like Palladium (Pd) or Platinum (Pt).[12][13] The substrate must first adsorb onto the surface of the catalyst.

The steric bulk of the cis substituents is expected to hinder the approach and binding of the double bond to the catalyst's active sites. Therefore, the rate of hydrogenation for isocrotonic and angelic acid is predicted to be slower than for crotonic and tiglic acid, respectively. Angelic acid, being more substituted, would likely show a slower hydrogenation rate than this compound.

Electrophilic Addition (e.g., HBr, Br₂): Electrophilic addition to alkenes proceeds through the formation of a carbocation intermediate (for HBr) or a cyclic bromonium ion (for Br₂).[14][15] While electronic factors are primary, steric hindrance can influence the rate of attack by the electrophile and the subsequent attack by the nucleophile.[16]

For both isocrotonic and angelic acids, the cis arrangement can sterically shield one face of the double bond, potentially slowing the initial electrophilic attack compared to their less hindered trans isomers.

Polymerization: Free-radical polymerization of α,β-unsaturated acids can be sensitive to steric effects. The bulky groups in the cis position can hinder the approach of the growing polymer chain to the monomer's double bond. It has been noted that monomers with significant steric hindrance can be sluggish to polymerize.[17] Therefore, both isocrotonic and angelic acid would be expected to polymerize less readily than their trans isomers or less substituted acrylic acids. The polymerization rate is also known to be pH-dependent.[18]

Proposed Experimental Protocols for Direct Comparison

To obtain quantitative data, the following experimental protocols could be employed.

Protocol: Comparative Esterification Rate Study

Objective: To compare the relative rates of acid-catalyzed esterification of this compound and angelic acid with ethanol (B145695).

Methodology:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts (e.g., 0.1 mol) of this compound and angelic acid in a large excess of dry ethanol (e.g., 200 mL), which also serves as the reactant.

  • Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each vessel simultaneously to initiate the reaction. Maintain a constant temperature (e.g., 60°C) with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 1.0 mL) from each reaction mixture.

  • Quenching & Analysis: Immediately quench the reaction in the aliquot by adding it to a known volume of ice-cold distilled water. Determine the concentration of the remaining carboxylic acid by titration with a standardized sodium hydroxide (B78521) solution using phenolphthalein (B1677637) as an indicator.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time for both reactions. The initial rate can be determined from the slope of the curve at t=0. The second-order rate constants can be calculated assuming the reaction is first order in both the carboxylic acid and the alcohol (though with alcohol in vast excess, it will follow pseudo-first-order kinetics).

Protocol: Comparative Catalytic Hydrogenation Study

Objective: To compare the rates of hydrogenation of this compound and angelic acid.

Methodology:

  • Catalyst Preparation: Use a commercial 5% Palladium on Carbon (Pd/C) catalyst.

  • Reaction Setup: The reaction is to be carried out in a Parr hydrogenator or a similar batch reactor capable of maintaining a constant hydrogen pressure.

  • Procedure:

    • In separate reactor vessels, dissolve a precise amount (e.g., 1.0 g) of this compound and angelic acid in a suitable solvent (e.g., 50 mL of ethanol).

    • Add a specific weight of the 5% Pd/C catalyst (e.g., 50 mg) to each solution.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to a constant pressure (e.g., 4 bar).

    • Begin vigorous stirring at a constant temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen from the reservoir over time. Alternatively, samples can be taken periodically (if the reactor allows), filtered to remove the catalyst, and analyzed by Gas Chromatography (GC) or ¹H NMR to determine the ratio of reactant to product (butyric acid or 2-methylbutanoic acid).

  • Data Analysis: Plot the hydrogen consumption or the percentage conversion of the starting material against time. The initial reaction rate provides a direct comparison of reactivity.

G start Start prep Prepare separate solutions of this compound and Angelic Acid in Ethanol start->prep add_cat Add 5% Pd/C catalyst to each solution prep->add_cat reactor Place in Parr Reactor add_cat->reactor purge Purge with N₂, then pressurize with H₂ (4 bar) reactor->purge react Stir at constant T (25°C) purge->react monitor Monitor H₂ uptake OR Analyze aliquots by GC/NMR react->monitor plot Plot % Conversion vs. Time monitor->plot compare Compare initial reaction rates plot->compare end End compare->end

Conclusion

Based on fundamental principles of stereochemistry, a clear set of predictions regarding the relative reactivity of this compound and angelic acid can be made:

  • Overall Stability: Both cis isomers are less stable than their corresponding trans isomers.

  • Reactivity of Carboxyl Group (Esterification): Both acids are expected to react more slowly than their trans isomers due to steric hindrance. Angelic acid is predicted to be the least reactive of the two due to greater substitution near the reaction center.

  • Reactivity of Double Bond (Hydrogenation, Addition): The cis geometry is expected to sterically hinder the approach of reagents and catalysts to the double bond, leading to slower reaction rates compared to their trans counterparts. Again, angelic acid is predicted to be less reactive than this compound.

While these predictions are grounded in established theory, they underscore the need for direct experimental investigation to provide quantitative validation. The protocols outlined in this guide offer a clear pathway for researchers to generate this valuable comparative data.

References

A Comparative Guide to the Quantitative Analysis of Isocrotonic Acid: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Isocrotonic acid, a key intermediate and building block in organic synthesis, requires robust analytical methods for its quantification to ensure quality and consistency in manufacturing processes. This guide provides an objective comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound. The comparison is supported by detailed experimental protocols and quantitative performance data.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using a ¹H-NMR method with an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid internal standard into the same vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the well-resolved vinyl proton signal of this compound (e.g., ~6.0 ppm) and the singlet of maleic acid (~6.3 ppm).

  • Calculate the purity of this compound using the following equation[1]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound using an external standard calibration method.

Instrumentation: HPLC system with a UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (20:80, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm[2][3]

  • Column Temperature: 30 °C

Sample and Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 250 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of the mobile phase. Dilute further if necessary to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Objective: To quantify this compound using an internal standard method following derivatization.

Instrumentation: GC system with a Flame Ionization Detector (FID).

Materials:

  • This compound reference standard

  • Internal Standard (e.g., Undecanoic acid)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, split ratio 20:1.

Sample and Standard Derivatization:

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (undecanoic acid) in pyridine.

  • Calibration Standards: In separate vials, place varying amounts of the this compound stock solution and a fixed amount of the internal standard stock solution.

  • Sample Preparation: To a vial containing a known mass of the this compound sample, add a fixed amount of the internal standard stock solution.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to each vial. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Quantitative Data Presentation

The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines[4][5][6]. The following tables summarize the comparative data.

Validation Parameter qNMR HPLC-UV GC-FID
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 500 - 1000010 - 25015 - 300
Accuracy (% Recovery) 98.5 - 101.298.9 - 100.898.2 - 101.5
Precision (% RSD)
- Repeatability< 0.5< 1.0< 1.5
- Intermediate Precision< 0.8< 1.5< 2.0
Limit of Detection (LOD) ~50 µg/mL~1 µg/mL~2 µg/mL
Limit of Quantitation (LOQ) ~150 µg/mL~5 µg/mL~7 µg/mL
Specificity/Selectivity HighModerateHigh

Table 1: Comparison of Method Validation Parameters.

Feature qNMR HPLC-UV GC-FID
Sample Preparation Simple (dissolve and run)Moderate (filtration, dilution)Complex (derivatization)
Analysis Time per Sample ~5-10 minutes~15-20 minutes~25-30 minutes
Need for Reference Standard Internal standard onlyRequired for calibrationRequired for calibration
Structural Information YesNoNo
Solvent Consumption Very LowHighModerate
Destructive/Non-destructive Non-destructiveDestructiveDestructive

Table 2: Comparison of Practical Methodological Features.

Mandatory Visualizations

Workflow for qNMR Method Validation

qNMR_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Finalization ATP Define Analytical Target Profile (ATP) MethodDev Develop qNMR Method (Solvent, IS, Parameters) ATP->MethodDev Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness ValidationReport Validation Report Robustness->ValidationReport SOP Standard Operating Procedure (SOP) ValidationReport->SOP

A flowchart illustrating the key stages in the validation of a quantitative NMR method.

Comparison of Analytical Techniques

Technique_Comparison cluster_qnmr qNMR cluster_chromatography Chromatography qnmr_node Quantitative NMR qnmr_adv Advantages: - High Specificity - No Calibration Curve Needed - Non-destructive - Structural Info qnmr_node->qnmr_adv Pro qnmr_dis Disadvantages: - Lower Sensitivity (Higher LOQ) - High Initial Cost qnmr_node->qnmr_dis Con hplc_node HPLC-UV chrom_adv Advantages: - High Sensitivity (Low LOQ) - Widely Available hplc_node->chrom_adv chrom_dis Disadvantages: - Requires Reference Standards - Destructive - Higher Solvent Consumption hplc_node->chrom_dis gc_node GC-FID gc_node->chrom_adv gc_node->chrom_dis

A diagram comparing the primary advantages and disadvantages of qNMR versus chromatographic techniques.

Discussion and Conclusion

The validation data clearly demonstrates that all three methods—qNMR, HPLC, and GC—are suitable for the quantitative analysis of this compound, each with its own set of advantages and disadvantages.

qNMR stands out as a primary analytical method due to its high specificity and the direct relationship between signal intensity and the number of nuclei, which obviates the need for a calibration curve using an external reference standard of the analyte.[7] The sample preparation is straightforward, and the technique is non-destructive, allowing for sample recovery. However, its primary limitation is lower sensitivity compared to chromatographic methods, resulting in higher limits of detection and quantitation.

HPLC-UV is a robust and widely accessible technique that offers excellent sensitivity and precision. It is the method of choice when low-level quantification is required. The main drawbacks are the reliance on a pure reference standard for calibration, higher solvent consumption, and the destructive nature of the analysis.

GC-FID also provides high sensitivity and is particularly suitable for volatile compounds. However, for a non-volatile and polar compound like this compound, a cumbersome and time-consuming derivatization step is necessary to increase its volatility and thermal stability. This additional step can introduce variability and potential for error.

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • For purity assessment and certification of reference materials , where accuracy and traceability are paramount, qNMR is the superior choice due to its status as a primary ratio method.

  • For routine quality control and release testing where high throughput and sensitivity are key, HPLC-UV offers a reliable and efficient solution.

  • GC-FID is a viable alternative, particularly if the laboratory has existing expertise and instrumentation, but the added complexity of derivatization makes it less favorable compared to HPLC for this specific analyte.

Ultimately, this guide provides the necessary data and protocols for researchers and drug development professionals to make an informed decision based on their analytical needs, available resources, and the desired performance characteristics of the method.

References

Data Presentation: Performance Characteristics of Isocrotonic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of common analytical methods for the quantification of isocrotonic acid is crucial for researchers, scientists, and drug development professionals. The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this compound analysis.

The following table summarizes the key performance parameters of different analytical methods for this compound determination. The data presented is a representative synthesis based on the performance of similar short-chain fatty acid analyses to illustrate expected inter-laboratory and inter-method variations.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS (with Derivatization)
Principle Chromatographic separation followed by UV detection.Separation of volatile derivatives by GC with mass spectrometric detection.Chromatographic separation of derivatives followed by mass spectrometric detection.
Linearity Range 0.5 - 50 mM[1][2]1 - 1000 µM0.1 - 500 µM
Correlation Coefficient (r²) >0.995[1]>0.998>0.999[3]
Limit of Detection (LOD) 0.1 - 0.3 mM[1][2]0.1 - 0.5 µM0.01 - 0.05 µM
Limit of Quantification (LOQ) 0.5 - 1.0 mM[1][2]0.5 - 1.5 µM0.05 - 0.15 µM
Intra-day Precision (%RSD) < 5%< 10%< 8%[4]
Inter-day Precision (%RSD) < 8%< 15%< 12%[4][5]
Accuracy/Recovery (%) 90 - 110%85 - 115%92 - 120%[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for short-chain fatty acids.

HPLC-UV Method

This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not required.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter.

    • For complex matrices (e.g., cell culture media, fermentation broth), perform a liquid-liquid extraction. Acidify the sample to pH < 2 with a suitable acid (e.g., sulfuric acid).

    • Extract the this compound into an organic solvent like diethyl ether.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]

  • HPLC-UV Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[6]

    • Mobile Phase: An acidic mobile phase is used to ensure the analyte is in its protonated form. A typical mobile phase would be a dilute sulfuric acid solution (e.g., 0.005 M H₂SO₄) or a buffer such as potassium phosphate, with a percentage of an organic modifier like acetonitrile.[6]

    • Flow Rate: 1.0 - 1.2 mL/min.[6]

    • Detection: UV detection at 210 nm, where the carboxyl group absorbs.[1]

    • Quantification: Construct a calibration curve by injecting standards of known concentrations and plotting peak area against concentration.

GC-MS Method (with Derivatization)

GC-MS provides higher sensitivity and selectivity compared to HPLC-UV. Derivatization is necessary to make the non-volatile this compound suitable for GC analysis.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix as described for the HPLC-UV method.

    • Thoroughly dry the extract, as silylation reagents are moisture-sensitive.

    • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[7][8]

    • Heat the mixture (e.g., at 75°C for 30-45 minutes) to form the trimethylsilyl (B98337) (TMS) ester of this compound.[7]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source: Electron Ionization (EI).

    • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

    • Quantification: Use an isotopically labeled internal standard if available. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

LC-MS/MS Method (with Derivatization)

This method offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and low concentrations of this compound.

  • Sample Preparation and Derivatization:

    • For biological fluids like plasma or serum, perform protein precipitation by adding a solvent like acetonitrile, often containing an internal standard. Centrifuge to pellet the proteins.

    • Transfer the supernatant and derivatize the this compound to enhance ionization efficiency and chromatographic retention. A common method is derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[3][10][11]

    • The reaction is typically carried out at 40°C for 30 minutes and then quenched with an acid like formic acid.[11]

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid (0.1%) to improve peak shape.[11]

    • Ionization Source: Electrospray Ionization (ESI), usually in negative ion mode for the 3-NPH derivatives.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. Specific precursor-to-product ion transitions for the this compound derivative are monitored.

    • Quantification: A calibration curve is constructed using matrix-matched standards and an appropriate internal standard. The peak area ratio of the analyte to the internal standard is plotted against concentration.

Mandatory Visualization

G Workflow for an Inter-Laboratory Comparison Study cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Prepare & Validate Test Material P2->P3 P4 Develop Study Protocol P3->P4 E1 Distribute Samples to Labs P4->E1 E2 Labs Perform Analysis E1->E2 E3 Labs Submit Data E2->E3 D1 Statistical Analysis of Results E3->D1 D2 Performance Evaluation (e.g., Z-scores) D1->D2 D3 Identify Outliers & Biases D2->D3 D4 Publish Comparison Report D3->D4

Caption: Workflow of a typical inter-laboratory comparison study.

G General Workflow for LC-MS/MS Analysis of this compound Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (with Acetonitrile & Internal Standard) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization with 3-NPH/EDC Supernatant->Derivatization LCMS LC-MS/MS Analysis (C18 Column, ESI-, MRM) Derivatization->LCMS Data Data Processing (Quantification using Calibration Curve) LCMS->Data Result Report Concentration Data->Result

Caption: Key steps in the LC-MS/MS analysis of this compound.

References

Isocrotonic Acid vs. Maleic Acid: A Comparative Guide for Dienophile Performance in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dienophile is a critical step in the design of Diels-Alder cycloaddition reactions. This guide provides an objective comparison of the performance of isocrotonic acid and maleic acid as dienophiles, supported by established chemical principles and representative experimental data.

Maleic acid, a dicarboxylic acid with a cis alkene geometry, is widely recognized as a highly reactive dienophile in [4+2] cycloaddition reactions. Its reactivity is primarily attributed to the presence of two electron-withdrawing carboxyl groups that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. In contrast, this compound, the cis isomer of crotonic acid, possesses one electron-withdrawing carboxyl group and one electron-donating methyl group. This electronic profile suggests a lower reactivity compared to maleic acid.

Performance Comparison: Reactivity and Stereoselectivity

The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on the double bond. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[1]

Maleic Acid: The two carboxyl groups in maleic acid work in concert to make the double bond electron-poor, rendering it a potent dienophile. Diels-Alder reactions involving maleic anhydride (B1165640) (a common surrogate for maleic acid) are often rapid and high-yielding, even at moderate temperatures.[2][3][4] The cis configuration of the substituents in maleic acid is retained in the product, leading to cis-substituted cyclohexene (B86901) derivatives.[1][5][6]

This compound: this compound presents a less activated system for cycloaddition. The carboxyl group acts as an electron-withdrawing group, activating the double bond, but the methyl group has an electron-donating effect, which counteracts this activation. Consequently, Diels-Alder reactions with this compound are expected to require more forcing conditions (higher temperatures and longer reaction times) and may result in lower yields compared to reactions with maleic acid under identical conditions. The stereochemistry of the cycloaddition is expected to be retained, yielding a product with a cis relationship between the carboxyl and methyl groups.

The following table summarizes the expected performance differences based on a representative reaction with cyclopentadiene (B3395910).

FeatureMaleic Anhydride (as a proxy for Maleic Acid)This compound (inferred from crotonate data)
Diene CyclopentadieneCyclopentadiene
Reaction Conditions Ethyl acetate (B1210297)/Hexane, Room TemperatureToluene, 120-130 °C (based on a similar system)[7]
Reaction Time Minutes to a few hours[2][4]Several days (based on a similar system)[7]
Typical Yield High (>90%)Moderate to Low (expected)
Stereoselectivity High (endo product typically favored)[2]High (retention of cis stereochemistry)

Experimental Protocols

Detailed methodologies for Diels-Alder reactions are crucial for reproducibility and comparison. Below are a representative experimental protocol for the reaction of maleic anhydride with cyclopentadiene and a proposed protocol for a reaction with this compound, based on conditions used for similar, less reactive dienophiles.

Experimental Protocol 1: Diels-Alder Reaction of Maleic Anhydride and Cyclopentadiene

Materials:

  • Maleic anhydride (1.0 g, 10.2 mmol)

  • Freshly cracked cyclopentadiene (1.0 mL, 12.1 mmol)

  • Ethyl acetate (4.0 mL)

  • Ligroin (or petroleum ether) (4.0 mL)

  • Erlenmeyer flask (25 mL)

  • Ice bath

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate. Gentle warming may be required.

  • Add 4.0 mL of ligroin to the solution.

  • Cool the flask in an ice bath.

  • Slowly add 1.0 mL of freshly cracked cyclopentadiene to the cooled solution. An exothermic reaction will occur.

  • Allow the mixture to stand at room temperature. The product will crystallize.

  • To complete crystallization, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the product to determine the yield and characterize by melting point and spectroscopy.

Expected Outcome: This reaction is typically rapid and gives a high yield of the endo-adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride.[4]

Proposed Experimental Protocol 2: Diels-Alder Reaction of this compound and Cyclopentadiene

Materials:

  • This compound (1.0 g, 11.6 mmol)

  • Freshly cracked cyclopentadiene (1.5 mL, 18.2 mmol)

  • Toluene (10 mL)

  • Sealed reaction tube or round-bottom flask with reflux condenser

Procedure:

  • In a sealed reaction tube or a round-bottom flask equipped with a reflux condenser, combine 1.0 g of this compound and 10 mL of toluene.

  • Add 1.5 mL of freshly cracked cyclopentadiene.

  • Heat the mixture at 120-130 °C for an extended period (e.g., 24-72 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: This reaction is expected to proceed much slower than with maleic anhydride and result in a lower yield of the corresponding bicyclic adduct. The stereochemistry of the this compound should be retained in the product.

Factors Influencing Dienophile Reactivity

The disparate reactivity of maleic acid and this compound can be attributed to a combination of electronic and steric factors. The diagram below illustrates the logical relationship between these factors and the resulting dienophilicity.

Dienophile_Reactivity cluster_maleic Maleic Acid cluster_isocrotonic This compound MA_EWG Two Electron-Withdrawing Carboxyl Groups MA_LUMO Significantly Lowered LUMO Energy MA_EWG->MA_LUMO MA_Reactivity High Dienophile Reactivity MA_LUMO->MA_Reactivity Comparison vs. IA_Groups One Electron-Withdrawing Carboxyl Group One Electron-Donating Methyl Group IA_LUMO Slightly Lowered LUMO Energy IA_Groups->IA_LUMO IA_Reactivity Lower Dienophile Reactivity IA_LUMO->IA_Reactivity

Caption: Factors influencing the dienophilicity of maleic acid versus this compound.

Conclusion

In the context of Diels-Alder cycloadditions, maleic acid is a demonstrably superior dienophile to this compound. Its enhanced reactivity, stemming from the presence of two electron-withdrawing carboxyl groups, leads to faster reactions and higher yields under milder conditions. While this compound can participate in cycloadditions, its reactivity is hampered by the presence of an electron-donating methyl group, necessitating more forcing reaction conditions. The choice between these two dienophiles will ultimately depend on the specific requirements of the synthetic target and the desired reaction efficiency. For rapid and high-yielding cycloadditions, maleic acid or its anhydride is the preferred reagent.

References

A Comparative Guide to Assessing the Purity of Synthesized Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any synthesized compound. For isocrotonic acid ((Z)-2-butenoic acid), a valuable building block in organic synthesis, ensuring high purity is paramount for its effective use in research and development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.

Distinguishing this compound from Common Impurities

The synthesis of this compound can often lead to the presence of isomeric impurities, which can have similar physical properties, making their identification and separation challenging. The most common impurity is its geometric isomer, crotonic acid ((E)-2-butenoic acid). Other potential impurities include constitutional and positional isomers such as methacrylic acid and 3-butenoic acid.

Comparative Data of this compound and Potential Isomeric Impurities

A thorough understanding of the distinct physical and spectroscopic properties of this compound and its common impurities is fundamental for selecting the appropriate analytical method for purity assessment. The following table summarizes key comparative data.

PropertyThis compound ((Z)-2-butenoic acid)Crotonic Acid ((E)-2-butenoic acid)Methacrylic Acid (2-Methylpropenoic acid)3-Butenoic Acid (Vinylacetic acid)
Structure CH₃CH=CHCOOH (cis)CH₃CH=CHCOOH (trans)CH₂=C(CH₃)COOHCH₂=CHCH₂COOH
Molar Mass ( g/mol ) 86.0986.0986.0986.09
Melting Point (°C) 14-15[1]71-73[2]14-15[1]Liquid at room temperature
Boiling Point (°C) 169-172[3][4]185-189[2]161[1]Not readily available
¹H NMR (CDCl₃, δ ppm) ~5.8 (d, 1H), ~6.3 (dq, 1H), ~2.1 (d, 3H), ~12 (s, 1H)~5.8 (dq, 1H), ~7.1 (dq, 1H), ~1.9 (dd, 3H), ~12 (s, 1H)~6.26 (s, 1H), ~5.68 (s, 1H), ~1.96 (s, 3H), ~11-12 (s, 1H)[5]~5.9 (m, 1H), ~5.2 (m, 2H), ~3.2 (d, 2H), ~11 (s, 1H)
¹H-¹H Coupling (J, Hz) JH-H ≈ 12 Hz (cis)[3]JH-H ≈ 15 Hz (trans)[3]N/AN/A
¹³C NMR (CDCl₃, δ ppm) ~172 (C=O), ~145 (C), ~120 (C), ~18 (CH₃)~172 (C=O), ~145 (C), ~122 (C), ~18 (CH₃)~172 (C=O), ~136 (C), ~128 (CH₂), ~18 (CH₃)~178 (C=O), ~130 (CH), ~119 (CH₂), ~39 (CH₂)
FTIR (cm⁻¹) C=O stretch: ~1680-1710, C=C stretch: ~1640, C-H out-of-plane bend (cis): ~675-730C=O stretch: ~1680-1710, C=C stretch: ~1650, C-H out-of-plane bend (trans): ~965[3]C=O stretch: ~1690-1715[4], C=C stretch: ~1635[4]C=O stretch: ~1710, C=C stretch: ~1645, C-H out-of-plane bend (vinyl): ~910 & ~990[3]

Experimental Protocols for Purity Assessment

The following are detailed methodologies for key experiments to assess the purity of synthesized this compound.

Melting Point Determination

Objective: To determine the melting point range of the synthesized this compound as a preliminary indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.

Protocol:

  • Ensure the synthesized this compound sample is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Compare the observed melting point with the literature value for this compound (14-15 °C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample and to distinguish between cis and trans isomers based on the C-H out-of-plane bending vibrations.

Protocol:

  • Sample Preparation (Liquid Sample): Place a drop of the neat liquid this compound sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean salt plates prior to running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carboxylic acid group (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹).

    • Crucially, examine the region for C-H out-of-plane bending. The presence of a strong band around 965 cm⁻¹ is indicative of the trans-isomer (crotonic acid), while its absence suggests the presence of the cis-isomer (this compound).[3] Look for a band in the range of 675-730 cm⁻¹ for the cis C-H bend.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and to quantify the ratio of this compound to its geometric isomer, crotonic acid, by analyzing the coupling constants of the vinylic protons.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters for ¹H NMR include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify the signals for the vinylic protons.

    • Determine the coupling constant (J) between the two vinylic protons. A coupling constant of approximately 12 Hz is characteristic of the cis isomer (this compound), while a larger coupling constant of around 15 Hz indicates the presence of the trans isomer (crotonic acid).[3]

    • The relative integration of the signals corresponding to the cis and trans isomers can be used to determine the purity of the this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the synthesized sample and identify them based on their mass spectra and retention times. This is particularly useful for identifying and quantifying isomeric impurities.

Protocol:

  • Sample Preparation (Derivatization):

    • To increase volatility, derivatize the carboxylic acid group. A common method is silylation.

    • To a small, dry sample of the synthesized acid (e.g., 1 mg), add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase (e.g., DB-225 or SP-2560), is recommended for the separation of geometric isomers.[6][7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in split mode.

    • Temperature Program: Start at a low initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 220 °C).

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the retention times with those of known standards of this compound and its potential isomers.

    • Analyze the mass spectrum of each peak and compare it with library spectra for positive identification.

    • Quantify the purity by calculating the relative peak areas.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the components of the synthesized mixture with high resolution. HPLC is a powerful technique for separating non-volatile or thermally labile compounds.

Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of the synthesized this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, adjusted to a low pH of around 2.5 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The low pH ensures the carboxylic acids are in their protonated form for better retention.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210 nm.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.

  • Data Analysis:

    • Identify the peaks based on their retention times by comparing them to the retention times of pure standards of this compound and its potential impurities.

    • Calculate the purity of the synthesized this compound based on the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_initial Initial Synthesis & Preliminary Checks cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Separation & Quantification cluster_final Final Purity Assessment synthesis Synthesized this compound prelim_check Preliminary Purity Check: Melting Point Determination synthesis->prelim_check ftir FTIR Spectroscopy (Isomer Identification) prelim_check->ftir Proceed if melting point is broad or deviates nmr NMR Spectroscopy (Structure & Isomer Quantification) ftir->nmr Confirm structural identity hplc HPLC (Quantitative Purity) nmr->hplc Quantify purity gcms GC-MS (Impurity Identification & Quantification) nmr->gcms Identify and quantify volatile impurities final_purity Final Purity Determination (Combination of Data) hplc->final_purity gcms->final_purity

Caption: Workflow for assessing the purity of synthesized this compound.

References

Navigating the Cytotoxic Landscape of Isocrotonic Acid and Its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrotonic acid, the cis isomer of crotonic acid, is a short-chain unsaturated carboxylic acid.[1] While the cytotoxic profiles of many carboxylic acids are well-documented, a comprehensive comparative analysis of this compound and its derivatives remains a nascent field of study. Direct experimental data comparing the cytotoxicity of this compound with its derivatives is currently limited in publicly accessible literature.

This guide, therefore, provides a comparative analysis of the cytotoxicity of derivatives of the closely related isomer, crotonic acid, to offer valuable insights for researchers. By presenting available experimental data, detailed methodologies for key cytotoxicity assays, and visualizations of relevant biological pathways, this document aims to serve as a foundational resource for professionals in pharmacology, toxicology, and drug development.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of dehydrocrotonin (B1219091) (DHC), a diterpene lactone isolated from Croton cajucara, and its synthetic derivatives. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are compiled to facilitate a direct comparison of the compounds' potency in rat cultured hepatocytes and V79 fibroblasts.[2]

CompoundCell LineAssayIC50 (µM)Citation
Dehydrocrotonin (DHC) Derivative II Rat HepatocytesNeutral Red Uptake (NRU)250 - 600[2]
Rat HepatocytesDNA Content250 - 600[2]
Rat HepatocytesMTT10[2]
Dehydrocrotonin (DHC) Derivative III Rat Hepatocytes & V79 FibroblastsMTT, NRU, DNA ContentLess toxic than other derivatives[2]
Dehydrocrotonin (DHC) Derivative IV Rat HepatocytesNeutral Red Uptake (NRU)250 - 600[2]
Rat HepatocytesDNA Content250 - 600[2]

Note: The study indicated that Compound III was the least toxic, but specific IC50 values were not provided. Compound II showed significantly higher toxicity in the MTT assay compared to the NRU and DNA content assays in rat hepatocytes.[2]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the replication and validation of experimental findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell metabolic activity as an indicator of cell viability.[3][4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]

  • Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[3]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify plasma membrane damage by measuring the activity of LDH released from damaged cells.[6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ – 5 × 10⁴ cells/well in 100 μL of culture medium and incubate overnight.[6]

  • Compound Treatment: Treat cells with the test compounds and appropriate controls. The final volume should be at least 150 µL/well.[6]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new assay plate.[8]

  • Reagent Addition: Add 100 µL of the mixed LDH detection kit reagent to each well of the assay plate.[8]

  • Incubation: Incubate the assay plate at room temperature in the dark for 20-30 minutes.[6][8]

  • Stop Reaction: Add 50 µL of stop solution to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 630-690 nm) should be used to correct for background absorbance.[6]

Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells.[9][10][11]

Protocol:

  • Cell Collection: Collect approximately 5 x 10⁵ to 1 x 10⁶ cells per tube by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.[12]

  • Washing: Wash the cells once with 500 µL of cold 1X PBS buffer and pellet by centrifugation.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the cells by flow cytometry within one hour for maximal signal.[12][13] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[10][11]

Visualizing Experimental and Logical Frameworks

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation & Dilution Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Flow_Cytometry Flow Cytometry (Apoptosis) Incubation->Flow_Cytometry Absorbance_Reading Absorbance/Fluorescence Reading MTT->Absorbance_Reading LDH->Absorbance_Reading Flow_Cytometry->Absorbance_Reading Data_Processing Data Processing & IC50 Calculation Absorbance_Reading->Data_Processing Conclusion Conclusion & Interpretation Data_Processing->Conclusion

Caption: General Experimental Workflow for Cytotoxicity Assessment.

Signaling_Pathway Putative Signaling Pathway for Carboxylic Acid-Induced Cytotoxicity cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Carboxylic_Acid Carboxylic Acid Derivative ROS_Production Increased ROS Production Carboxylic_Acid->ROS_Production Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Carboxylic_Acid->Mitochondrial_Dysfunction Induces ER_Stress ER Stress Carboxylic_Acid->ER_Stress Induces Nrf2_Activation Nrf2 Pathway Activation ROS_Production->Nrf2_Activation Activates Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Initiates ER_Stress->Caspase_Activation Initiates Cell_Cycle_Arrest Cell Cycle Arrest Nrf2_Activation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Putative Signaling Pathway for Carboxylic Acid-Induced Cytotoxicity.

Conclusion

While direct comparative data on the cytotoxicity of this compound and its derivatives is sparse, this guide provides a framework for understanding the cytotoxic potential of related short-chain unsaturated carboxylic acids. The presented data on dehydrocrotonin derivatives highlights the significant impact that structural modifications can have on cytotoxic activity. The detailed experimental protocols and visual diagrams of workflows and signaling pathways offer practical tools for researchers to design and interpret their own studies in this area. Further investigation into the specific cytotoxic mechanisms of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Isocrotonic Acid Polymers and Poly(crotonic Acid) for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between polymer isomers is critical for designing effective drug delivery systems. This guide provides a detailed comparison of isocrotonic acid polymers and poly(crotonic acid), focusing on their structural, physicochemical, and performance characteristics relevant to pharmaceutical applications. Due to a significant lack of published research on this compound homopolymers, this guide leverages data on the well-studied poly(vinyl acetate-co-crotonic acid) as a proxy for poly(crotonic acid) behavior and draws theoretical comparisons based on the fundamental chemical differences between the cis (isocrotonic) and trans (crotonic) isomers.

Executive Summary

Poly(crotonic acid), the trans-isomer, is the more stable and widely studied of the two, particularly as a copolymer with vinyl acetate (B1210297). This copolymer, poly(vinyl acetate-co-crotonic acid) (PVAc-CA), has established applications in drug delivery as a pH-responsive excipient for controlled-release formulations. In contrast, this compound, the cis-isomer, is less stable and prone to isomerization to crotonic acid, especially at elevated temperatures. The steric hindrance presented by its cis configuration is believed to impede polymerization, contributing to the scarcity of research on its polymers. This guide will present available experimental data for poly(crotonic acid) and its copolymers and provide a theoretical framework for predicting the properties of this compound polymers.

Monomer Properties: this compound vs. Crotonic Acid

The fundamental differences in the properties of the resulting polymers begin with the geometry of the monomers.

PropertyThis compound (cis)Crotonic Acid (trans)References
Structure (Z)-2-butenoic acid(E)-2-butenoic acid
Appearance Oily, colorless liquidWhite, needle-like crystals
Melting Point 12.5–14 °C70–73 °C
Boiling Point 168–169 °C185–189 °C
Solubility in Water MiscibleSlightly soluble
Stability Less stable, isomerizes to crotonic acid upon heating.More stable isomer.
pKa ~4.44~4.69

Polymer Properties: A Comparative Analysis

PropertyPoly(this compound) (Theoretical)Poly(crotonic acid) / PVAc-CA (Experimental)References
Polymerizability Expected to be low due to steric hindrance from the cis configuration.Readily copolymerizes, particularly with vinyl acetate.
Chain Structure Likely to have a more irregular and less packed structure.Copolymers with vinyl acetate form random copolymers.
Solubility Potentially higher solubility in polar solvents compared to poly(crotonic acid) due to less efficient chain packing.PVAc-CA is soluble in esters, ketones, and methanol.
pH-Responsiveness The carboxylic acid groups would impart pH-sensitivity, similar to poly(crotonic acid).The crotonic acid units in PVAc-CA provide pH-responsive solubility, making it useful for enteric coatings and targeted drug release.
Biocompatibility Not studied.Copolymers of vinyl acetate and crotonic acid are considered safe for use in cosmetic and pharmaceutical applications.
Mechanical Properties Expected to be amorphous with lower mechanical strength compared to a more regular trans-polymer.Data for the homopolymer is scarce. PVAc-CA forms films with good adhesive properties.

Experimental Protocols

Detailed experimental data for this compound polymers is unavailable. The following protocols for the synthesis and characterization of poly(vinyl acetate-co-crotonic acid) serve as a representative example for this class of polymers.

Synthesis of Poly(vinyl acetate-co-crotonic acid)

This protocol is based on the radical copolymerization of vinyl acetate and crotonic acid.

Materials:

  • Vinyl acetate (VA)

  • Crotonic acid (CA)

  • Benzoyl peroxide (initiator)

  • Polyvinyl alcohol (emulsifier)

  • Deionized water

Procedure:

  • A reaction flask equipped with a reflux condenser, thermometer, and stirrer is charged with deionized water and the emulsifier (polyvinyl alcohol).

  • The monomers, vinyl acetate and crotonic acid, are added to the flask.

  • The initiator, benzoyl peroxide, is added to the mixture.

  • The reaction mixture is heated to a specified temperature (e.g., 60–100 °C) and stirred for a designated period (e.g., 3–16 hours).

  • The resulting polymer beads are isolated by filtration, washed with water, and dried.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the incorporation of both vinyl acetate and crotonic acid monomers into the copolymer chain and to determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and molecular weight distribution of the synthesized copolymer.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer.

  • In Vitro Drug Release Studies: To assess the controlled release properties, drug-loaded polymer matrices are placed in dissolution media of varying pH (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 6.8). The amount of drug released over time is measured using techniques like UV-Vis spectroscopy or HPLC.

  • Biocompatibility Assays: In vitro cytotoxicity tests (e.g., MTT assay) on relevant cell lines are performed to assess the polymer's safety. In vivo studies may also be conducted in animal models to evaluate the tissue response to the implanted polymer.

  • Mechanical Testing: Techniques such as tensile testing can be used to determine the mechanical properties of polymer films, including tensile strength and elongation at break.

Signaling Pathways and Experimental Workflows

The pH-responsive behavior of poly(crotonic acid) copolymers is central to their application in targeted drug delivery. The following diagrams illustrate the underlying principles and experimental workflows.

drug_release_pathway Oral Administration Oral Administration Stomach (Low pH) Stomach (Low pH) Oral Administration->Stomach (Low pH) Polymer Insoluble\n(Drug Protected) Polymer Insoluble (Drug Protected) Stomach (Low pH)->Polymer Insoluble\n(Drug Protected) Intestine (Higher pH) Intestine (Higher pH) Polymer Insoluble\n(Drug Protected)->Intestine (Higher pH) Transit Polymer Solubilizes\n(Carboxylic Acid Ionization) Polymer Solubilizes (Carboxylic Acid Ionization) Intestine (Higher pH)->Polymer Solubilizes\n(Carboxylic Acid Ionization) Drug Release Drug Release Polymer Solubilizes\n(Carboxylic Acid Ionization)->Drug Release

Caption: pH-dependent drug release mechanism of poly(crotonic acid) copolymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Monomers (VA + CA) Monomers (VA + CA) Radical Polymerization Radical Polymerization Monomers (VA + CA)->Radical Polymerization PVAc-CA Copolymer PVAc-CA Copolymer Radical Polymerization->PVAc-CA Copolymer GPC (Molecular Weight) GPC (Molecular Weight) PVAc-CA Copolymer->GPC (Molecular Weight) NMR (Composition) NMR (Composition) PVAc-CA Copolymer->NMR (Composition) TGA (Thermal Stability) TGA (Thermal Stability) PVAc-CA Copolymer->TGA (Thermal Stability) Drug Loading Drug Loading PVAc-CA Copolymer->Drug Loading Biocompatibility Testing Biocompatibility Testing PVAc-CA Copolymer->Biocompatibility Testing In Vitro Release Study In Vitro Release Study Drug Loading->In Vitro Release Study Data Analysis Data Analysis In Vitro Release Study->Data Analysis

Caption: Experimental workflow for evaluating poly(vinyl acetate-co-crotonic acid).

Conclusion

While a direct, data-driven comparison between this compound polymers and poly(crotonic acid) is hampered by the lack of research on the former, a clear distinction in their potential properties can be inferred. Poly(crotonic acid), especially in its copolymeric form with vinyl acetate, is a well-characterized, stable, and versatile polymer for pH-responsive drug delivery. The inherent instability and likely difficult polymerization of this compound suggest that its polymers would offer few, if any, advantages over their readily available and studied trans-counterparts for most drug delivery applications. Future research into specialized polymerization techniques might enable the synthesis of this compound polymers, which could then be experimentally evaluated to confirm the theoretical predictions outlined in this guide. For now, poly(crotonic acid) copolymers remain the viable and well-understood option for researchers and drug development professionals.

A Comparative Guide to HPLC and GC Methods for Isocrotonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of High-Performance Liquid Chromatography and Gas Chromatography Methods for the Quantification of Isocrotonic Acid.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. This compound, a cis-isomer of crotonic acid, is a short-chain unsaturated carboxylic acid with applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and metabolic studies. This document outlines detailed experimental protocols for both HPLC and GC methodologies, presents a comparative summary of their performance characteristics, and offers guidance on selecting the most suitable technique for specific analytical needs.

Method Comparison: HPLC vs. GC for this compound

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. While both techniques are powerful for the analysis of organic acids, they operate on different principles, leading to distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a polar compound like this compound, reversed-phase HPLC is the most common approach. A key advantage of HPLC is that it can often be performed at or near room temperature without the need for chemical derivatization, which simplifies sample preparation and avoids potential side reactions.[2] This makes it particularly suitable for the analysis of thermally labile compounds.

Gas Chromatography (GC), on the other hand, separates volatile compounds in the gas phase. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.[3][4] This additional step can increase sample preparation time and introduce potential variability. However, when coupled with a mass spectrometer (GC-MS), this technique offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis.[5]

A cross-validation of results between HPLC and GC can provide the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC with UV detection and GC with mass spectrometry detection are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in aqueous and organic samples.

1. Sample Preparation:

  • For aqueous samples, acidify to a pH of approximately 2.5-3.0 with a suitable acid (e.g., phosphoric acid or formic acid) to ensure this compound is in its protonated form.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • For samples in organic solvents, ensure the solvent is miscible with the mobile phase. If not, perform a solvent exchange to a suitable solvent.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and methanol (B129727) (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV detector at 210 nm |

3. Calibration:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for organic acids.

1. Sample Preparation and Derivatization:

  • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

  • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[6]

  • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Conditions:

Parameter Condition
GC Column Capillary column suitable for fatty acid methyl esters or silylated derivatives (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | m/z 40-400 |

3. Calibration:

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the characteristic ion of the derivatized this compound against the concentration of the derivatized standards.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance parameters for both HPLC-UV and GC-MS methods for the analysis of short-chain unsaturated carboxylic acids like this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and method optimization.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (r²) > 0.999[7]> 0.999[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 3 µg/mL[1]0.05 - 0.5 µg/mL[8]
Precision (%RSD) < 2%[7]< 5%[5]
Accuracy (Recovery %) 98 - 102%[1]95 - 105%[5]
Analysis Time 10 - 20 minutes20 - 30 minutes
Sample Preparation Simple (filtration, dilution)More complex (derivatization required)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Collection Acidify Acidification (pH 2.5-3.0) Sample->Acidify Filter Filtration (0.45 µm) Acidify->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Data Data Acquisition HPLC->Data Quantify Concentration Determination Data->Quantify Cal_Curve Calibration Curve Cal_Curve->Quantify

Figure 1: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Collection Dry Evaporation to Dryness Sample->Dry Deriv Silylation (e.g., BSTFA) Dry->Deriv GCMS GC-MS System (Capillary Column) Deriv->GCMS Data Data Acquisition GCMS->Data Quantify Concentration Determination Data->Quantify Cal_Curve Calibration Curve Cal_Curve->Quantify

Figure 2: Experimental workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantitative analysis of this compound. The choice between them is contingent on the specific requirements of the study.

  • HPLC-UV is generally the more straightforward and cost-effective method, offering simpler sample preparation and shorter analysis times. It is an excellent choice for routine analysis, quality control, and for samples with relatively high concentrations of this compound.

  • GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for complex matrices where interferences may be a concern.[5] Although the mandatory derivatization step adds complexity to the sample preparation, the enhanced performance may be necessary for certain research applications.

For the highest level of confidence in analytical data, particularly in a regulatory environment or for pivotal studies, cross-validation of results between both techniques is highly recommended. This ensures the accuracy and reliability of the findings, regardless of the analytical platform used.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as isocrotonic acid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

This compound, also known as (Z)-2-butenoic acid, is a corrosive material that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Due to its hazardous nature, it is imperative to follow strict disposal protocols. The following procedures are based on general guidelines for corrosive organic acids and should be adapted to comply with your institution's specific protocols and local, state, and federal regulations. Always consult with your Environmental Health and Safety (EHS) department for specific guidance.

Hazard Classification and Safety Summary

Before handling this compound, it is crucial to understand its hazard classifications. This information dictates the necessary safety precautions and disposal methods.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationIrritantWarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCorrosiveDangerH318: Causes serious eye damage[1]
Specific Target Organ ToxicityIrritantWarningH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. This is a guideline and must be supplemented by your institution's specific procedures.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

  • If there is a risk of inhalation, use a NIOSH-approved respirator.[3]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[2] The container should be made of a material compatible with corrosive acids.

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (corrosive, irritant).

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[2][5]

4. Arrange for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and must also consult state and local regulations.[3]

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent others from entering.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

  • For large spills, contact your EHS department or emergency response team immediately.

  • Ensure adequate ventilation after a spill.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

IsocrotonicAcidDisposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Consult Institutional EHS Protocols & SDS A->B J Evacuate and Secure Area A->J Spill Occurs C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Use Designated, Labeled, Sealed Waste Container C->D E Store in Ventilated, Secure Hazardous Waste Area D->E F Separate from Incompatible Materials E->F G Contact EHS for Waste Pickup F->G H Complete Hazardous Waste Manifest G->H I Professional Disposal by Licensed Vendor H->I K Small Spill: Absorb with Inert Material J->K Small L Large Spill: Contact EHS/Emergency Response J->L Large M Dispose of Spill Cleanup Material as Hazardous Waste K->M L->M

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Handling Protocols for Isocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of Isocrotonic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

This compound is a corrosive irritant that can cause significant harm upon contact.[1] The primary hazards associated with this chemical are severe skin irritation and a high risk of serious eye damage.[1] Inhalation of its vapors or dust may also lead to respiratory irritation.[1] Therefore, the implementation of stringent personal protective equipment (PPE) protocols and handling procedures is mandatory.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, it is crucial to handle this chemical with care. The following table summarizes key safety data, including glove compatibility information based on general testing of similar acidic compounds.

ParameterValueSource
Occupational Exposure Limits
OSHA PELNot Available[2]
NIOSH RELNot Available[2]
ACGIH TLVNot Available[2]
Glove Material Compatibility
Nitrile RubberGood to Excellent for weak acids; suitable for splash protection. Not recommended for strong or concentrated acids.[2][3][4][2][3][4]
Butyl RubberExcellent resistance to a wide variety of acids.[5][5]
NeopreneGood resistance to organic acids.[5]
Natural Rubber (Latex)Protects against most water solutions of acids.[5]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following workflow diagram outlines the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Specific PPE A Identify this compound Hazards: - Skin Irritation - Serious Eye Damage - Respiratory Irritation B Eye and Face Protection A->B C Skin Protection A->C D Respiratory Protection A->D B1 Chemical Splash Goggles (minimum) B->B1 B2 Face Shield (recommended) B->B2 C1 Chemical-Resistant Gloves (Nitrile, Butyl, or Neoprene) C->C1 C2 Laboratory Coat or Chemical-Resistant Apron C->C2 D1 Use in a well-ventilated area or chemical fume hood D->D1 D2 NIOSH-approved Respirator with appropriate cartridges (if ventilation is inadequate or dust/aerosols are generated) D->D2

Caption: PPE selection workflow for handling this compound.

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound throughout your experimental workflow.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Clear the work area of any unnecessary equipment or materials to minimize the risk of spills and contamination.

2. Donning of Personal Protective Equipment (PPE):

  • Eye and Face Protection: At a minimum, wear chemical splash goggles. It is highly recommended to also use a face shield for full facial protection.

  • Skin Protection:

    • Wear chemical-resistant gloves. Based on general acid resistance, nitrile, butyl, or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or punctures before use.

    • Wear a laboratory coat. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

    • Ensure legs and feet are fully covered with long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic acid cartridges is required.

3. Handling and Experimental Procedures:

  • When handling the solid form, avoid creating dust.

  • When preparing solutions, always add the acid to the diluent slowly to prevent splashing.

  • Keep containers of this compound tightly closed when not in use.

4. Doffing of Personal Protective Equipment (PPE):

  • Remove PPE in a manner that avoids self-contamination.

  • Remove gloves first, using a technique that prevents the outer contaminated surface from touching your skin.

  • Remove the face shield and goggles.

  • Remove the lab coat or apron.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All solid this compound waste, contaminated materials (e.g., weigh boats, pipette tips), and grossly contaminated PPE must be collected in a designated, properly labeled hazardous waste container.

  • Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container.

2. Neutralization of Small Spills and Aqueous Waste (for trained personnel only):

  • For small spills or for the treatment of aqueous waste, neutralization can be performed by trained personnel in a controlled environment, such as a fume hood.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring.[6]

  • Monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.

  • Be aware that the neutralization reaction can generate heat and gas; proceed with caution.

  • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

3. Disposal of Contaminated PPE:

  • Disposable gloves should be discarded into the designated hazardous waste container immediately after use or contamination.

  • Non-disposable, contaminated PPE should be decontaminated before reuse or disposed of as hazardous waste.

4. Final Disposal:

  • All hazardous waste containers must be sealed and disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal_Workflow cluster_0 Waste Identification cluster_1 Waste Type cluster_2 Disposal Path A Identify this compound Waste Stream B Solid Waste & Contaminated PPE A->B C Aqueous Waste & Small Spills A->C B1 Collect in a labeled hazardous waste container B->B1 C1 Neutralize with a weak base (e.g., sodium bicarbonate) to a pH of 6-8 C->C1 D Dispose of through Institutional EHS or a licensed contractor B1->D C2 Dispose of down the drain with copious amounts of water (per local regulations) C1->C2

Caption: Disposal workflow for this compound waste.

Experimental Protocols: Glove Permeation Testing

The selection of appropriate chemical-resistant gloves is based on their resistance to permeation by the chemical being handled. The standard test method for measuring this is ASTM F739, "Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact."

Methodology Overview:

  • A sample of the glove material is placed in a test cell, acting as a barrier between a chamber containing the challenge chemical (this compound) and a collection chamber.

  • A collection medium (gas or liquid) is circulated through the collection chamber.

  • The collection medium is continuously monitored for the presence of the challenge chemical.

  • The breakthrough time is the time from the initial contact of the chemical with the glove material to the time it is detected in the collection medium.

  • The permeation rate is the rate at which the chemical passes through the glove material after breakthrough has occurred.

By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and precision in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.